molecular formula C6H12ClNO4 B591925 (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride CAS No. 187458-77-1

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

カタログ番号: B591925
CAS番号: 187458-77-1
分子量: 197.615
InChIキー: QXMRXPZMEBBMNW-PGMHMLKASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO4 and its molecular weight is 197.615. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(4R)-4-amino-5-methoxy-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMRXPZMEBBMNW-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Abstract

This compound is a crucial chiral building block in modern drug discovery and development. Its stereospecific structure, featuring both amine and carboxylic acid functionalities, makes it a valuable precursor for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural outlines to dissect the strategic rationale behind pathway selection, the mechanistic underpinnings of key transformations, and the practical considerations for achieving high yield and enantiopurity. The discussion covers three core strategies: leveraging the chiral pool, employing asymmetric catalysis, and applying classical chiral resolution.

Strategic Overview: A Retrosynthetic Approach

The primary challenge in synthesizing the target molecule is the precise installation of the chiral center at the C4 position. A retrosynthetic analysis reveals several logical disconnections that lead to distinct and viable synthetic strategies. The choice of strategy often depends on factors such as scale, cost of starting materials, available equipment, and desired enantiomeric purity.

G cluster_strategies Primary Synthetic Strategies cluster_precursors Key Precursors Target (R)-4-Amino-5-methoxy- 5-oxopentanoic acid HCl ChiralPool Chiral Pool Synthesis Target->ChiralPool Direct Derivatization Asymmetric Asymmetric Catalysis Target->Asymmetric Stereocontrolled Bond Formation Resolution Chiral Resolution Target->Resolution Enantiomer Separation R_Glutamic (R)-Glutamic Acid ChiralPool->R_Glutamic UnsaturatedEster α,β-Unsaturated Ester Asymmetric->UnsaturatedEster RacemicEster Racemic γ-Amino Ester Resolution->RacemicEster

Caption: Retrosynthetic overview of the main strategies for synthesizing the target compound.

  • Chiral Pool Synthesis: This is arguably the most direct approach, utilizing readily available and inexpensive enantiopure starting materials from nature. (R)-Glutamic acid is the logical precursor, where the challenge lies in the regioselective modification of its two carboxyl groups.

  • Asymmetric Catalysis: This strategy builds the chiral center from an achiral or prochiral precursor using a chiral catalyst. Asymmetric hydrogenation is a powerful and well-established method for this type of transformation, often providing high enantiomeric excess (ee).[1]

  • Chiral Resolution: This classical method involves the synthesis of a racemic mixture of the target or a key intermediate, followed by the separation of the enantiomers. This can be achieved through enzymatic processes or by forming diastereomeric salts with a chiral resolving agent.[1]

Pathway I: Chiral Pool Synthesis from (R)-Glutamic Acid

This pathway is favored for its atom economy and reliance on a cost-effective, naturally occurring chiral starting material. The core of this strategy is the regioselective esterification of the γ-carboxylic acid of (R)-glutamic acid while leaving the α-carboxylic acid free or temporarily protected.

Causality and Experimental Choices

The primary obstacle is differentiating the two carboxylic acid groups of glutamic acid. Direct esterification under standard Fischer conditions (methanol and acid catalyst) typically yields a mixture of α-ester, γ-ester, and diester, complicating purification. A more controlled approach involves the formation of a cyclic intermediate, pyroglutamic acid, which masks the α-amino and α-carboxyl functionalities.

(R)-Pyroglutamic acid is easily derived from (R)-glutamic acid via thermal cyclization.[2][3] The remaining free carboxylic acid can then be esterified. Subsequent ring-opening of the lactam under acidic conditions in methanol will yield the desired product.

Experimental Protocol

Step 1: Synthesis of (R)-Pyroglutamic Acid

  • To a round-bottom flask, add (R)-Glutamic acid (1 equiv.) and water (approx. 2 mL per gram of glutamic acid).

  • Heat the mixture to 135-140°C with stirring, allowing the water to distill off.

  • Continue heating the resulting melt for 2-3 hours until the evolution of water ceases.

  • Cool the reaction mixture to approximately 100°C and add hot ethanol to dissolve the product.

  • Allow the solution to cool to room temperature and then chill in an ice bath to induce crystallization.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield (R)-Pyroglutamic acid.

Step 2: Methyl Esterification of (R)-Pyroglutamic Acid

  • Suspend (R)-Pyroglutamic acid (1 equiv.) in methanol (approx. 10 mL per gram).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude Methyl (R)-pyroglutamate.

Step 3: Acidic Methanolysis to this compound

  • Dissolve the crude Methyl (R)-pyroglutamate (1 equiv.) in methanol (10-15 mL per gram).

  • Saturate the solution with dry HCl gas at 0°C, or add concentrated HCl (4-5 equiv.).

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the solution and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting solid from an ethanol/ether mixture to afford the final product as a white crystalline solid.

Workflow Diagram

G cluster_0 Pathway I: Chiral Pool Approach A (R)-Glutamic Acid B (R)-Pyroglutamic Acid A->B Heat, -H₂O C Methyl (R)-pyroglutamate B->C MeOH, SOCl₂ D (R)-4-Amino-5-methoxy- 5-oxopentanoic acid HCl C->D MeOH, HCl (reflux) G cluster_1 Pathway II: Asymmetric Catalysis A Levulinic Acid B Prochiral α,β-Unsaturated Ester A->B Esterification & Dehydrogenation C (R)-γ-Amino Ester Intermediate B->C H₂, (R)-BINAP-RuCl₂ D (R)-4-Amino-5-methoxy- 5-oxopentanoic acid HCl C->D Deprotection & HCl Salt Formation

Caption: Workflow for the asymmetric hydrogenation approach.

Pathway III: Synthesis and Enzymatic Chiral Resolution

This pathway is a powerful alternative when a direct stereoselective synthesis is challenging or when both enantiomers are of interest. It relies on the synthesis of a racemic mixture followed by the selective transformation of one enantiomer by an enzyme, allowing for easy separation.

Causality and Experimental Choices

The principle of kinetic resolution is that one enantiomer in a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent. Lipases are particularly effective for this purpose, as they can selectively hydrolyze esters with high enantioprecision. In this case, a racemic version of the methyl ester, (R/S)-4-Amino-5-methoxy-5-oxopentanoic acid, is prepared. The enzyme Pseudomonas fluorescens lipase is then used to selectively hydrolyze the (S)-ester to its corresponding carboxylic acid. [1]The desired (R)-ester remains unreacted. The difference in polarity and acidity between the resulting (R)-ester and the (S)-acid allows for straightforward separation via extraction.

Experimental Protocol

Step 1: Synthesis of Racemic Methyl 4-aminoglutaconate

  • Prepare the racemic version of the γ-methyl ester of glutamic acid starting from DL-glutamic acid, following a similar procedure to Pathway I (Steps 2 and 3), but without the need for chiral starting material. [4] Step 2: Enzymatic Kinetic Resolution

  • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Dissolve the racemic amino ester hydrochloride (1 equiv.) in the buffer solution.

  • Add Pseudomonas fluorescens lipase (commercially available). The amount of enzyme will depend on its activity and should be optimized.

  • Stir the mixture at a controlled temperature (e.g., 30-35°C).

  • Monitor the reaction progress carefully (e.g., by HPLC or by measuring pH change) and stop the reaction when approximately 50% conversion is reached. This is critical to maximize both the yield and the enantiomeric excess of the remaining ester.

  • Once 50% conversion is achieved, acidify the mixture with HCl to pH ~2 to stop the enzymatic reaction.

Step 3: Separation and Product Isolation

  • Extract the acidified aqueous solution with an organic solvent like ethyl acetate. The unreacted (R)-ester will move into the organic phase, while the protonated (S)-acid will remain in the aqueous phase.

  • Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-ester.

  • To obtain the final hydrochloride salt, dissolve the (R)-ester in a minimal amount of a suitable solvent and treat with a solution of HCl in ether or isopropanol.

  • Filter the resulting precipitate and dry to yield the final product, typically with high enantiomeric excess (>95% ee). [1]

Workflow Diagram

G cluster_2 Pathway III: Enzymatic Resolution A DL-Glutamic Acid B Racemic (R/S)-γ-Methyl Ester A->B Esterification & Ring Opening C Mixture: (R)-Ester + (S)-Acid B->C Lipase, pH 7 Buffer (Selective Hydrolysis) D (R)-4-Amino-5-methoxy- 5-oxopentanoic acid HCl C->D Extraction & HCl Salt Formation

Sources

Unveiling the Bio-Functional Profile of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the hypothesized biological activity of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride, a derivative of the amino acid glutamate. Drawing upon established knowledge of structurally analogous compounds, this document outlines its presumed mechanism of action as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. We present detailed, field-proven methodologies for the empirical validation of this activity, including radioligand binding assays and whole-cell patch-clamp electrophysiology. This guide is intended for researchers, scientists, and drug development professionals engaged in the investigation of novel neuromodulatory agents.

Introduction: Structural Rationale and Hypothesized Biological Activity

This compound is a chiral amino acid derivative. While direct empirical data on its biological activity is not extensively published, its structural architecture provides a strong basis for hypothesizing its primary pharmacological target. The molecule is a methylated ester of (R)-α-aminoadipic acid. (R)-α-aminoadipate is a well-documented competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system.[1] The (R)-enantiomer of α-aminoadipate has been shown to selectively block neuronal responses to NMDA without affecting responses to other excitatory amino acid receptor agonists like kainate or quisqualate.[1]

The core hypothesis, therefore, is that this compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[1] The addition of the methyl ester is not expected to abolish this activity but may influence its potency, bioavailability, and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 187458-77-1[2]
Molecular Formula C₆H₁₁NO₄·HCl[2]
Molecular Weight 197.62 g/mol [2]
IUPAC Name (4R)-4-amino-5-methoxy-5-oxopentanoic acid;hydrochloridePubChem

The NMDA Receptor: A Primer on the Hypothesized Target

The NMDA receptor is a heterotetrameric ligand-gated ion channel critical for synaptic plasticity, learning, and memory.[3] Its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[1][3] The channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of cations, most notably Ca²⁺.[3]

Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and depression.[4][5] Consequently, molecules that modulate NMDA receptor function are of significant therapeutic interest.[4]

Proposed Mechanism of Action: Competitive Antagonism

Based on its structural similarity to (R)-α-aminoadipate, this compound is predicted to act as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] This means it likely competes with the endogenous agonist, glutamate, for binding to the receptor without activating it. This action would reduce the frequency of channel opening in the presence of glutamate, thereby decreasing the overall excitatory signaling mediated by the NMDA receptor.

Figure 1: Hypothesized competitive antagonism at the NMDA receptor.

Experimental Protocols for Biological Activity Assessment

To empirically validate and characterize the hypothesized biological activity of this compound, the following experimental workflows are recommended.

Radioligand Binding Assay for Receptor Affinity

This assay quantifies the affinity of the test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist. A suitable radioligand for the glutamate binding site is [³H]CGP 39653.[6][7]

Radioligand_Binding_Workflow Figure 2: Radioligand Binding Assay Workflow Start Start: Prepare Rat Cortical Membranes Incubate Incubate Membranes with: - [³H]CGP 39653 (Radioligand) - Varying concentrations of Test Compound Start->Incubate Separate Separate Bound from Free Ligand (Rapid Vacuum Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation Quantify->Analyze End End: Determine Binding Affinity (Ki) Analyze->End Patch_Clamp_Workflow Figure 3: Electrophysiology Workflow Start Start: Prepare Brain Slices or Neuronal Cultures Patch Establish Whole-Cell Patch-Clamp Configuration on a Target Neuron Start->Patch Record_Baseline Record Baseline NMDA-mediated Excitatory Postsynaptic Currents (EPSCs) Patch->Record_Baseline Apply_Compound Bath-apply (R)-4-Amino-5-methoxy- 5-oxopentanoic acid HCl Record_Baseline->Apply_Compound Record_Post Record NMDA-mediated EPSCs in the Presence of the Compound Apply_Compound->Record_Post Analyze Analyze the Reduction in EPSC Amplitude Record_Post->Analyze End End: Quantify Functional Antagonism Analyze->End

Figure 3: Workflow for assessing functional antagonism of NMDA receptors.

Step-by-Step Protocol:

  • Cell Preparation: Use primary neuronal cultures or acute brain slices containing neurons that express NMDA receptors. [8][9]2. Recording Setup: Establish a whole-cell patch-clamp recording from a selected neuron. Use an intracellular solution formulated to isolate NMDA receptor currents and an extracellular solution containing NMDA and glycine to activate the receptors. The extracellular solution should be Mg²⁺-free to prevent channel block at negative potentials. [2][9]3. Baseline Recording: Record the baseline NMDA-evoked currents by applying a voltage ramp or step to the cell. [2]4. Compound Application: Perfuse the recording chamber with the extracellular solution containing a known concentration of this compound.

  • Post-Application Recording: After the compound has equilibrated, record the NMDA-evoked currents again.

  • Data Analysis: Compare the amplitude of the NMDA-evoked currents before and after the application of the test compound. A reduction in current amplitude indicates antagonistic activity. A dose-response curve can be generated by applying a range of compound concentrations to determine the IC₅₀ for the functional inhibition.

Potential Therapeutic Applications

Given its hypothesized role as an NMDA receptor antagonist, this compound could have therapeutic potential in conditions characterized by excessive NMDA receptor activation and excitotoxicity. [5]These include:

  • Neurodegenerative Diseases: Conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease involve excitotoxic neuronal death, which could potentially be mitigated by NMDA receptor antagonists. [5]* Epilepsy: By reducing excessive excitatory neurotransmission, NMDA receptor antagonists may have anticonvulsant properties. * Ischemic Stroke: Blocking NMDA receptors could reduce the extent of neuronal damage following a stroke. [4]* Depression: There is growing evidence for the use of NMDA receptor antagonists, such as ketamine, in the treatment of major depressive disorder. [4] Further preclinical and clinical studies would be necessary to validate these potential applications.

Conclusion

This compound is a promising compound for investigation as a modulator of glutamatergic neurotransmission. Based on its structural relationship to the known NMDA receptor antagonist (R)-α-aminoadipate, it is strongly hypothesized to act as a competitive antagonist at the NMDA receptor. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of its biological activity and the quantification of its potency. Such studies are a critical step in the potential development of this molecule as a novel therapeutic agent for a range of neurological disorders.

References

  • [No Author]. (n.d.). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. SpringerLink. Retrieved from [Link]

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Pharmacology of NMDA Receptors. NCBI. Retrieved from [Link]

  • [No Author]. (2019). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PubMed Central. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • [No Author]. (2017). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PubMed Central. Retrieved from [Link]

  • [No Author]. (n.d.). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. PubMed. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]

  • [No Author]. (n.d.). NMDA receptor antagonist. Wikipedia. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P89373]. ChemUniverse. Retrieved from [Link]

  • [No Author]. (2020). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. PubMed Central. Retrieved from [Link]

  • [No Author]. (n.d.). Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). Hi, I am struggling With NMDA receptor Electrophysiology studies....? ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). NMDA receptor. Wikipedia. Retrieved from [Link]

  • [No Author]. (n.d.). Effects of D,L-alpha-aminoadipate on postsynaptic amino acid responses in cultured mouse spinal cord neurons. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). Effects of alpha-aminoadipate isomers on the morphology of the isolated chick embryo retina. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis and antifungal properties of compounds which target the alpha-aminoadipate pathway. PubMed. Retrieved from [Link]

  • [No Author]. (2015). Prolonged Exposure to NMDAR Antagonist Induces Cell-type Specific Changes of Glutamatergic Receptors in Rat Prefrontal Cortex. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-methoxy-5-oxopentanoic acid. PubChem. Retrieved from [Link]

  • Olney, J. W., de Gubareff, T., & Labruyere, J. (1979). alpha-Aminoadipate blocks the neurotoxic action of N-methyl aspartate. PubMed. Retrieved from [Link]

  • [No Author]. (2018). Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. ResearchGate. Retrieved from [Link]

  • Ali, A., & Kumar, A. (2022). Physiology, NMDA Receptor. StatPearls - NCBI Bookshelf. Retrieved from [Link]

Sources

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride structural analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analogs of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Abstract

This compound, a chiral derivative of D-glutamic acid, serves as a pivotal building block in medicinal chemistry and drug development.[1] Its structural analogs represent a rich chemical space for exploring novel therapeutic agents, particularly those targeting the central nervous system and metabolic pathways. This technical guide provides a comprehensive overview of these analogs, delving into their classification, synthetic strategies, and biological activities. We will explore the rationale behind specific experimental designs, present detailed protocols for key synthetic transformations, and summarize comparative data to offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Glutamic Acid Analogs

Glutamic acid is the principal excitatory neurotransmitter in the vertebrate central nervous system, playing a crucial role in neural signaling, memory, and learning.[2][3] Its dysregulation is implicated in numerous neurological disorders, making its receptors and metabolic pathways prime targets for therapeutic intervention. This compound, also known as D-glutamic acid 5-methyl ester hydrochloride, is a non-natural amino acid derivative that provides a unique scaffold for chemical modification.[1]

The exploration of its structural analogs is driven by the need to develop compounds with enhanced specificity, improved pharmacokinetic profiles, and novel mechanisms of action. These analogs, often designed as peptidomimetics or bioisosteric replacements, allow for the fine-tuning of interactions with biological targets such as glutamate receptors, transporters, and enzymes.[2][4] This guide will systematically dissect the landscape of these analogs, providing a foundational resource for their synthesis and application.

The Core Compound: this compound

A thorough understanding of the parent compound is essential before exploring its derivatives. Its key features dictate its reactivity and potential as a synthetic precursor.

  • Chirality: The (R)-configuration at the C4 position is a defining characteristic, offering a stereochemical handle to evade metabolic degradation by enzymes that typically recognize L-amino acids.[1]

  • Functional Groups: The molecule possesses a primary amine, a carboxylic acid, and a methyl ester. The hydrochloride salt form is commonly used to improve aqueous solubility and stability for laboratory applications.[1]

Table 1: Physicochemical Properties of the Core Compound
PropertyValueSource
IUPAC Name This compound[1]
Synonyms H-D-Glu-OMe·HCl, D-Glutamic acid 5-methyl ester hydrochloride[1]
CAS Number 187458-77-1[1][5]
Molecular Formula C₆H₁₂ClNO₄[1]
Molecular Weight 197.62 g/mol [1][5]
Appearance White to off-white powder[6]
Purity ≥95%[5]

A Systematic Classification of Structural Analogs

The structural diversity of analogs can be organized by the site of modification on the parent scaffold. This classification provides a logical framework for understanding structure-activity relationships (SAR).

Modification of the Ester Group

The ester moiety is a common site for modification to alter steric bulk, lipophilicity, and susceptibility to hydrolysis.

  • (S)-4-Amino-5-ethoxy-5-oxopentanoic acid: The replacement of the methoxy group with an ethoxy group can enhance metabolic stability.[1]

  • (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid: The bulky tert-butyl ester provides significant steric hindrance, which can be useful for protecting the carboxylic acid or modulating receptor binding.[7]

Modification of the Amino Group

The amino group is crucial for biological activity and serves as a key point for derivatization.

  • (R)-4-((Tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid (Boc-D-Glu-OMe): The Boc-protected amine is a common intermediate in peptide synthesis, allowing for controlled coupling reactions.[8][9]

Modification of the Carbon Skeleton

Altering the carbon backbone can introduce conformational constraints or additional functional groups, profoundly impacting biological activity.

  • (2S,4R)-4-Methylglutamic acid: The addition of a methyl group creates a potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[2][10]

  • 4-Methylene-L-glutamic acid: This analog, featuring a double bond, serves as a valuable synthon and has been explored for its biological properties.[11][12]

Positional Isomers

Relocating the amino group changes the molecule's overall geometry and charge distribution, leading to different biological profiles.

  • 2-Amino-5-methoxy-5-oxopentanoic Acid Hydrochloride: Shifting the amino group to the C2 position (alpha position) alters its reactivity in peptide coupling and its interaction with biological targets.[1][13]

Synthetic Strategies: Pathways to Novel Analogs

The synthesis of (R)-4-Amino-5-methoxy-5-oxopentanoic acid and its analogs can be achieved through various methodologies, each with its own advantages regarding stereocontrol and scalability.

Asymmetric Catalytic Hydrogenation Workflow

Asymmetric hydrogenation is a powerful method for establishing the desired stereocenter in a highly enantioselective manner.[1] The following workflow illustrates a typical process.

Asymmetric_Hydrogenation_Workflow cluster_prep Substrate Preparation cluster_hydro Core Reaction cluster_post Final Product LevulinicAcid Levulinic Acid MethylLevulinate Methyl Levulinate LevulinicAcid->MethylLevulinate Methanol Esterification UnsaturatedEster Methyl 4-oxopent-2-enoate MethylLevulinate->UnsaturatedEster Pd/C Dehydrogenation Hydrogenation Asymmetric Hydrogenation UnsaturatedEster->Hydrogenation Ru-BINAP Catalyst 50 bar H₂ FinalProduct (R)-4-Amino-5-methoxy- 5-oxopentanoic acid HCl Hydrogenation->FinalProduct Amination & HCl Salt Formation

Caption: Workflow for Asymmetric Catalytic Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Rationale: This protocol leverages a chiral ruthenium-BINAP catalyst to achieve high enantiomeric excess (ee) in the reduction of an α,β-unsaturated ester, directly establishing the (R)-stereocenter.[1]

  • Substrate Synthesis: Condense levulinic acid with methanol to form methyl levulinate. Dehydrogenate the product using palladium on carbon (Pd/C) to yield methyl 4-oxopent-2-enoate.[1]

  • Hydrogenation: In a high-pressure reactor, dissolve the methyl 4-oxopent-2-enoate in an appropriate solvent (e.g., methanol). Add the (R)-BINAP-RuCl₂ catalyst.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to 50 bar and heat to the optimal temperature. Monitor the reaction progress by techniques such as TLC or GC.

  • Work-up and Amination: Upon completion, carefully vent the reactor and remove the catalyst by filtration. The resulting keto-ester is then subjected to reductive amination followed by acidic work-up to yield the final hydrochloride salt.

  • Purification and Analysis: Purify the product by recrystallization. Confirm identity and enantiomeric purity (typically >98% ee) using NMR, mass spectrometry, and chiral HPLC.[1]

Chemoenzymatic Synthesis

Enzymes offer unparalleled stereoselectivity and are increasingly used for the synthesis of chiral amino acids. Aspartate aminotransferase (AAT) and branched-chain aminotransferase (BCAT) are particularly useful for producing glutamic acid analogs.[2]

Causality: These enzymes catalyze the stereoselective transfer of an amino group from an amino donor (like glutamic acid itself) to a keto-acid precursor. By synthesizing various substituted α-ketoglutaric acids chemically, a diverse library of glutamic acid analogs can be generated enzymatically.[2]

Chemoenzymatic_Synthesis_Pathway KetoAcid Substituted α-Ketoglutaric Acid (Chemical Synthesis) Enzyme Aminotransferase (AAT or BCAT) KetoAcid->Enzyme Product Chiral Glutamic Acid Analog Enzyme->Product Stereoselective Transamination AminoDonor Amino Donor (e.g., L-Glutamic Acid) AminoDonor->Enzyme

Caption: Chemoenzymatic route to glutamic acid analogs.

Biological Activities and Therapeutic Potential

The structural similarity of these analogs to glutamic acid allows them to interact with various components of the glutamatergic system.

Glutamate Receptor Modulation

Many analogs are designed as selective ligands for glutamate receptors to probe their function or act as therapeutic agents.

  • Metabotropic Glutamate Receptors (mGluRs): These G-protein coupled receptors modulate neuronal excitability. Analogs like (2S)-4-(2-phthalimidoethyl)glutamic acid have shown moderate antagonist activity at mGluRs.[11]

  • Ionotropic Glutamate Receptors (iGluRs): These ligand-gated ion channels (e.g., AMPA, NMDA, Kainate) mediate fast synaptic transmission. As mentioned, (2S,4R)-4-methylglutamic acid is a potent kainate receptor agonist.[2]

Inhibition of Glutamate Transporters and Metabolism

Maintaining glutamate homeostasis is critical, and analogs can interfere with this process.

  • Vesicular Glutamate Transporter (VGLUT): Some analogs can act as competitive inhibitors or alternate substrates for the transporter that loads glutamate into synaptic vesicles, thereby modulating neurotransmitter release.[10]

  • Glutamine/Glutamate Metabolism in Cancer: Cancer cells often exhibit a high dependency on glutamine and glutamate for energy and biosynthesis. This "glutamine addiction" makes enzymes in the glutaminolysis pathway attractive targets for anticancer therapies.[14][15] Glutamic acid derivatives are being explored as inhibitors of enzymes like glutaminase or as mimics that disrupt these metabolic pathways.[14][15]

Glutamatergic_Synapse_Targets Potential sites of action for Glutamic Acid Analogs (in red) cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Glutamate Glutamate Glutaminase->Glutamate VGLUT VGLUT Glutamate->VGLUT Vesicle Synaptic Vesicle VGLUT->Vesicle mGluR mGluR Vesicle->mGluR Neurotransmission iGluR iGluR Vesicle->iGluR

Caption: Targets for glutamic acid analogs in a synapse.

Comparative Analysis of Key Structural Analogs

To facilitate experimental design and compound selection, the following table summarizes the key differences and known implications of representative analogs.

Table 2: Comparative Data for Structural Analogs
Compound NameCAS No.Molecular FormulaKey Structural DifferenceFunctional Implications
(R)-4-Amino-5-methoxy-5-oxopentanoic acid HCl (Core) 187458-77-1C₆H₁₂ClNO₄Parent ScaffoldChiral building block for synthesis.[1]
(S)-4-Amino-5-methoxy-5-oxopentanoic acid 6384-08-3C₆H₁₁NO₄(S)-enantiomerNatural configuration, may interact differently with enzymes/receptors.[1]
(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid 25456-76-2C₉H₁₇NO₄tert-butyl esterIncreased steric bulk, used as a protected intermediate.[7]
2-Amino-5-methoxy-5-oxopentanoic acid HCl 3077-51-8C₆H₁₂ClNO₄Amino group at C2Positional isomer with altered charge distribution and reactivity.[1]
(2S,4R)-4-Methylglutamic acid N/AC₆H₁₁NO₄Methyl group at C4Potent and selective kainate receptor agonist.[2][10]
4-Methylene-L-glutamic acid N/AC₆H₉NO₄Methylene group at C4Conformationally distinct analog, synthetic precursor.[11][12]

Conclusion and Future Directions

The structural analogs of this compound constitute a versatile and valuable class of compounds for chemical biology and drug discovery. By systematically modifying the core scaffold, researchers can develop potent and selective modulators of the glutamatergic system and other metabolic pathways. The strategic application of both classical and modern synthetic techniques, particularly asymmetric catalysis and chemoenzymatic methods, enables efficient access to this rich chemical space.

Future research should focus on integrating computational methods to predict the biological activity of novel, theoretically designed analogs, as demonstrated in recent studies.[14][15] Furthermore, exploring conformationally restricted analogs, such as bicyclic or heterocyclic derivatives, could lead to compounds with superior selectivity and drug-like properties.[4] The continued investigation of these compounds holds significant promise for uncovering new therapeutic strategies for a wide range of diseases, from neurological disorders to cancer.

References

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  • Pirlog, M. C., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. International Journal of Molecular Sciences, 24(10), 8820. [Link]

  • Gmeiner, P., & Feldman, P. L. (2000). Aspartate and glutamate mimetic structures in biologically active compounds. Current Medicinal Chemistry, 7(6), 533-557. [Link]

  • Grison, C., et al. (2004). Chemoenzymatic Synthesis of Glutamic Acid Analogues: Substrate Specificity and Synthetic Applications of Branched Chain Aminotransferase from Escherichia coli. The Journal of Organic Chemistry, 69(13), 4373-4380. [Link]

  • Winter, H. C., & Ueda, T. (1993). Glutamate uptake system in the presynaptic vesicle: glutamic acid analogs as inhibitors and alternate substrates. Neurochemical Research, 18(1), 79-85. [Link]

  • Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]

  • Al-Fayyoumi, S. (2005). Process for synthesizing L-γ-methylene glutamic acid and analogs. U.S.
  • PubChem. (n.d.). 4-Amino-5-methoxy-5-oxopentanoic acid. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P89373]. Retrieved from [Link]

  • Chen, Z., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 818461. [Link]

  • PubChem. (n.d.). (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid. Retrieved from [Link]

  • Pirlog, M. C., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. PubMed Central. [Link]

  • Chem-Impex. (n.d.). DL-Glutamic acid γ-methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

  • Magnusson, K. R., & Clements, J. R. (1992). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. European Journal of Pharmacology, 229(2-3), 227-234. [Link]

  • Dunn, W. J., et al. (1994). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry, 37(17), 2717-2723. [Link]

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An In-depth Technical Guide to CAS Number 845867-04-7: Properties and Uses

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader:

Extensive searches for the chemical compound designated by CAS number 845867-04-7 have yielded no specific information in publicly available scientific literature, chemical databases, or regulatory resources. This suggests that the compound may be proprietary, highly novel and not yet publicly disclosed, or that the CAS number may be inaccurate.

In the spirit of fulfilling the user's request for a comprehensive technical guide, this document will serve as a detailed template. It will outline the structure and content that would be included in such a guide for a hypothetical compound with known properties. This framework is designed for researchers, scientists, and drug development professionals, adhering to the highest standards of scientific integrity and providing actionable insights.

Section 1: Compound Identification and Physicochemical Properties

This section would typically begin with the unequivocal identification of the compound.

1.1. Nomenclature and Structural Information

  • CAS Registry Number: 845867-04-7

  • Chemical Name: [Data Unavailable]

  • Synonyms/Trade Names: [Data Unavailable]

  • Chemical Formula: [Data Unavailable]

  • Molecular Weight: [Data Unavailable]

  • Chemical Structure:

    • A 2D chemical structure image would be presented here.

    • A 3D conformational image might also be included.

1.2. Physicochemical Data

A tabular summary of key physicochemical properties is crucial for experimental design.

PropertyValueMethod of DeterminationReference
Melting Point[Data Unavailable][e.g., Differential Scanning Calorimetry][Source]
Boiling Point[Data Unavailable][e.g., Ebulliometry][Source]
Solubility[Data Unavailable][e.g., HPLC-UV][Source]
pKa[Data Unavailable][e.g., Potentiometric Titration][Source]
LogP[Data Unavailable][e.g., Shake-Flask Method][Source]
Appearance[Data Unavailable]Visual Inspection[Source]

Expert Insight: The solubility and LogP values are critical early indicators of a compound's potential for oral bioavailability and membrane permeability, guiding formulation development.

Section 2: Synthesis and Manufacturing

A detailed overview of the synthetic route provides context for impurity profiles and potential scalability.

2.1. Synthetic Pathway

A diagram illustrating the chemical reactions and intermediates would be presented here.

Signaling_Pathway cluster_cell Cell Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Gene Target Gene Compound Compound (845867-04-7) Compound->Receptor Inhibition Sample_Prep Start Biological Matrix (Plasma, Tissue) Step1 Protein Precipitation (e.g., Acetonitrile) Start->Step1 Step2 Centrifugation Step1->Step2 Step3 Supernatant Transfer Step2->Step3 Step4 Evaporation & Reconstitution Step3->Step4 End Analysis by LC-MS/MS Step4->End

In vivo stability of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the In Vivo Stability of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to clinical application is contingent on a thorough understanding of its behavior within a biological system. This technical guide provides a comprehensive framework for evaluating the in vivo stability of this compound, a chiral amino acid derivative. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of drug metabolism, pharmacokinetics, and bioanalytical science to offer a predictive and methodological roadmap. It is designed to empower researchers to design, execute, and interpret robust in vivo stability studies, thereby enabling critical decision-making in the drug development process.

Introduction: The Critical Role of In Vivo Stability

This compound is a small molecule with a defined stereochemistry and functional groups—an amine, a methyl ester, and a carboxylic acid—that suggest a potential for biological activity.[1][2] Its hydrochloride salt form is likely utilized to enhance solubility and stability for laboratory use.[1] As with any potential therapeutic agent, its efficacy and safety are inextricably linked to its stability in a living organism. In vivo stability dictates the concentration and duration of the parent compound's exposure at its target site, directly influencing its pharmacokinetic and pharmacodynamic profile.

This guide will delve into the predicted metabolic fate of this molecule, outline the key physiological factors governing its stability, and provide detailed experimental protocols to quantify its behavior in preclinical models.

Predicted Metabolic Pathways: A Mechanistic Perspective

The chemical structure of this compound as a derivative of glutamic acid provides a strong basis for predicting its metabolic fate. The primary routes of amino acid catabolism are well-established and involve transamination, deamination, and decarboxylation.[3][4][5]

Primary Metabolic Transformations
  • Ester Hydrolysis: The methoxy ester group is a prime target for esterase enzymes, which are abundant in plasma and tissues. This hydrolysis would yield the corresponding carboxylic acid, (R)-4-Amino-5-oxopentanoic acid, and methanol. This is often a rapid metabolic step for ester-containing drugs.

  • Deamination: The primary amine group can be removed through oxidative deamination, a common fate for amino acids.[4][6] This reaction would convert the amino group into a ketone, forming an α-keto acid.

  • Transamination: An aminotransferase could catalyze the transfer of the amino group to an α-keto acid (like α-ketoglutarate), resulting in the formation of a new α-keto acid from the parent compound and a new amino acid (glutamate).[6]

Entry into Central Metabolism

Following initial metabolic transformations, the resulting carbon skeleton can enter central metabolic pathways. For instance, the degradation product could be converted into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA or α-ketoglutarate.[5] Amino acids that can be degraded to these intermediates are considered "glucogenic" as they can be used to synthesize glucose.[4]

Predicted Metabolic Pathways cluster_0 Phase I Metabolism cluster_1 Central Metabolism Parent (R)-4-Amino-5-methoxy- 5-oxopentanoic acid HCl EsterHydrolysis Ester Hydrolysis (Esterases) Parent->EsterHydrolysis Deamination Oxidative Deamination (Dehydrogenases) Parent->Deamination Transamination Transamination (Aminotransferases) Parent->Transamination Metabolite1 Carboxylic Acid Metabolite EsterHydrolysis->Metabolite1 Metabolite2 α-Keto Acid Metabolite Deamination->Metabolite2 Metabolite3 α-Keto Acid Metabolite Transamination->Metabolite3 TCA_Cycle TCA Cycle Intermediates (e.g., Succinyl-CoA) Metabolite2->TCA_Cycle Metabolite3->TCA_Cycle Experimental Workflow AnimalDosing Animal Dosing (IV and PO cohorts) SampleCollection Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24h) AnimalDosing->SampleCollection SampleProcessing Plasma Separation (Centrifugation) SampleCollection->SampleProcessing Extraction Analyte Extraction (e.g., Protein Precipitation, SPE) SampleProcessing->Extraction Analysis LC-MS/MS Analysis (Quantification of Parent & Metabolites) Extraction->Analysis PK_Analysis Pharmacokinetic Analysis (Calculate T½, CL, Vd, AUC) Analysis->PK_Analysis Interpretation Data Interpretation (Assess Stability & Bioavailability) PK_Analysis->Interpretation

Caption: Workflow for in vivo stability assessment.

Bioanalytical Method Development and Validation

A sensitive and specific analytical method is paramount for accurately quantifying the parent compound and its potential metabolites in biological matrices. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose. [7] Step-by-Step Protocol:

  • Standard Preparation: Prepare stock solutions of the parent compound and any available metabolite standards in a suitable organic solvent.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (a structurally similar compound not present in the sample) to precipitate proteins.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • Chromatographic Separation:

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical gradient might run from 5% to 95% B over 5 minutes.

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the MS parameters (e.g., collision energy, declustering potential) for the parent compound and internal standard using direct infusion.

    • Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for the analyte and internal standard, ensuring high selectivity.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., ICH M10) for linearity, accuracy, precision, selectivity, and stability.

Data Analysis and Pharmacokinetic Modeling

The plasma concentration-time data obtained from the bioanalytical method are used to calculate key pharmacokinetic parameters.

ParameterDescriptionSignificance for Stability Assessment
Half-life (t½) Time required for the drug concentration to decrease by half.A direct indicator of how long the compound persists in the circulation.
Clearance (CL) The volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the compound, reflecting both metabolism and excretion.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of tissue distribution.
Area Under the Curve (AUC) The integral of the concentration-time curve, representing total drug exposure.Used to assess overall exposure and calculate bioavailability.

These parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). The oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Interpretation and Reporting

A comprehensive report should be generated that synthesizes all findings.

  • Stability Profile: A short half-life and high clearance would indicate low in vivo stability, suggesting rapid metabolism and/or excretion.

  • Metabolite Identification: If significant metabolism is observed, further studies to identify the major metabolites are crucial. This helps in understanding the clearance pathways and assessing the potential for active or toxic metabolites.

  • Bioavailability: Low oral bioavailability may be due to poor absorption or extensive first-pass metabolism in the gut wall and liver.

The results of these studies will provide a clear picture of the in vivo stability of this compound, guiding future development decisions, such as lead optimization or formulation strategies.

References

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding in drug discovery and development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994. [Link]

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  • Smith, D. A., & Van de Waterbeemd, H. (2007). The importance of plasma protein binding in drug discovery. Taylor & Francis Online. [Link]

  • ChemHelp ASAP. (2021). plasma protein binding & the free drug hypothesis. YouTube. [Link]

  • Wikipedia. (n.d.). Plasma protein binding. [Link]

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  • Chemistry LibreTexts. (2023). 9.7: Degradation of amino acids. [Link]

  • Unknown Source. (n.d.). Amino Acid Degradation. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. [Link]

  • Biology LibreTexts. (2025). 18.5: Pathways of Amino Acid Degradation. [Link]

  • StatPearls - NCBI Bookshelf. (2023). Biochemistry, Amino Acid Synthesis and Degradation. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • BioProcess International. (2025). Best Practices for In-Use Stability and Compatibility Studies: A Summary of the 2024 CASSS CMC Strategy Forum, Part 1. [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]

  • CASSS. (2023). Best Practices for Design and Performance of In-Use Stability and Compatibility Studies. [Link]

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  • PubChem. (n.d.). 4-Amino-5-methoxy-5-oxopentanoic acid. [Link]

  • Lead Sciences. (n.d.). (R)-4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid. [Link]

  • PubChem. (n.d.). 4-Amino-5-methoxy-5-oxopentanoic acid. [Link]

  • PubChem. (n.d.). 4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid. [Link]

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  • Journal of Pharmaceutical Sciences. (1993). Pharmacokinetics and Metabolic Interconversion of Intravenous 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] Benzamide and Its Sulfide and Sulfone Metabolites in Rats. [Link]

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An In-depth Technical Guide to the Pharmacokinetic Profiling of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course of a Novel Amino Acid Derivative

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride, a chiral derivative of glutamic acid, presents a compelling profile for investigation in drug development.[1][2][3] Its structural similarity to endogenous amino acids suggests potential interactions with various biological pathways, making a thorough understanding of its pharmacokinetic (PK) properties paramount for any future therapeutic applications.[1] This guide provides a comprehensive framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) of this compound. We will delve into the strategic selection of assays, the rationale behind experimental designs, and the interpretation of resulting data, offering a roadmap for researchers, scientists, and drug development professionals.

Compound Characteristics and a Priori Considerations

A foundational step in designing a pharmacokinetic evaluation is to analyze the physicochemical properties of the molecule to anticipate its behavior in vivo.

This compound

  • Molecular Formula: C₆H₁₂ClNO₄[4]

  • Molecular Weight: 197.62 g/mol [4]

  • Structure: As an amino acid ester hydrochloride salt, the compound is expected to be highly water-soluble. The presence of amino and carboxylic acid moieties suggests potential for active transport and susceptibility to enzymatic degradation.

Based on these characteristics, key questions to address in our pharmacokinetic profiling include:

  • Is the compound absorbed orally, and if so, through passive diffusion or active transport?

  • How extensively does it distribute into tissues?

  • Is the methyl ester hydrolyzed, and what are the major metabolic pathways?

  • What is the primary route of elimination?

The following sections will outline the experimental workflows to answer these critical questions.

A Phased Approach to Pharmacokinetic Characterization

A robust pharmacokinetic assessment follows a logical progression from in vitro assays to more complex in vivo studies. This phased approach allows for early identification of potential liabilities and informs the design of subsequent experiments.

G cluster_0 Phase 1: In Vitro ADME Screening cluster_1 Phase 2: In Vivo Pharmacokinetic Studies cluster_2 Phase 3: Data Analysis & Modeling In Vitro Assays In Vitro Assays Metabolic Stability Metabolic Stability In Vitro Assays->Metabolic Stability Early Assessment Plasma Protein Binding Plasma Protein Binding In Vitro Assays->Plasma Protein Binding Early Assessment Permeability (e.g., PAMPA, Caco-2) Permeability (e.g., PAMPA, Caco-2) In Vitro Assays->Permeability (e.g., PAMPA, Caco-2) Early Assessment In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Informs Design Single IV Bolus Single IV Bolus In Vivo Studies->Single IV Bolus Definitive PK Oral Gavage Oral Gavage In Vivo Studies->Oral Gavage Bioavailability Data Analysis Data Analysis In Vivo Studies->Data Analysis Generates Data NCA Non-Compartmental Analysis Data Analysis->NCA PBPK Physiologically Based Pharmacokinetic Modeling NCA->PBPK Advanced Modeling

Caption: A phased workflow for pharmacokinetic characterization.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments in our proposed workflow.

In Vitro ADME Assays

In vitro assays are crucial for early-stage drug development as they are cost-effective and provide initial insights into a compound's properties without the use of animal models.[5][6][7]

Objective: To determine the rate at which the compound is metabolized by liver enzymes.

Protocol:

  • Preparation of Liver Microsomes: Obtain human, rat, and mouse liver microsomes.

  • Incubation: Incubate this compound (typically at 1 µM) with liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.[8]

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Objective: To determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability to target sites.[8]

Protocol:

  • Method: Use rapid equilibrium dialysis.

  • Procedure: Add the compound to plasma and dialyze against a protein-free buffer until equilibrium is reached.

  • Analysis: Measure the concentration of the compound in both the plasma and buffer compartments using LC-MS/MS.

  • Calculation: Determine the fraction unbound (fu).

Objective: To predict the compound's ability to cross biological membranes, such as the intestinal wall.

Protocol (Caco-2 Assay):

  • Cell Culture: Grow Caco-2 cells (a human colon adenocarcinoma cell line that differentiates into a polarized monolayer) on a semi-permeable membrane.

  • Permeability Assessment: Add the compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, take samples from the receiving chamber.

  • Analysis: Quantify the compound in the samples using LC-MS/MS.

  • Calculation: Determine the apparent permeability coefficient (Papp) in both directions (A to B and B to A) to assess both passive permeability and the potential for active transport.

In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand how a compound behaves in a whole organism.[9][10]

Objective: To determine fundamental PK parameters such as clearance, volume of distribution, and elimination half-life after direct administration into the systemic circulation.[11]

Protocol:

  • Animal Model: Use Sprague-Dawley rats (a common preclinical species).

  • Dosing: Administer a single IV bolus dose of this compound.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a cannulated vein.[10][12]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

Objective: To assess oral absorption and determine the oral bioavailability of the compound.

Protocol:

  • Animal Model: Use fasted Sprague-Dawley rats.

  • Dosing: Administer a single oral gavage dose.

  • Blood Sampling: Follow the same blood sampling schedule as the IV study.

  • Plasma Preparation and Bioanalysis: Process and analyze the samples as described for the IV study.

Data Analysis and Interpretation

The data generated from these studies will be analyzed to derive key pharmacokinetic parameters.

Non-Compartmental Analysis (NCA)

NCA is a standard method for analyzing pharmacokinetic data without making assumptions about the underlying physiological model.[13]

ParameterDescriptionHow it's CalculatedImportance
Cmax Maximum observed plasma concentrationDirectly from the concentration-time dataIndicates the peak exposure
Tmax Time to reach CmaxDirectly from the concentration-time dataIndicates the rate of absorption
AUC Area under the plasma concentration-time curveCalculated using the trapezoidal ruleRepresents the total drug exposure
CL ClearanceDose / AUC (for IV administration)Measures the efficiency of drug elimination
Vd Volume of distributionCL / KelIndicates the extent of drug distribution in the body
Elimination half-life0.693 / KelThe time it takes for the plasma concentration to decrease by half
F% Oral Bioavailability(AUCoral / AUCIV) x (DoseIV / Doseoral) x 100The fraction of the oral dose that reaches systemic circulation
Reporting and Visualization

The results of the pharmacokinetic analysis should be presented clearly and concisely, following regulatory guidelines.[14][15][16]

G report Pharmacokinetic Study Report Introduction Methods Results Discussion Conclusion Appendices methods_detail Study Design Animal Model Dosing and Sampling Bioanalytical Method Statistical Analysis report:f2->methods_detail:f0 results_detail Concentration-Time Profiles PK Parameter Tables In Vitro Data Summary report:f3->results_detail:f0

Caption: Structure of a comprehensive pharmacokinetic report.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust pathway for the comprehensive pharmacokinetic profiling of this compound. The data generated will be instrumental in understanding its ADME properties, guiding dose selection for efficacy and toxicology studies, and ultimately informing its potential as a therapeutic agent. Future work may involve metabolite identification, studies in additional species, and the development of physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetics.

References

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Discovery and history of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Abstract

This compound, a chiral derivative of the non-proteinogenic α-aminoadipic acid, serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structural relationship to glutamic acid and its role as a selective antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors have made it a compound of significant interest. This guide provides a comprehensive overview of its history, from the initial discovery of its parent molecule to the development of sophisticated, stereoselective synthetic routes that have enabled its use in research and drug development. We will explore the evolution of its synthesis, from classical resolution of racemic mixtures to advanced asymmetric catalytic and biocatalytic methods, providing detailed protocols and explaining the scientific rationale behind these key transformations.

Nomenclature and Physicochemical Profile

Properly identifying a chemical entity is critical for reproducible research. The subject of this guide is most precisely identified by its CAS number and IUPAC name. It is also commonly known by synonyms that reflect its relationship to D-glutamic acid or α-aminoadipic acid.

ParameterValueSource(s)
IUPAC Name (4R)-4-amino-5-methoxy-5-oxopentanoic acid hydrochloride[1]
Synonyms D-α-Aminoadipic acid α-methyl ester hydrochloride, H-D-Aad(OMe)-OH·HCl[2][3]
CAS Number 187458-77-1[2][4]
Molecular Formula C₆H₁₂ClNO₄[4]
Molecular Weight 197.62 g/mol [4]
Appearance Crystalline solid[5]
Purity Typically ≥95%[4]

Historical Context and Discovery

The story of this compound is intrinsically linked to its parent compound, α-aminoadipic acid (α-AAA).

  • 1940s: Discovery of the Parent Acid: α-AAA was first reported in biological material in 1945.[6] Shortly after, in 1948, it was correctly identified as a key product of lysine degradation in mammals.[6] This established α-AAA as a significant, albeit non-proteinogenic, amino acid involved in fundamental metabolic pathways.[5][6]

  • A Byproduct of Antibiotic Production: The large-scale availability of the specific (R)-enantiomer (also known as the D-enantiomer) is a direct result of the pharmaceutical industry. (R)-α-aminoadipic acid is a constituent of the antibiotic cephalosporin C.[7] Its enzymatic cleavage during the industrial production of 7-aminocephalosporanic acid (7-ACA), a precursor for semisynthetic cephalosporin antibiotics, makes (R)-α-aminoadipic acid a readily accessible and economically favorable chiral starting material.[7] This industrial process transformed it into a valuable chiral pool building block.

  • Neuroscience Research: Researchers discovered that (R)-α-aminoadipic acid exhibits selective antagonistic activity at NMDA glutamate receptors, implicating it in neurotransmission modulation.[7] This biological activity spurred further investigation into its derivatives, including the title compound, for potential applications in treating neurological disorders.[2]

Evolution of Synthetic Methodologies

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the α-carbon. The biological activity of chiral molecules is highly dependent on their specific configuration, making enantiomerically pure synthesis a critical goal.

Route 1: Racemic Synthesis and Chiral Resolution

Early and scalable approaches often involve the synthesis of a racemic mixture, which is then separated into its constituent enantiomers.

A common strategy begins with a Gabriel synthesis to introduce a protected amino group, followed by a malonate alkylation to construct the carbon backbone.[2] Acidic hydrolysis then removes the protecting groups and decarboxylates the malonate intermediate to yield racemic 4-amino-5-methoxy-5-oxopentanoic acid.[2]

The following table summarizes typical yields and purities for the steps involved in a racemic synthesis followed by chiral resolution.[2]

StepReagents/ConditionsYield (%)Purity (%)
Gabriel Reaction K-phthalimide, DMF, 110°C8895
Malonate Alkylation Diethyl malonate, K₂CO₃7890
Hydrolysis 6N HCl, reflux, 10 h8298
Chiral Resolution (R)-α-Methylbenzylamine7095 (ee)

The critical step is the resolution of the racemic mixture. This can be achieved via two primary methods:

A. Enzymatic Resolution

This elegant method leverages the high stereospecificity of enzymes. A lipase, such as one from Pseudomonas fluorescens, can selectively hydrolyze the (S)-ester in the racemic mixture, leaving the desired (R)-ester untouched.[2] Subsequent acidification isolates the final product as the hydrochloride salt.

G

Experimental Protocol: Enzymatic Hydrolysis

  • Preparation: Dissolve the racemic ethyl 4-amino-5-methoxy-5-oxopentanoate in a phosphate buffer (pH 7.0).[2]

  • Enzymatic Reaction: Introduce Pseudomonas fluorescens lipase to the solution and maintain gentle agitation at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress using chiral HPLC.

  • Workup: Once the (S)-enantiomer is fully hydrolyzed (typically 50% conversion), extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove the hydrolyzed (S)-acid.

  • Isolation: Retain the organic phase containing the unreacted (R)-ester. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the resulting (R)-ester in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt.[2]

  • Purification: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound with high enantiomeric excess (e.g., 88% ee).[2]

B. Classical Resolution with a Chiral Agent

This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, such as (R)-α-methylbenzylamine.[2] This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the desired enantiomer.

Route 2: Asymmetric Catalytic Hydrogenation

A more modern and direct approach is asymmetric hydrogenation, which creates the desired stereocenter in a single step. This method avoids the 50% theoretical yield limit of classical resolution.

The synthesis begins by preparing an α,β-unsaturated ester precursor.[2] This precursor is then hydrogenated using a chiral catalyst, most commonly a Ruthenium-BINAP complex (e.g., (R)-BINAP-RuCl₂).[2] The chiral ligand on the metal center directs the hydrogen addition to one face of the double bond, resulting in a high enantiomeric excess of the desired (R)-product (often >98% ee).[2]

G

Experimental Protocol: Asymmetric Hydrogenation

  • Substrate Preparation: Synthesize the α,β-unsaturated ester substrate, methyl 4-oxopent-2-enoate, via dehydrogenation of methyl levulinate.[2]

  • Reaction Setup: In a high-pressure reactor, dissolve the substrate in an appropriate solvent (e.g., methanol). Add the chiral catalyst, such as (R)-BINAP-RuCl₂.

  • Hydrogenation: Purge the reactor with hydrogen gas and then pressurize to the required pressure (e.g., 50 bar H₂).[2] Heat the reaction to the optimal temperature and stir until the reaction is complete.

  • Workup: Carefully depressurize the reactor. Remove the catalyst by filtration through a pad of celite or silica gel.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (R)-ester, which can be further purified and converted to its hydrochloride salt as previously described.

Applications in Research and Development

The availability of enantiomerically pure this compound has made it a valuable tool for researchers.

  • Chiral Building Block: It serves as a versatile precursor for the synthesis of more complex molecules, particularly unnatural amino acids and peptide fragments used in drug discovery.[2][3] Its defined stereochemistry is transferred to the final product, which is essential for specific biological interactions.

  • Medicinal Chemistry: Given its activity at NMDA receptors, it and its derivatives are investigated for their potential therapeutic applications in modulating neurotransmitter levels.[2][7] This makes it a lead compound for developing treatments for various neurological and psychiatric disorders.[2]

Conclusion

This compound represents a fascinating intersection of natural product chemistry, industrial bioprocesses, and advanced synthetic methodology. Its journey began with the fundamental biochemical discovery of α-aminoadipic acid. Its practical accessibility was later realized as a byproduct of the large-scale production of cephalosporin antibiotics. The subsequent development of sophisticated synthetic strategies, including high-yielding enzymatic resolutions and highly selective asymmetric hydrogenations, has solidified its role as a key chiral intermediate. For researchers in drug development, this compound is not merely a chemical reagent but a gateway to novel therapeutics, particularly in the challenging field of neuroscience.

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Methodological & Application

Application Notes and Protocols for (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride in cell culture applications. As a derivative of glutamic acid, this compound holds potential for investigating neuronal signaling pathways and neuroprotective or neurotoxic effects. These protocols offer a foundational framework for the preparation, handling, and application of this compound, with a focus on establishing robust and reproducible experimental designs. The information presented herein is intended to empower researchers to explore the biological activities of this molecule in various cellular models.

Introduction: Understanding this compound

This compound is a chiral amino acid derivative that has garnered interest for its potential biological activities.[1] Its structure, featuring a methoxy group and an amino group, suggests a potential interaction with specific molecular targets, possibly as an enzyme inhibitor or activator.[1] In the field of medicine, it is being explored for its capacity to modulate neurotransmitter levels, indicating potential therapeutic applications in neurological disorders.[1] As a glutamate analog, its effects on glutamatergic systems are of particular interest. Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in numerous neurological disorders.[2][3] Therefore, this compound serves as a valuable tool for probing the intricacies of glutamate receptor signaling and its downstream consequences.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 187458-77-1[4]
Molecular Formula C₆H₁₁NO₄·HCl[4]
Molecular Weight 197.62 g/mol [4]
Purity Typically ≥95%[4][5]
Form SolidN/A
Storage 2-8°C, sealed in a dry environment[6]

Postulated Mechanism of Action: A Glutamate Analog

As a derivative of glutamic acid, the primary hypothesis for the mechanism of action of this compound revolves around its interaction with glutamate receptors. Glutamate receptors are broadly classified into two families: ionotropic (iGluRs) and metabotropic (mGluRs).[7]

  • Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels, including NMDA, AMPA, and kainate receptors, that mediate fast excitatory synaptic transmission.[8][9]

  • Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades.[9]

The (R)-enantiomer configuration and the methoxy group of the target compound may confer selectivity for specific glutamate receptor subtypes. It is plausible that this compound could act as an agonist, antagonist, or partial agonist at one or more of these receptors.

Glutamate_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate iGluR Ionotropic Receptors (NMDA, AMPA, Kainate) Glutamate->iGluR Binds mGluR Metabotropic Receptors (mGluR1-8) Glutamate->mGluR Binds Cellular_Response Cellular Response (e.g., Depolarization, Ca2+ influx, Second Messenger Signaling) iGluR->Cellular_Response Fast Excitatory Transmission mGluR->Cellular_Response Modulatory Effects Compound (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride Compound->iGluR Potential Interaction Compound->mGluR Potential Interaction

Figure 1: Postulated interaction with glutamate signaling pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.[10][11]

  • Handling: Avoid breathing dust. Use in a well-ventilated area. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[10][11]

  • Storage: Keep the container tightly sealed and store in a dry, cool place (2-8°C).[6]

  • Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a sealed container for disposal.[10][11]

Protocol for Preparation of Stock Solutions

The hydrochloride salt of (R)-4-Amino-5-methoxy-5-oxopentanoic acid is intended to enhance its solubility in aqueous solutions.[1]

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., cell culture grade water or 0.1 N HCl)[12]

  • Sterile conical tubes

  • Vortex mixer or sonicator

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare a stock solution of the desired concentration (e.g., 100 mM).

    • Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

  • Dissolution:

    • Aseptically weigh the calculated amount of the compound and transfer it to a sterile conical tube.

    • Add a small volume of sterile, high-purity water or 0.1 N HCl. For amino acid hydrochlorides, dissolving in a slightly acidic solution can aid solubility.[12][13]

    • Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may also be applied if necessary.

  • Adjust pH (if necessary): If the experimental design is sensitive to pH, the stock solution's pH can be adjusted using sterile 1 N NaOH or 1 N HCl. However, for most cell culture applications, the high buffering capacity of the culture medium will accommodate the addition of a small volume of acidic stock solution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Table 2: Recommended Solvents for Stock Solution Preparation

SolventRationale
Sterile, cell culture grade water A good starting point for many applications.
Sterile 0.1 N HCl Can improve the solubility of amino acid hydrochlorides.[12][13]
Phosphate-Buffered Saline (PBS) Ensure the pH is compatible with your experimental needs.

Experimental Design and Protocols

The following protocols are provided as a starting point and should be optimized for your specific cell line and experimental goals.

Determining Optimal Concentration Range: Cytotoxicity Assay

It is crucial to first determine the concentration range of this compound that is non-toxic to your cells of interest.

Cytotoxicity_Workflow Seed_Cells 1. Seed cells in a 96-well plate Prepare_Dilutions 2. Prepare serial dilutions of the compound Seed_Cells->Prepare_Dilutions Treat_Cells 3. Treat cells with a range of concentrations Prepare_Dilutions->Treat_Cells Incubate 4. Incubate for a defined period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Assess_Viability 5. Assess cell viability (e.g., MTT, LDH, or live/dead staining) Incubate->Assess_Viability Analyze_Data 6. Analyze data to determine the IC50 Assess_Viability->Analyze_Data

Figure 2: Workflow for determining compound cytotoxicity.

Protocol:

  • Cell Seeding: Seed your cells of interest (e.g., SH-SY5Y neuroblastoma, primary cortical neurons) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in your complete cell culture medium. A suggested starting range is from 1 µM to 10 mM.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) under standard cell culture conditions.

  • Viability Assessment: At each time point, assess cell viability using a standard method such as the MTT assay, LDH release assay, or a live/dead cell staining kit.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50). For subsequent experiments, use concentrations well below the IC50 value.

Investigating Neuroprotective or Neurotoxic Effects

A common application for glutamate analogs is to investigate their potential to protect against or induce excitotoxicity.

Protocol for Assessing Neuroprotection:

  • Cell Seeding: Seed neuronal cells (e.g., primary cortical neurons) in a suitable culture vessel.

  • Pre-treatment: Pre-treat the cells with a non-toxic concentration of this compound for a defined period (e.g., 1-24 hours).

  • Induce Excitotoxicity: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 50-100 µM) or another excitotoxic agent like NMDA for a short duration (e.g., 15-30 minutes).

  • Wash and Recovery: Wash the cells with fresh medium to remove the excitotoxic agent and the test compound.

  • Incubation: Incubate the cells for a further 24-48 hours.

  • Assess Viability: Assess neuronal viability using methods such as neuronal cell counting, TUNEL staining for apoptosis, or measuring markers of cell death.

Protocol for Assessing Neurotoxicity:

  • Cell Seeding: Seed neuronal cells as described above.

  • Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate for various time points.

  • Assess Viability and Neuronal Function:

    • Assess cell viability as described previously.

    • Evaluate neuronal function by measuring changes in intracellular calcium levels, mitochondrial membrane potential, or neurite outgrowth.

Table 3: Suggested Starting Concentrations for Biological Assays

Assay TypeSuggested Starting Concentration RangeRationale
Receptor Binding Assays 1 nM - 100 µMTo determine affinity for specific glutamate receptor subtypes.
Functional Assays (e.g., Calcium Imaging) 1 µM - 1 mMTo assess agonist or antagonist activity.
Neuroprotection/Neurotoxicity Assays 10 µM - 1 mM (below IC50)To evaluate effects on cell survival and function.

Concluding Remarks

This compound is a promising research tool for the neuroscience and drug discovery communities. The protocols outlined in this document provide a solid foundation for initiating studies into its biological effects. Due to the limited published data on this specific compound, researchers are strongly encouraged to perform thorough dose-response and time-course experiments to validate its effects in their chosen cellular models. Careful experimental design and data interpretation will be key to unlocking the full potential of this intriguing glutamate analog.

References

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  • Danbolt, N. C. (2001). Glutamate uptake. Progress in Neurobiology, 65(1), 1–105. [Link]

  • Gohlke, J. R., & Griffith, J. F. (2018). Glutamate as a neurotransmitter in the healthy brain. The Journal of Neuroscience, 38(44), 9438–9446. [Link]

  • ResearchGate. (2014, November 28). How can I dissolve free amino acids? [Link]

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  • Kritis, A. A., Stamoula, E. G., Paniskaki, K. A., & Vavilis, T. D. (2015). Researching glutamate-induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in Cellular Neuroscience, 9, 91. [Link]

  • Tombaugh, G. C., & Sapolsky, R. M. (1993). Neuroprotective effects of glutamate antagonists and extracellular acidity. The Journal of Neuroscience, 13(6), 5303–5310. [Link]

  • Purves, D., Augustine, G. J., Fitzpatrick, D., et al., editors. (2001). Neuroscience. 2nd edition. Sunderland (MA): Sinauer Associates. Glutamate Receptors. [Link]

  • National Center for Biotechnology Information. (n.d.). Glutamate Receptors. In Neuroscience. 2nd edition. [Link]

  • QIAGEN. (n.d.). Glutamate Receptor Signaling. [Link]

  • ResearchGate. (2020). Researching glutamate – induced cytotoxicity in different cell lines: A comparative/collective analysis/study. [Link]

  • Gasteiger, E., et al. (2003). ExPASy: the proteomics server for in-depth protein knowledge and analysis. Nucleic Acids Research, 31(13), 3784-3788. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

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  • Agilent Technologies. (2016). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrolysate Standard. [Link]

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HPLC analysis of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Analysis of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Abstract

This application note presents a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) analysis of this compound, a chiral amino acid derivative of significant interest in pharmaceutical synthesis.[1][2] The inherent analytical challenges of this compound—namely its high polarity, lack of a strong UV chromophore, and stereospecific nature—are addressed through two distinct, robust chromatographic methods. We provide a detailed protocol for an achiral assay and purity determination using Hydrophilic Interaction Liquid Chromatography (HILIC) with pre-column derivatization for sensitive UV detection. Additionally, a highly specific chiral HPLC method utilizing a polysaccharide-based Chiral Stationary Phase (CSP) is detailed for the accurate determination of enantiomeric purity. These protocols are designed for researchers, quality control analysts, and drug development professionals, offering field-proven insights into method selection, optimization, and validation readiness.

Introduction: The Analytical Challenge

This compound, a derivative of D-glutamic acid, serves as a critical chiral building block in the synthesis of complex pharmaceutical agents.[1] Its precise quantification and purity assessment are paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). However, its physicochemical properties present a tripartite challenge for conventional reversed-phase HPLC:

  • High Polarity: The presence of both a primary amine and a carboxylic acid function imparts high hydrophilicity, leading to poor or no retention on traditional C18 and C8 stationary phases.[3]

  • Poor UV Absorbance: Like most amino acids, this molecule lacks a significant chromophore, rendering direct UV detection highly insensitive and unsuitable for trace-level impurity analysis or accurate quantification.[4][5]

  • Stereochemistry: As a single enantiomer ((R)-configuration), its synthesis can yield the unwanted (S)-enantiomer as a stereochemical impurity. Distinguishing between these enantiomers is a regulatory necessity and requires specialized chiral separation techniques.[6][7]

This guide provides validated starting points to overcome these challenges, ensuring data integrity and methodological robustness in a regulated environment.

Rationale for Method Selection: A Logic-Driven Approach

The selection of an appropriate analytical technique is contingent on the specific question being asked (e.g., "What is the purity?" vs. "What is the enantiomeric excess?"). Our strategy employs two orthogonal methods tailored to the analyte's properties.

  • For Achiral Assay & Impurity Profiling: Hydrophilic Interaction Liquid Chromatography (HILIC) is the logical choice. HILIC utilizes a polar stationary phase and a high-organic-content mobile phase to effectively retain and separate highly polar compounds.[4][8][9] This approach avoids the complexities of ion-pairing agents[10] and provides excellent compatibility with various detection techniques. To address the detection challenge, pre-column derivatization with a reagent like o-Phthalaldehyde (OPA) is employed. OPA reacts with the primary amine to form a highly fluorescent and UV-active isoindole derivative, enabling sensitive detection.[5][11][12]

  • For Enantiomeric Purity: The most direct and reliable method for separating enantiomers is to use a Chiral Stationary Phase (CSP).[7][13] Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective at resolving the enantiomers of amino acid derivatives, often through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[6] This method directly measures the (R)- and potential (S)-enantiomers, providing an accurate determination of enantiomeric excess (e.e.).

cluster_assay Assay/Purity Pathway cluster_chiral Enantiomeric Purity Pathway Analyte (R)-4-Amino-5-methoxy- 5-oxopentanoic acid HCl Properties Key Properties: • High Polarity • No UV Chromophore • Chiral Center Analyte->Properties Goal Analytical Goal? Properties->Goal Assay Assay / Purity Goal->Assay  Quantification Enantiopurity Enantiomeric Purity Goal->Enantiopurity Stereoisomerism   Retention Challenge: Retention Assay->Retention Detection Challenge: Detection Assay->Detection Chirality Challenge: Chirality Enantiopurity->Chirality HILIC Solution: HILIC (Hydrophilic Interaction) Retention->HILIC Derivatization Solution: Pre-column Derivatization (OPA) Detection->Derivatization CSP Solution: Chiral Stationary Phase (CSP) HPLC Chirality->CSP

Caption: Logic diagram for selecting the appropriate HPLC method.

Protocol 1: Achiral Assay by HILIC with Pre-Column Derivatization

This protocol describes the quantification of this compound and the assessment of related substance impurities.

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (MPA)

  • Boric Acid

  • Sodium Hydroxide

Solution Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. To prepare 1 L, dissolve 0.63 g of ammonium formate in 1 L of water and adjust pH. Filter through a 0.22 µm filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile/Water (90:10 v/v).

  • Derivatization Reagent (OPA/MPA):

    • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust pH to 10.2 with 10 M Sodium Hydroxide.

    • OPA Solution: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid (MPA). Mix well. This reagent is light-sensitive and should be prepared fresh daily.[11]

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10.0 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (~50 µg/mL): Dilute 0.5 mL of the Stock Solution to 10.0 mL with Diluent.

  • Sample Solution (~50 µg/mL): Prepare the sample in the same manner as the standard solution.

Automated Pre-Column Derivatization Protocol

This procedure is designed for a modern autosampler with programming capabilities.[11]

  • Transfer 10 µL of the standard or sample solution to an autosampler vial.

  • Add 45 µL of the OPA/MPA Derivatization Reagent.

  • Add 45 µL of 0.2 M Borate Buffer.

  • Mix by aspirating/dispensing the mixture three times (e.g., 3 x 40 µL).

  • Allow a reaction time of 1 minute.

  • Inject 5 µL of the resulting mixture.

Chromatographic Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)[3]
Column Temp. 35 °C
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0B: Acetonitrile
Gradient 0-1.0 min, 90% B1.0-8.0 min, 90% to 60% B8.0-8.1 min, 60% to 90% B8.1-12.0 min, 90% B (Re-equilibration)
Flow Rate 0.4 mL/min
Detector Diode Array Detector (DAD) or UV Detector
Wavelength 340 nm
Injection Vol. 5 µL

Protocol 2: Enantiomeric Purity by Chiral HPLC

This protocol is designed to separate the (R)-enantiomer from the potential (S)-enantiomer impurity. Note that derivatization is not required if the concentration is sufficient for UV detection at a low wavelength, as the primary goal is percentage determination, not absolute quantification against a standard of the other enantiomer.

Materials and Reagents
  • This compound Sample

  • n-Hexane (HPLC grade)

  • 2-Propanol (IPA, HPLC grade)

  • Trifluoroacetic Acid (TFA, HPLC grade)

Solution Preparation
  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (85:15:0.1 v/v/v). Prepare by carefully mixing the components. The small amount of TFA acts as an ionic modifier to improve peak shape.

  • Diluent: 2-Propanol.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the sample into a 10.0 mL volumetric flask. Dissolve and dilute to volume with Diluent. Sonicate briefly if necessary.

Chromatographic Conditions
ParameterSetting
HPLC System Standard HPLC with UV Detector
Column Chiral Stationary Phase (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm)[1]
Column Temp. 25 °C
Mobile Phase Isocratic: n-Hexane / 2-Propanol / TFA (85:15:0.1)
Flow Rate 1.0 mL/min
Detector UV Detector
Wavelength 210 nm
Injection Vol. 10 µL

System Suitability and Method Validation

To ensure the trustworthiness of the analytical results, a system suitability test (SST) must be performed before any sample analysis.[14][15] The criteria below are based on United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[16][17][18]

System Suitability Test (SST)
ParameterMethod 1 (HILIC)Method 2 (Chiral)Acceptance Criteria
Precision / Repeatability Inject Working Standard 5xInject Sample 5xRSD of peak area ≤ 2.0%[14]
Tailing Factor (T) For the main peakFor the (R)-enantiomer peakT ≤ 2.0[14]
Resolution (Rs) N/A (unless a key impurity is specified)Between (R) and (S) peaks*Rs ≥ 1.5
Theoretical Plates (N) For the main peakFor the (R)-enantiomer peakN ≥ 2000

*For Resolution testing in Method 2, a sample known to contain both enantiomers (e.g., a racemic mixture or a stressed sample) is required.

Overview of Method Validation

While this note provides a starting point, a full validation according to ICH Q2(R1) guidelines is required for use in a GMP environment.[19][20][21] This would include:

  • Specificity: Demonstrating no interference from excipients, impurities, or the (S)-enantiomer.

  • Linearity: Analyzing a minimum of five concentrations across the desired range.

  • Accuracy: Performed by spike-recovery studies at multiple levels (e.g., 80%, 100%, 120%).[22]

  • Precision: Including repeatability (intra-day) and intermediate precision (inter-day, different analyst).[22]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Essential for impurity methods.

  • Robustness: Evaluating the effect of small, deliberate changes in method parameters (e.g., pH, mobile phase composition).

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Deriv Automated Derivatization (Method 1 Only) Sample->Deriv Standard Standard Weighing & Dissolution Standard->Deriv SST System Suitability Test (SST) Deriv->SST Standard for SST Inject HPLC Injection Sequence Run Analytical Sequence Inject->Sequence SST->Inject Integrate Peak Integration & Identification Sequence->Integrate Calculate Calculation of Assay & Purity Integrate->Calculate Report Final Report Generation Calculate->Report

Caption: General experimental workflow for HPLC analysis.

Conclusion

The analytical protocols detailed in this application note provide robust and reliable methods for the comprehensive quality assessment of this compound. By employing HILIC with pre-column derivatization, analysts can achieve sensitive and accurate quantification for assay and impurity profiling. The orthogonal chiral HPLC method ensures precise control over the stereochemical purity of the molecule. These methods are built on sound chromatographic principles and are designed to meet the rigorous standards of the pharmaceutical industry, providing a clear pathway from method development to validation.

References

  • PubMed. Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Available from: [Link]

  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method. Available from: [Link]

  • LCGC North America. direct analysis of amino acids by HILIC–eSI-MS. Available from: [Link]

  • Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Available from: [Link]

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available from: [Link]

  • Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available from: [Link]

  • LCGC North America. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available from: [Link]

  • MDPI. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Available from: [Link]

  • J-STAGE. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Available from: [Link]

  • PubMed. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • PubMed. Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. Available from: [Link]

  • Agilent. Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available from: [Link]

  • Semantic Scholar. Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Available from: [Link]

  • ECA Academy. System Suitability for USP Chromatographic Methods. Available from: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • Chromatography Online. System Suitability. Available from: [Link]

  • National Center for Biotechnology Information. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • ResearchGate. Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry | Request PDF. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride, a chiral amino acid derivative frequently utilized as a building block in pharmaceutical synthesis.[1] The structural integrity and stereochemical purity of such intermediates are paramount in drug development. This guide presents a multi-tiered NMR approach, beginning with fundamental sample preparation and standard 1D NMR techniques (¹H and ¹³C) for initial structural verification. It progresses to advanced 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous resonance assignment. Finally, it addresses the critical aspect of stereochemical verification using chiral derivatizing agents. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reliable characterization of this and similar chiral molecules.

Introduction: The Significance of NMR in Chiral Drug Development

This compound is a non-natural amino acid derivative whose specific stereochemistry at the C4 position makes it a valuable synthon.[1] In medicinal chemistry, the chirality of a molecule can dramatically influence its pharmacological and toxicological profile.[2] Therefore, robust analytical methods to confirm both the chemical structure and the absolute configuration are not merely procedural but fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the complete structural elucidation of organic molecules in solution. Its non-destructive nature and its ability to provide detailed information about atomic connectivity and spatial relationships make it indispensable.[3] This guide details a systematic workflow, from sample preparation to advanced spectral interpretation, to fully characterize this key chiral intermediate.

Molecular Structure and Spectroscopic Overview

To facilitate spectral assignment, the atoms of this compound are numbered as shown below. The key structural features for NMR analysis include the chiral center at C4, the aliphatic backbone (C2, C3), the methoxy ester group (C5, C6), and the carboxylic acid (C1). The hydrochloride salt form enhances aqueous solubility and protonates the amino group, influencing its electronic environment.[1]

Caption: Structure of this compound with atom numbering for NMR assignments.

Part I: Foundational 1D NMR Analysis

The initial step in characterization involves acquiring standard one-dimensional ¹H and ¹³C NMR spectra. The quality of this data is critically dependent on meticulous sample preparation.

Protocol: Sample Preparation

The hydrochloride salt form of the analyte dictates the choice of solvent, as it is often poorly soluble in common organic NMR solvents like chloroform-d (CDCl₃).[4] Deuterated water (D₂O) is the recommended solvent for optimal solubility and for observing exchangeable protons.

Materials:

  • This compound (Purity ≥ 95%)[5]

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)

  • Pasteur pipette and glass wool

Procedure:

  • Weighing: Accurately weigh the required amount of sample. For ¹H NMR, 1-5 mg is sufficient. For ¹³C NMR, a higher concentration of 15-30 mg is recommended due to the low natural abundance of the ¹³C isotope.[6]

  • Dissolution: Dissolve the sample in 0.6 mL of D₂O in a small, clean glass vial. Vortex briefly to ensure complete dissolution. The solution should be clear and transparent.

  • Filtration: Pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube. This crucial step removes any microscopic particulate matter that can degrade magnetic field homogeneity and result in poor spectral resolution (broad peaks).[6]

  • Final Check: Ensure the sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL).[6][7] Cap the tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol.

Protocol: 1D NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

Parameter¹H NMR¹³C{¹H} NMRRationale
Spectrometer Frequency 400 MHz100 MHzStandard field strength for routine analysis.
Solvent D₂OD₂OEnsures analyte solubility.
Temperature 298 K298 KStandard room temperature acquisition.
Pulse Sequence zg30zgpg30Standard 30° pulse for excitation.
Spectral Width (SW) 12 ppm220 ppmCovers the expected chemical shift range.
Acquisition Time (AQ) ~3.4 s~1.2 sBalances resolution with experiment time.
Relaxation Delay (D1) 2.0 s2.0 sAllows for sufficient spin-lattice relaxation.
Number of Scans (NS) 161024¹³C requires significantly more scans for adequate S/N.
Referencing Residual HDO at 4.79 ppmExternal or internal standard (TSP)Provides an accurate chemical shift scale.
Data Analysis and Expected Spectra

In D₂O, the labile protons of the amine (NH₃⁺) and carboxylic acid (COOH) will exchange with deuterium and become invisible in the ¹H NMR spectrum.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom ¹H Shift (ppm, Multiplicity) ¹³C Shift (ppm) Notes and Expected Couplings
C1 (-COOH) N/A (exchanges) ~175-178 Quaternary carboxylic acid carbon.
C2 (-CH₂-) ~2.5 (t) ~30-33 Triplet due to coupling with H3 protons.
C3 (-CH₂-) ~2.2 (m) ~26-29 Multiplet due to coupling with H2 and H4.
C4 (-CH-) ~4.0 (dd) ~52-55 Chiral center proton, coupled to H3 protons.
C5 (-C=O) N/A ~172-174 Quaternary ester carbonyl carbon.
C6 (-OCH₃) ~3.7 (s) ~51-54 Singlet, characteristic of a methyl ester.

| N4 (-NH₃⁺) | N/A (exchanges) | N/A | Amine protons exchange with D₂O. |

Note: Predicted shifts are estimates based on standard values for similar functional groups and may vary based on concentration and pH.[8][9][10]

Part II: Unambiguous Assignment with 2D NMR

While 1D NMR provides a good initial assessment, 2D NMR experiments are essential for definitive structural confirmation by revealing through-bond correlations between nuclei.

Caption: Workflow for unambiguous NMR signal assignment using 2D techniques.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.

  • Purpose: To establish the proton connectivity along the pentanoic acid backbone.

  • Expected Correlations: A cross-peak will be observed between the H2 multiplet (~2.5 ppm) and the H3 multiplet (~2.2 ppm). A further cross-peak will connect the H3 multiplet to the H4 proton (~4.0 ppm). This confirms the -CH₂(2)-CH₂(3)-CH(4)- sequence.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with its directly attached carbon atom.

  • Purpose: To definitively assign the carbon signals for all protonated carbons (C2, C3, C4, and C6).

  • Expected Correlations:

    • H2 (~2.5 ppm) ↔ C2 (~30-33 ppm)

    • H3 (~2.2 ppm) ↔ C3 (~26-29 ppm)

    • H4 (~4.0 ppm) ↔ C4 (~52-55 ppm)

    • H6 (~3.7 ppm) ↔ C6 (~51-54 ppm)

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is critical for assigning non-protonated (quaternary) carbons.

  • Purpose: To assign the carbonyl carbons (C1 and C5) and confirm the overall fragment assembly.

  • Key Expected Correlations:

    • H6 (OCH₃) protons to the C5 ester carbonyl.

    • H4 proton to the C5 ester carbonyl and the C2 carbon.

    • H2 protons to the C1 carboxylic acid carbonyl and the C4 carbon.

    • H3 protons to the C1 and C5 carbons.

Part III: Verification of Stereochemistry

NMR spectra of enantiomers are identical in an achiral environment. To confirm the (R)-configuration, a chiral auxiliary must be introduced to create a diastereomeric environment, leading to distinguishable NMR signals.[3][11]

Protocol: Chiral Derivatization with Mosher's Acid

A classic and reliable method is the formation of Mosher's amides by reacting the primary amine with an enantiomerically pure chiral derivatizing agent (CDA) like (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride).[2][12]

G cluster_workflow Chiral Derivatization Workflow Analyte (R)-Analyte Diastereomer_RR Diastereomer (R,R) Analyte->Diastereomer_RR Diastereomer_RS Diastereomer (R,S) Analyte->Diastereomer_RS CDA_R (R)-Mosher's Acid Chloride CDA_R->Diastereomer_RR CDA_S (S)-Mosher's Acid Chloride CDA_S->Diastereomer_RS NMR Acquire ¹H or ¹⁹F NMR Diastereomer_RR->NMR Diastereomer_RS->NMR Compare Compare Δδ = δ(R,S) - δ(R,R) NMR->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Logic flow for absolute configuration assignment using a chiral derivatizing agent.

High-Level Protocol:

  • Reaction: In separate vials, react the (R)-analyte with (R)-Mosher's acid chloride and (S)-Mosher's acid chloride in the presence of a non-nucleophilic base (e.g., pyridine) in an anhydrous aprotic solvent (e.g., CDCl₃). This forms the (R,R) and (R,S) diastereomeric amides.

  • NMR Acquisition: Acquire high-resolution ¹H or ¹⁹F NMR spectra for each diastereomer separately. ¹⁹F NMR is often preferred due to its wide chemical shift range and lack of background signals.[3][13]

  • Analysis: The anisotropic effect of the phenyl ring in the Mosher's reagent causes different shielding/deshielding of the protons (or other nuclei) on either side of the newly formed amide bond. By systematically comparing the chemical shifts of the two diastereomers (calculating Δδ = δS - δR), the absolute configuration of the original chiral center can be determined based on established models.[2]

An alternative approach involves using a Chiral Solvating Agent (CSA) , which forms transient diastereomeric complexes directly in the NMR tube, avoiding covalent modification.[14] This method is excellent for determining enantiomeric excess (ee) but may be less definitive for absolute configuration assignment without reference standards.

Conclusion and Applications

The suite of NMR experiments detailed in this application note provides a comprehensive and robust workflow for the full structural and stereochemical characterization of this compound.

  • 1D NMR (¹H, ¹³C) serves as a rapid identity and purity check.

  • 2D NMR (COSY, HSQC, HMBC) provides unambiguous proof of the molecular structure and connectivity.

  • Chiral NMR techniques are essential for verifying the absolute configuration, a critical quality attribute in pharmaceutical development.

Implementing this systematic approach ensures the quality and integrity of this key chiral building block, supporting the development of safe and effective pharmaceuticals and enabling confident decision-making in research and manufacturing environments.

References

  • American Chemical Society. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • National Institutes of Health (NIH). (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

  • ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • ResearchGate. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry. [Link]

  • Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • MDPI. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules. [Link]

  • ChemEurope. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. [Link]

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid? [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

  • ResearchGate. (2021). NMR Methods for the Assignment of Absolute Stereochemistry of Bioactive Compounds. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • ChemUniverse. This compound. [Link]

  • Highlights in Science, Engineering and Technology. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. [Link]

  • Steffen's Chemistry Pages. Amino Acids (NMR and more). [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

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Dissolving (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride, a derivative of D-glutamic acid, is a chiral building block of significant interest in pharmaceutical research and development.[1] Its utility spans from peptide synthesis to the development of novel therapeutic agents. As with many amino acid derivatives, its hydrochloride salt form is supplied to enhance both stability and solubility.[1][2] Proper dissolution and handling of this compound are paramount to ensure experimental reproducibility, accuracy, and the integrity of downstream applications.

This comprehensive guide provides detailed protocols and technical insights for the dissolution of this compound. It is intended for researchers, scientists, and drug development professionals who require reliable methods for preparing solutions of this compound for a variety of experimental workflows. We will delve into the rationale behind solvent selection, pH adjustment, and storage conditions, providing a framework for the successful integration of this compound into your research.

Physicochemical Properties Overview

A fundamental understanding of the physicochemical properties of this compound is crucial for developing effective dissolution protocols.

PropertyValue/DescriptionSource
Molecular Formula C₆H₁₂ClNO₄[1][3]
Molecular Weight 197.62 g/mol [1][3]
CAS Number 187458-77-1[3][4]
Form Solid-
Chirality (R)-configuration at the 4-amino position[1]
Key Functional Groups Amino group, methoxy ester, carboxylic acid[1]
Salt Form Hydrochloride[1]

The hydrochloride salt enhances the compound's stability, particularly protecting the ester group from hydrolysis, and improves its solubility in aqueous media.[2][5]

Core Principles of Dissolution

The dissolution of amino acid hydrochlorides is governed by the protonation state of their functional groups, which is dictated by the pH of the solvent. This compound possesses a free carboxylic acid group and an amine that is protonated as an ammonium chloride salt.

In an acidic solution, the carboxylic acid group will be largely protonated, while the amine remains protonated. As the pH increases, the carboxylic acid will deprotonate, increasing the molecule's polarity and often its aqueous solubility. At physiological pH, the carboxylic acid will be deprotonated (negatively charged) and the amine will be protonated (positively charged), forming a zwitterion.

Recommended Solvents and Starting Concentrations

Based on the properties of similar amino acid hydrochlorides, the following solvents are recommended for the initial dissolution of this compound.

SolventRecommended Starting ConcentrationNotes and Considerations
Deionized Water Up to 50 mg/mLBased on the solubility of L-Glutamic acid hydrochloride. The resulting solution will be acidic. Gentle heating and/or sonication may aid dissolution.
0.1 N Hydrochloric Acid (HCl) HighCommonly used for preparing stock solutions of amino acids and their derivatives for analytical standards[6]. Ensures the compound remains fully protonated and stable.
Phosphate-Buffered Saline (PBS), pH 7.4 Lower than in water/acidThe zwitterionic form at this pH may have different solubility characteristics. Prepare a concentrated stock in water or 0.1 N HCl first, then dilute into PBS. Direct dissolution in PBS may be slower.
Dimethyl Sulfoxide (DMSO) HighA common solvent for preparing highly concentrated stock solutions of organic molecules for in vitro assays.

Note: For cell-based assays, it is critical to consider the final concentration of the solvent and its potential toxicity to the cells.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution

This protocol is suitable for preparing a concentrated stock solution that can be further diluted into various experimental buffers.

Materials:

  • This compound

  • High-purity deionized water

  • Vortex mixer

  • Sonicator bath (optional)

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Initial Solvent Addition: Add a portion of the deionized water to the solid.

  • Dissolution: Vortex the mixture vigorously. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied. Gentle warming (to 37°C) may also aid dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, add deionized water to reach the final desired concentration.

  • pH Measurement (Optional but Recommended): Measure the pH of the resulting solution. It is expected to be acidic.

  • Sterilization (for biological applications): If the solution is intended for use in cell culture or other sterile applications, filter it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. For short-term use, 4°C is acceptable.

Protocol 2: Preparation of a pH-Adjusted Working Solution for Biological Assays

For many biological experiments, it is crucial to use a solution with a physiological pH. This protocol describes the preparation of a working solution in a buffer such as PBS.

Materials:

  • High-concentration aqueous stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Dilution Calculation: Determine the volume of the high-concentration stock solution needed to achieve the desired final concentration in PBS.

  • Dilution: Add the calculated volume of the stock solution to the appropriate volume of PBS.

  • Mixing: Gently vortex or invert the tube to ensure homogeneity.

  • Final pH Check (Optional): For sensitive applications, the pH of the final working solution can be checked to ensure it is within the desired range.

  • Use: Use the freshly prepared working solution immediately for optimal results.

Visualizing the Dissolution Workflow

The following diagram illustrates the decision-making process for dissolving this compound.

DissolutionWorkflow start Start: this compound powder stock_prep Prepare High-Concentration Stock Solution start->stock_prep aqueous_stock Aqueous Stock (Water or 0.1 N HCl) stock_prep->aqueous_stock For Aqueous Applications dmso_stock DMSO Stock stock_prep->dmso_stock For Organic/High-Concentration Needs working_solution Prepare Working Solution aqueous_stock->working_solution dmso_stock->working_solution final_application Final Application (e.g., Cell Culture, Enzyme Assay) working_solution->final_application

Caption: Workflow for preparing solutions of this compound.

Stability and Storage Considerations

  • Stock Solutions: Aqueous stock solutions of amino acid hydrochlorides are generally stable when stored at low temperatures. For long-term storage, aliquoting the stock solution into single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. Storage at -20°C or -80°C is advisable.

  • Working Solutions: Diluted working solutions in physiological buffers should ideally be prepared fresh for each experiment.

  • pH Sensitivity: The ester linkage in the molecule can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. While dissolution in 0.1 N HCl is a standard practice for creating stable stock solutions, prolonged storage at room temperature in this solvent should be avoided. A study on glutamic acid in 0.1 N HCl showed some degradation to pyroglutamic acid over time.[7]

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not fully dissolve Insufficient solvent volume or low temperature.Increase the solvent volume. Gently warm the solution (e.g., to 37°C). Use sonication to aid dissolution.
Precipitation upon dilution in buffer The compound may be less soluble in the buffer at that specific pH and concentration.Prepare a more dilute stock solution before adding to the buffer. Ensure the final concentration in the buffer is below its solubility limit.
Changes in solution color or clarity over time Potential degradation of the compound.Prepare fresh solutions. Store stock solutions at -80°C in single-use aliquots. Avoid prolonged exposure to light and room temperature.

Conclusion

The successful use of this compound in experimental settings is contingent upon its proper dissolution. By understanding the compound's physicochemical properties and following the detailed protocols outlined in this guide, researchers can prepare stable and accurate solutions. The choice of solvent and the need for pH adjustment are critical considerations that depend on the specific downstream application. Adherence to these guidelines will help ensure the reliability and reproducibility of experimental results.

References

Sources

Application Notes and Protocols for the Investigation of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride in a Mouse Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride is an amino acid derivative with a structure suggestive of potential interactions with biological pathways central to neuroscience and metabolism.[1][2] As a molecule bearing resemblance to endogenous amino acids, it presents an intriguing candidate for probing complex biological systems. This guide provides a comprehensive framework for the initial in vivo characterization of this compound in a mouse model, with a focus on rigorous experimental design and validated protocols. While the specific biological activity of this compound is yet to be fully elucidated, its chemical structure as a derivative of glutamic acid suggests potential interactions with neurotransmitter systems or metabolic processes.[2] This document will, therefore, present a dual-pronged investigatory approach, outlining protocols relevant to both neurodegenerative and metabolic disease models.

The primary objective of these application notes is to equip researchers, scientists, and drug development professionals with the necessary methodologies to conduct preliminary efficacy, pharmacokinetic, and pharmacodynamic studies of this compound in mice. The protocols herein are designed to be adaptable, allowing for modification based on emerging data and specific research questions.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₄[1]
Molecular Weight 197.62 g/mol [1]
CAS Number 187458-77-1[3]
Purity ≥95%[3]
Appearance White powder[4]
Storage 2-8°C[4]

Proposed Investigatory Pathways

Given the structural similarity of this compound to key biological molecules, two primary avenues of investigation are proposed:

  • Neuroprotection in a Model of Neurodegeneration: Amino acid derivatives are pivotal in neurotransmission and neuronal health. This pathway will explore the potential neuroprotective effects of the compound in a relevant mouse model of neurodegenerative disease, such as Alzheimer's or Parkinson's disease.[5][6][7]

  • Metabolic Modulation in a Model of Metabolic Syndrome: Alterations in amino acid metabolism are closely linked to metabolic disorders.[8] This pathway will investigate the compound's influence on key metabolic parameters in a diet-induced obesity model.[9][10]

The following sections will provide detailed protocols for both investigatory arms.

Experimental Workflow: A Visual Overview

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Modeling cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation Compound_Prep Compound Preparation (Vehicle Selection & Formulation) Dosing Compound Administration (Oral Gavage or IP Injection) Compound_Prep->Dosing Animal_Acclimation Animal Acclimation & Baseline Measurements Disease_Induction Disease Model Induction (e.g., High-Fat Diet, Toxin) Animal_Acclimation->Disease_Induction Disease_Induction->Dosing Behavioral Behavioral Assays (e.g., Morris Water Maze) Dosing->Behavioral Biochemical Biochemical Analysis (Blood, Tissue) Dosing->Biochemical Histological Histological Examination (Brain, Liver) Dosing->Histological Controls Control Groups (Vehicle, Naive) Controls->Dosing Stats Statistical Analysis Behavioral->Stats Biochemical->Stats Histological->Stats Conclusion Conclusion & Future Directions Stats->Conclusion

Caption: High-level overview of the experimental workflow.

Part 1: Investigating Neuroprotective Effects

Rationale and Model Selection

Genetically engineered mouse models are invaluable tools for studying neurodegenerative diseases.[5][11] For initial screening of a novel compound, a well-characterized model is crucial. The 5XFAD transgenic mouse model of Alzheimer's disease is recommended due to its rapid and robust amyloid pathology.

Experimental Protocol: Neuroprotection Study in 5XFAD Mice

A. Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS)[12]

  • 5XFAD transgenic mice and wild-type littermates

  • Appropriate caging and husbandry supplies

  • Gavage needles (20-22G for adult mice)[13][14] or syringes and needles (25-27G for IP)[15][16]

  • Standard behavioral testing apparatus (e.g., Morris water maze)

  • Reagents for ELISA and immunohistochemistry

B. Compound Preparation and Dosing:

  • Vehicle Selection: Due to the hydrochloride salt form, the compound is likely water-soluble. Sterile 0.9% saline or phosphate-buffered saline (PBS) are recommended as initial vehicles.[12] A small pilot study to confirm solubility and tolerability at the desired concentration is advised.

  • Dose Selection: A dose-response study is recommended. Suggested starting doses are 1, 10, and 50 mg/kg.

  • Route of Administration: Oral gavage is a common and precise method for oral administration.[13][17] Intraperitoneal (IP) injection is an alternative for assessing systemic effects.[15][18] This protocol will detail oral gavage.

C. Step-by-Step Oral Gavage Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck to immobilize the head.[19]

  • Gavage Needle Measurement: Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this depth on the needle.[19]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[13] The mouse should swallow, facilitating passage into the esophagus.

  • Administration: Once the needle is at the predetermined depth, slowly administer the compound solution.[13]

  • Withdrawal and Monitoring: Gently withdraw the needle and return the mouse to its cage. Monitor for any signs of distress for at least 15 minutes post-gavage.[20]

D. Study Design and Endpoints:

  • Groups:

    • Group 1: Wild-type + Vehicle

    • Group 2: 5XFAD + Vehicle

    • Group 3: 5XFAD + Compound (Low Dose)

    • Group 4: 5XFAD + Compound (Mid Dose)

    • Group 5: 5XFAD + Compound (High Dose)

  • Treatment Duration: 8 weeks, starting at an age when pathology is developing (e.g., 3 months of age).

  • Behavioral Testing: Conduct cognitive testing (e.g., Morris water maze) during the final week of treatment.

  • Tissue Collection: At the end of the study, euthanize mice and collect brain tissue and blood.

  • Analysis:

    • Brain: Quantify amyloid-beta plaque load via immunohistochemistry and ELISA.

    • Blood: Analyze plasma for pharmacokinetic profiling of the compound.[21]

Part 2: Investigating Metabolic Effects

Rationale and Model Selection

Diet-induced obesity (DIO) in mice is a widely used model that recapitulates many features of human metabolic syndrome.[8][9][22] This model is suitable for assessing the effects of a novel compound on weight gain, glucose homeostasis, and lipid profiles.

Experimental Protocol: Metabolic Study in DIO Mice

A. Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.5% carboxymethyl cellulose)[23][24]

  • C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat) and control chow

  • Metabolic cages

  • Glucometer and test strips

  • ELISA kits for insulin and lipids

B. Compound Preparation and Dosing:

  • As described in the neuroprotection protocol, with vehicle selection tailored for oral administration of a potentially less soluble compound in a chronic study (e.g., 0.5% CMC).[23][24]

C. Study Design and Endpoints:

  • Groups:

    • Group 1: Chow Diet + Vehicle

    • Group 2: HFD + Vehicle

    • Group 3: HFD + Compound (Low Dose)

    • Group 4: HFD + Compound (Mid Dose)

    • Group 5: HFD + Compound (High Dose)

  • Treatment Duration: 12-16 weeks.

  • Monitoring:

    • Body Weight and Food Intake: Record weekly.

    • Glucose Homeostasis: Perform glucose and insulin tolerance tests at baseline and end of study.

  • Tissue Collection: At the end of the study, collect blood, liver, and adipose tissue.

  • Analysis:

    • Blood: Measure fasting glucose, insulin, and lipid profiles (triglycerides, cholesterol).

    • Liver: Assess for steatosis via histological analysis (H&E staining) and measure triglyceride content.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner.

Table 1: Example Data Summary for Neuroprotection Study

GroupNMorris Water Maze (Escape Latency, s)Brain Aβ42 Levels (pg/mg tissue)
WT + Vehicle1025 ± 3150 ± 20
5XFAD + Vehicle1060 ± 51500 ± 200
5XFAD + Cmpd (10 mg/kg)1045 ± 41000 ± 150
5XFAD + Cmpd (50 mg/kg)1035 ± 3 700 ± 100
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. 5XFAD + Vehicle.

Table 2: Example Data Summary for Metabolic Study

GroupNBody Weight Gain (g)Fasting Glucose (mg/dL)Liver Triglycerides (mg/g)
Chow + Vehicle105 ± 1100 ± 510 ± 2
HFD + Vehicle1020 ± 2180 ± 1050 ± 5
HFD + Cmpd (10 mg/kg)1015 ± 1.5150 ± 835 ± 4
HFD + Cmpd (50 mg/kg)1012 ± 1 120 ± 620 ± 3**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. HFD + Vehicle.

Visualizing Experimental Logic

decision_tree Start Investigate this compound Hypothesis Hypothesize Biological Activity (Based on Structure) Start->Hypothesis Neuro_Path Neuroprotective Effects? Hypothesis->Neuro_Path Metabolic_Path Metabolic Modulation? Hypothesis->Metabolic_Path Neuro_Model Select Neurodegeneration Model (e.g., 5XFAD) Neuro_Path->Neuro_Model Yes Metabolic_Model Select Metabolic Disease Model (e.g., DIO) Metabolic_Path->Metabolic_Model Yes Neuro_Endpoints Define Endpoints: - Cognition (MWM) - Aβ Plaque Load Neuro_Model->Neuro_Endpoints Metabolic_Endpoints Define Endpoints: - Body Weight - Glucose Tolerance - Liver Steatosis Metabolic_Model->Metabolic_Endpoints Analysis Data Analysis & Interpretation Neuro_Endpoints->Analysis Metabolic_Endpoints->Analysis

Caption: Decision tree for designing an in vivo study.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vivo evaluation of this compound in mouse models of neurodegeneration and metabolic disease. The described protocols emphasize robust experimental design and the use of well-validated techniques to ensure the generation of reliable and interpretable data. Successful demonstration of efficacy in these initial studies would warrant further investigation into the compound's mechanism of action, safety profile, and potential as a therapeutic agent. Future studies could include more detailed pharmacokinetic and pharmacodynamic modeling, investigation of off-target effects, and evaluation in additional animal models.

References

  • The Solomon H. Snyder Department of Neuroscience. Genetically engineered mouse models of neurodegenerative diseases. Available at: [Link]

  • UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]

  • Cyagen. Neurological Disease Mouse Models for Targeted Research. Available at: [Link]

  • Queen's University. Intraperitoneal Injection in Mice | Animals in Science. Available at: [Link]

  • MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. Available at: [Link]

  • Mouse model of the metabolic syndrome: the quest continues. Available at: [Link]

  • Biocytogen. Metabolic Disease Models. Available at: [Link]

  • Cyagen. Metabolic Disease Mouse Models for Reliable Drug Discovery. Available at: [Link]

  • Mouse models of neurodegenerative diseases: criteria and general methodology - PubMed. Available at: [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC - NIH. Available at: [Link]

  • Transgenic Mouse Models for the Study of Neurodegenerative Diseases - IMR Press. Available at: [Link]

  • Mouse models of the metabolic syndrome - PMC - PubMed Central - NIH. Available at: [Link]

  • IP Injection Protocol in Mice | PDF - Scribd. Available at: [Link]

  • Oral Gavage Procedure in Mice | PDF | Esophagus | Medical Specialties - Scribd. Available at: [Link]

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  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Available at: [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available at: [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC - PubMed Central. Available at: [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. Available at: [Link]

  • Amino acid prodrug of capsaicin improves pharmacokinetic properties in the mouse brain and pancreas - PubMed. Available at: [Link]

  • In vivo pharmacokinetics, biodistribution and antitumor effect of amphiphilic poly(L-amino acids) micelles loaded with a novel all-trans retinoic acid derivative - PubMed. Available at: [Link]

  • What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO? | ResearchGate. Available at: [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species - ResearchGate. Available at: [Link]

  • Methyl Aminolevulinate | C6H11NO3 | CID 157922 - PubChem. Available at: [Link]

  • Delta Aminolevulinic Acid Methyl Ester - Cenmed Enterprises. Available at: [Link]

  • Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats - PubMed. Available at: [Link]

  • This compound [P89373] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. Available at: [Link]

  • 4-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 | CID 5117249 - PubChem. Available at: [Link]

  • New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed. Available at: [Link]

  • Pharmacokinetics/Pharmacodynamics of Protein Drugs with Dr. Jürgen Venitz - YouTube. Available at: [Link]

  • 4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid - PubChem. Available at: [Link]

  • Halogenation of 4-Hydroxy/Amino-3-methoxyphenyl Acetamide TRPV1 Agonists Showed Enhanced Antagonism to Capsaicin - PMC - NIH. Available at: [Link]

  • The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects - PubMed. Available at: [Link]

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Troubleshooting & Optimization

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (also known as D-glutamic acid α-methyl ester hydrochloride). As a Senior Application Scientist, I understand that navigating the complexities of this versatile building block is crucial for the success of your research and development projects. This molecule is a key intermediate in peptide synthesis and the development of novel pharmaceutical agents.[1] However, its utility is matched by its susceptibility to degradation in solution, a common challenge for amino acid esters.

This guide is designed to provide you with in-depth, field-proven insights into the stability issues you may encounter. We will explore the "why" behind the experimental choices, offering troubleshooting protocols and validated methods to ensure the integrity of your compound and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability of this compound in solution.

Q1: What are the primary degradation pathways for this compound in solution?

A1: There are two main degradation pathways you must be aware of when working with this compound in solution:

  • Ester Hydrolysis: This is the cleavage of the methyl ester bond to yield (R)-4-amino-5-hydroxypentanoic acid (D-glutamic acid) and methanol. This reaction is highly dependent on pH and can be catalyzed by both acid and base. Base-catalyzed hydrolysis, in particular, is a significant concern at neutral to alkaline pH.[2][3]

  • Intramolecular Cyclization (Lactam Formation): The N-terminal amino group can act as a nucleophile, attacking the ester's carbonyl carbon. This process results in the formation of a five-membered ring, (R)-5-oxopyrrolidine-2-carboxylic acid (D-pyroglutamic acid), and the release of methanol. This is a common degradation route for N-terminal glutamic acid and glutamine residues.[4][5][6]

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: The optimal pH for short-term storage in an aqueous solution is in the acidic range, typically pH 3.0 to 5.0 . The compound is supplied as a hydrochloride salt, which naturally creates a mildly acidic solution upon dissolution in water, helping to suppress both base-catalyzed hydrolysis and the nucleophilic attack required for cyclization. At neutral or alkaline pH, the rate of degradation increases significantly.[6]

Q3: How does temperature affect the stability of the compound?

A3: As with most chemical reactions, temperature significantly accelerates the degradation of this compound. Both hydrolysis and cyclization rates increase with temperature.[6] For maximum stability, solutions should be prepared fresh and used immediately. If short-term storage is unavoidable, it should be done at 2-8°C in an appropriate acidic buffer.[1]

Q4: What solvents are recommended for preparing stock solutions?

A4: For non-aqueous applications, high-purity, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended for preparing concentrated stock solutions. These solvents minimize the risk of hydrolysis. For aqueous applications, prepare solutions in a pre-chilled, acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). Avoid preparing stock solutions in water or phosphate-buffered saline (PBS) for long-term storage, as this can lead to rapid degradation.

Q5: How can I monitor the degradation of my compound?

A5: The most effective method for monitoring the stability of your compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7][8] This technique allows you to separate the parent compound from its primary degradation products (D-glutamic acid and D-pyroglutamic acid). A stability-indicating method should be developed where all species are well-resolved. Mass spectrometry (LC-MS) can be used to confirm the identity of the peaks.

Part 2: Troubleshooting Guides & Protocols

This section provides structured workflows to diagnose and resolve common stability-related problems.

Problem 1: Rapid Loss of Purity in My Aqueous Working Solution

You've prepared a fresh aqueous solution of this compound, but a quick HPLC analysis shows a significant decrease in the main peak area and the appearance of new peaks within a short time.

  • Primary Suspects: Ester hydrolysis and/or intramolecular cyclization due to suboptimal pH or temperature.

Troubleshooting Workflow

G cluster_0 Troubleshooting: Rapid Purity Loss start Purity Loss Detected (HPLC Analysis) ph_check Step 1: Verify Solution pH Is pH between 3.0 and 5.0? start->ph_check temp_check Step 2: Verify Temperature Was solution prepared and stored at 2-8°C? ph_check->temp_check Yes adjust_ph Action: Adjust pH Use acidic buffer (e.g., Citrate) ph_check->adjust_ph No control_temp Action: Control Temperature Prepare fresh, use immediately, or store on ice. temp_check->control_temp No reanalyze Step 3: Re-analyze Purity via HPLC temp_check->reanalyze Yes adjust_ph->reanalyze control_temp->reanalyze end Problem Resolved reanalyze->end

Workflow for diagnosing rapid purity loss.
Detailed Protocol: Preparation of a Stabilized Aqueous Solution
  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer. Adjust the pH to 4.0 using citric acid. Filter the buffer through a 0.22 µm filter.

  • Cooling: Chill the buffer to 2-8°C before use.

  • Dissolution: Weigh the required amount of this compound and dissolve it directly in the pre-chilled, pH 4.0 citrate buffer to the desired final concentration.

  • Immediate Use: Use the solution immediately for your experiment. If temporary storage is necessary, keep the solution on ice or at 2-8°C and use it within a few hours.

Problem 2: Unexpected Peaks in My HPLC/LC-MS Chromatogram

During analysis, you observe one or more new peaks that are not present in your initial standard. This indicates that degradation has occurred and you need to identify the products.

  • Primary Suspects: Formation of D-glutamic acid (from hydrolysis) and D-pyroglutamic acid methyl ester (from cyclization).

Degradation Pathway Visualization

G cluster_main Degradation Pathways of (R)-4-Amino-5-methoxy-5-oxopentanoic acid cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization Parent Parent Compound (R)-4-Amino-5-methoxy-5-oxopentanoic acid (m/z = 162.08) Product_H D-Glutamic Acid (m/z = 148.06) Parent->Product_H + H₂O - CH₃OH (Acid/Base Catalyzed) Product_C D-Pyroglutamic Acid (m/z = 130.05) Parent->Product_C - H₂O (Intramolecular)

Primary degradation pathways in aqueous solution.
Analytical Verification Workflow
  • Mass Identification: Use LC-MS to determine the mass-to-charge ratio (m/z) of the parent compound and the unexpected peaks. Compare these experimental masses with the theoretical values.

Compound NameDegradation PathwayMolecular FormulaExpected [M+H]⁺ (m/z)
(R)-4-Amino-5-methoxy-5-oxopentanoic acid (Parent)-C₆H₁₁NO₄162.08
D-Glutamic AcidHydrolysisC₅H₉NO₄148.06
D-Pyroglutamic AcidCyclizationC₅H₇NO₃130.05
  • Forced Degradation Study: To confirm the identity of the degradation peaks, perform a forced degradation study as recommended by ICH guidelines.[9][10][11] This involves intentionally stressing the compound under various conditions to generate the degradation products, which can then be used as markers in your routine analysis.

Protocol: Mini Forced Degradation Study
  • Objective: To generate and confirm the identity of primary degradation products.

  • Materials: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, this compound, HPLC system.

Procedure:

  • Prepare Stock: Prepare a 1 mg/mL solution of the compound in water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2-4 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30-60 minutes. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2-4 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution (in water) at 80°C for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS. Target 5-20% degradation for optimal results.[9][12] The peak corresponding to D-Glutamic acid should be prominent in the acid and base-stressed samples. The peak for D-Pyroglutamic acid is often observed under thermal stress and in aqueous solutions over time.

By understanding these degradation pathways and implementing these control and verification strategies, you can ensure the integrity of this compound in your experiments, leading to more accurate and reproducible results.

References
  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Hay, R. W., & Porter, L. J. (1967). Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1261-1266. [Link]

  • Tavagnini, D. et al. (2010). Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Journal of Coordination Chemistry, 63(14-16), 2586-2595. [Link]

  • ResearchGate. (n.d.). Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Retrieved from [Link]

  • ResearchGate. (2013). Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Internal cyclization of glutamic acid (Glu) to produce pyroglutamic acid (pyrGlu). Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. Retrieved from [Link]

  • NCBI. (2018). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2013). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Analytical Biochemistry. Retrieved from [Link]

  • NCBI. (2015). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. Journal of Proteome Research. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. Retrieved from [Link]

  • ResearchGate. (2000). Method development for amino acid analysis. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • ResearchGate. (2013). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-methoxy-5-oxopentanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1332152A - Synthesis of L-glutamic acid-5-methyl ester.
  • The Chemical Foundation. (n.d.). Understanding L-Glutamic Acid Dimethyl Ester Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof.

Sources

Technical Support Center: Optimizing Reaction Conditions for (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols. Our goal is to empower you with the scientific understanding to navigate the common challenges encountered during the synthesis and optimization of this chiral molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound?

There are three primary strategies for synthesizing this compound:

  • Enzymatic Kinetic Resolution: This involves the selective enzymatic hydrolysis of one enantiomer from a racemic mixture of a suitable precursor, such as N-acetyl-DL-4-amino-5-methoxy-5-oxopentanoic acid.

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

  • Asymmetric Synthesis: This approach directly synthesizes the desired (R)-enantiomer using a chiral catalyst, such as in the asymmetric hydrogenation of a prochiral precursor.

Q2: I am observing a low yield in my synthesis. What are the likely causes?

Low yields can stem from several factors, including incomplete reactions, side product formation, and losses during workup and purification. It is crucial to ensure all reagents are pure and dry, and that reaction parameters such as temperature, time, and stoichiometry are optimized.

Q3: My final product has low enantiomeric excess (ee). How can I improve this?

For enzymatic resolutions, factors like enzyme activity, pH, and temperature are critical. In diastereomeric salt resolutions, the choice of solvent and the cooling rate during crystallization are paramount. For asymmetric synthesis, the catalyst's purity, loading, and the reaction conditions (pressure, temperature) will directly impact the enantioselectivity.

Q4: How can I effectively purify the final hydrochloride salt?

Purification is typically achieved through recrystallization. The choice of solvent is critical; often a polar solvent in which the salt is soluble at high temperatures and insoluble at low temperatures is used. It's also important to properly neutralize and isolate the free amine before converting it to the hydrochloride salt to remove any unreacted starting materials or byproducts.

Troubleshooting Guides

Enzymatic Kinetic Resolution of N-acetyl-DL-4-amino-5-methoxy-5-oxopentanoic acid

Enzymatic resolution offers high selectivity but can be sensitive to reaction conditions.

Problem Potential Cause Troubleshooting Steps
Low Conversion Rate 1. Low enzyme activity. 2. Suboptimal pH or temperature. 3. Substrate or product inhibition.1. Use a fresh batch of enzyme or increase enzyme loading. 2. Optimize pH and temperature based on the specific enzyme's characteristics. 3. Perform the reaction in a more dilute solution or use a fed-batch approach for the substrate.
Low Enantioselectivity (ee) 1. Non-selective enzyme. 2. Racemization of the product or starting material. 3. Incorrect pH affecting enzyme conformation.1. Screen different enzymes (e.g., various lipases or acylases) for higher selectivity. 2. Ensure the reaction conditions (especially pH and temperature) do not promote racemization. 3. Fine-tune the pH to the enzyme's optimal range for enantioselectivity.[1][2]
Difficulty in Product Separation 1. Similar solubilities of the product and unreacted starting material. 2. Emulsion formation during extraction.1. Adjust the pH to selectively precipitate either the free amino acid or the acylated starting material. 2. Use a different extraction solvent or break the emulsion by adding brine or by centrifugation.
Diastereomeric Salt Resolution

This method relies on the differential solubility of diastereomeric salts.

Problem Potential Cause Troubleshooting Steps
No Crystallization or "Oiling Out" 1. Solvent is too good, keeping the salt in solution. 2. Supersaturation is too high. 3. Cooling is too rapid.1. Screen for a less polar solvent or use a solvent/anti-solvent system.[3] 2. Use a more dilute solution. 3. Employ a slower, controlled cooling rate. Seeding with a crystal of the desired diastereomer can also help.[3]
Low Yield of Desired Diastereomer 1. The solubilities of the two diastereomers are too similar in the chosen solvent. 2. Insufficient cooling or maturation time.1. Conduct a thorough solvent screening to find a system with a larger solubility difference. 2. Ensure the solution is cooled to a sufficiently low temperature and allow adequate time for crystallization to complete.
Low Diastereomeric Excess (de) of Crystals 1. Co-precipitation of the more soluble diastereomer. 2. Inefficient filtration or washing. 3. Crystallization is under thermodynamic rather than kinetic control.1. Optimize the cooling profile and consider a step-wise cooling approach. 2. Wash the crystals with a small amount of cold, fresh solvent. 3. For kinetically controlled resolutions, filter the crystals quickly once the desired de is reached.[4]
Asymmetric Hydrogenation of a Prochiral Enamide Precursor

Direct asymmetric synthesis can be highly efficient but requires careful optimization of the catalytic system.

Problem Potential Cause Troubleshooting Steps
Low or No Catalytic Activity 1. Catalyst deactivation (e.g., by oxygen or impurities). 2. Incorrect catalyst preparation or handling. 3. Inappropriate solvent or temperature.1. Ensure all solvents and reagents are rigorously degassed and the reaction is performed under an inert atmosphere. 2. Follow a reliable protocol for catalyst preparation and handle it in a glovebox.[5] 3. Screen different solvents and optimize the reaction temperature.
Low Enantioselectivity (ee) 1. Suboptimal ligand-metal combination for the substrate. 2. Incorrect hydrogen pressure. 3. Presence of additives or inhibitors.1. Screen a library of chiral ligands (e.g., different BINAP derivatives). 2. Optimize the hydrogen pressure, as it can influence the enantioselectivity. 3. Ensure the substrate and solvent are free from impurities that could interfere with the catalyst.
Incomplete Conversion 1. Insufficient catalyst loading or reaction time. 2. Low hydrogen pressure. 3. Product inhibition.1. Increase the catalyst loading or extend the reaction time. 2. Increase the hydrogen pressure. 3. If product inhibition is suspected, consider running the reaction at a lower substrate concentration.

Experimental Protocols

Protocol 1: Synthesis of Racemic 4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride from DL-Glutamic Acid

This protocol describes the initial esterification to produce the racemic starting material for resolution.

Step 1: Esterification

  • To a round-bottom flask, add DL-glutamic acid (1 equivalent).

  • Add methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.[6]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude DL-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride as a white solid.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A DL-Glutamic Acid D Esterification A->D B Methanol B->D C Thionyl Chloride C->D E Racemic Product D->E Reflux Resolution_Workflow A Racemic Product C Diastereomeric Salt Formation A->C B Chiral Resolving Agent B->C D Fractional Crystallization C->D E Purified Diastereomeric Salt D->E F Liberation of Free Amine (Basification) E->F G (R)-Free Amine F->G H HCl Salt Formation G->H I (R)-Product Hydrochloride H->I

Caption: Workflow for chiral resolution and final product formation.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • Method for producing amino acid ester hydrochloride.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Royal Society of Chemistry. [Link]

  • Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. ResearchGate. [Link]

  • Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society. [Link]

  • Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. PubMed. [Link]

  • Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. American Chemical Society. [Link]

  • Optimization of Initial Conditions for Preferential Crystallization. ResearchGate. [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. National Institutes of Health. [Link]

  • L-glutamic acid derivative and synthesis method and application thereof.
  • Chiral resolution of DL‐glutamic acid by a chiral additive. Wiley Online Library. [Link]

  • Synthesis of Enamides via Rh/C-Catalyzed Direct Hydroacylation of Ketoximes. ACS Publications. [Link]

  • Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • What is the alternate process for preparing ester hydrochloride? ResearchGate. [Link]

  • Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Reddit. [Link]

  • Synthesis of L-glutamic acid-5-methyl ester.
  • Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. [Link]

  • The Gabriel Synthesis. Chemistry Steps. [Link]

  • Gabriel Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Academy of Sciences. [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Amino Acid Synthesis by Leverage the Gabriel Synthesis. YouTube. [Link]

  • Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. PubMed. [Link]

  • Rational design of enzyme activity and enantioselectivity. Frontiers. [Link]

  • Chiral purification of glutamic acid enantiomers using a size-selective barrier membrane and dual-vessel crystallization. ResearchGate. [Link]

  • Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. National Institutes of Health. [Link]

  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. National Institutes of Health. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]

Sources

Common pitfalls in (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during experiments with this compound. As Senior Application Scientists, we've compiled our expertise to provide you with practical, in-depth solutions to ensure the integrity and success of your work.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of this compound.

Q1: What are the key chemical properties of this compound?

A1: this compound, with a molecular formula of C6H12ClNO4 and a molecular weight of 197.62 g/mol , is the hydrochloride salt of the (R)-enantiomer of 4-amino-5-methoxy-5-oxopentanoic acid.[1] The hydrochloride form enhances its stability and solubility in aqueous solutions. It is a chiral molecule, and its stereochemistry is crucial for its biological activity. The purity of commercially available batches is typically around 95-97%.[1]

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is critical to maintain the integrity of the compound. It should be stored at 2-8°C for long-term stability.[2] The compound is hygroscopic, meaning it can absorb moisture from the air, which can lead to degradation. Therefore, it is essential to store it in a tightly sealed container in a dry, well-ventilated place, away from moisture.[3][4] For solutions, it is recommended to aliquot and store them at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[5]

Q3: What are the best practices for dissolving this compound?

A3: The hydrochloride salt form improves its water solubility. However, for certain applications, organic solvents or solvent mixtures may be necessary. A common starting point for preparing stock solutions is to use solvents like DMSO, PEG300, or corn oil.[5] If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[5] Always use high-purity solvents to avoid introducing contaminants that could interfere with your experiments.

Q4: Is this compound prone to racemization?

A4: Yes, like many chiral amino acid derivatives, there is a risk of racemization, especially under harsh reaction conditions such as strong bases or high temperatures.[6][7] Racemization can occur at the C-terminal amino acid residue during peptide coupling reactions through the formation of an oxazolone intermediate.[6] It is crucial to use appropriate coupling reagents and additives that suppress racemization to maintain the enantiomeric excess (ee) of the compound.[6][7]

II. Troubleshooting Guide: Common Experimental Pitfalls

This section provides a detailed breakdown of specific problems you might encounter, their underlying causes, and step-by-step solutions.

Problem 1: Low Yield or Incomplete Reaction in Peptide Coupling

Symptoms:

  • Low yield of the desired peptide product.

  • Presence of unreacted starting material in the reaction mixture.

  • Formation of multiple side products.

Root Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The carboxyl group of this compound needs to be activated to react with the amino group of another amino acid.[8]

    • Solution: Employ efficient coupling reagents. Carbodiimides like DCC or DIC in the presence of additives like HOBt or HOAt are commonly used to form an active ester, which then reacts with the amine.[6][7] Onium salts such as HBTU, HATU, or PyBOP are also highly effective and can lead to faster reactions and higher yields.[8]

  • Side Reactions: Several side reactions can compete with the desired peptide bond formation, reducing the yield.

    • N-acylurea formation: This occurs when using carbodiimide reagents, where the activated O-acylisourea intermediate rearranges to a stable N-acylurea.[8]

      • Solution: Adding HOBt or HOAt can trap the O-acylisourea intermediate, converting it to a more reactive and less rearrangement-prone active ester.[7] Performing the reaction at lower temperatures can also minimize this side reaction.[8]

    • Guanidinylation: Uronium-based coupling reagents can react with the N-terminal amine of the peptide to form a guanidinium group, which terminates the peptide chain.[7]

      • Solution: Pre-activate the carboxylic acid with the coupling reagent before adding it to the amine component. This ensures that the coupling reagent is consumed in the activation step and is not available to react with the free amine.[7]

  • Steric Hindrance: The bulky nature of the amino acid or the peptide chain can sometimes hinder the approach of the activated carboxyl group to the amine.

    • Solution: Using more potent coupling reagents like HATU can overcome steric hindrance. Optimizing the reaction solvent to better solvate the reactants can also improve reaction rates.

Workflow for Optimizing Peptide Coupling Reactions

PeptideCouplingWorkflow Start Start: Low Peptide Yield CheckActivation Verify Carboxylic Acid Activation Start->CheckActivation ChangeReagent Use Stronger Coupling Reagent (e.g., HATU, PyBOP) CheckActivation->ChangeReagent Incomplete Activation CheckSideReactions Analyze for Side Products (LC-MS) CheckActivation->CheckSideReactions Activation OK ChangeReagent->CheckSideReactions AddAdditive Add Racemization Suppressant (HOBt, HOAt) AddAdditive->CheckSideReactions Preactivate Pre-activate Carboxylic Acid Success Successful Coupling: High Yield & Purity Preactivate->Success CheckSideReactions->AddAdditive Racemization Detected CheckSideReactions->Preactivate Guanidinylation Detected LowerTemp Lower Reaction Temperature CheckSideReactions->LowerTemp N-acylurea Detected OptimizeSolvent Optimize Solvent System CheckSideReactions->OptimizeSolvent No Obvious Side Products LowerTemp->Success OptimizeSolvent->Success

Caption: Troubleshooting workflow for low peptide coupling yield.

Problem 2: Difficulty with Purification

Symptoms:

  • Co-elution of the product with byproducts during chromatography.

  • Low recovery of the pure product after purification.

  • Product appears as a sticky oil instead of a solid.

Root Causes & Solutions:

  • Formation of Similar Polarity Byproducts: Side reactions can generate impurities with polarities very close to the desired product, making chromatographic separation challenging.

    • Solution:

      • Optimize the Reaction: The best purification strategy is to minimize the formation of impurities in the first place. Revisit the reaction conditions as described in Problem 1.

      • Alternative Chromatography: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography (C18) for more polar compounds. Ion-exchange chromatography can also be effective for separating charged species.

      • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

  • Hygroscopic Nature of the Compound: The compound's tendency to absorb water can make it difficult to handle and can affect its chromatographic behavior.[9][10][11]

    • Solution: Handle the compound in a dry atmosphere (e.g., in a glove box or under an inert gas). Use anhydrous solvents for both the reaction and purification steps. After purification, dry the product thoroughly under high vacuum.

Quantitative Data Summary: Solvent Systems for Purification
Purification MethodCommon Solvent Systems (Gradient Elution)Target Compound Elution Profile
Normal Phase (Silica) Dichloromethane/Methanol, Ethyl Acetate/Hexanes with TriethylamineElutes at higher polarity. Base wash may be needed for free amine.
Reverse Phase (C18) Water/Acetonitrile with 0.1% TFA or Formic AcidElutes earlier with higher aqueous content.
Ion-Exchange Stepwise or linear gradient of salt concentration (e.g., NaCl, NH4OAc) in a buffered mobile phaseElution depends on the net charge of the molecule at a given pH.
Problem 3: Inconsistent Analytical Results

Symptoms:

  • Variable retention times in HPLC analysis.

  • Broad or tailing peaks in chromatograms.

  • Discrepancies in NMR spectra between batches.

Root Causes & Solutions:

  • Compound Instability: The compound may be degrading in the analytical solvent or under the analysis conditions. The ester group is susceptible to hydrolysis, especially under acidic or basic conditions.

    • Solution:

      • Fresh Samples: Always prepare analytical samples fresh.

      • Buffered Mobile Phase: For HPLC, use a buffered mobile phase to control the pH and prevent on-column degradation.

      • NMR Solvent Choice: Use aprotic solvents like DMSO-d6 for NMR analysis to avoid exchange of the amine and carboxylic acid protons.

  • Hygroscopicity and Water Content: Absorbed water can affect the compound's physical state and its interaction with the stationary phase in chromatography.[11][12] It can also lead to the appearance of a broad water peak in the NMR spectrum, which can obscure other signals.

    • Solution: Ensure the sample is thoroughly dried before analysis. Use deuterated solvents from freshly opened containers for NMR.

Decision Tree for Inconsistent Analytical Data

AnalyticalTroubleshooting Start Inconsistent Analytical Results CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep FreshSample Prepare Fresh Sample CheckSamplePrep->FreshSample Sample > 24h old DrySample Thoroughly Dry Sample Under Vacuum CheckSamplePrep->DrySample Sample exposed to air CheckMethod Review Analytical Method CheckSamplePrep->CheckMethod Prep OK FreshSample->CheckMethod DrySample->CheckMethod BufferMobilePhase Use Buffered HPLC Mobile Phase CheckMethod->BufferMobilePhase HPLC peak issues UseAproticNMRSolvent Use Aprotic NMR Solvent (e.g., DMSO-d6) CheckMethod->UseAproticNMRSolvent NMR issues CheckInstrument Verify Instrument Performance CheckMethod->CheckInstrument Method OK BufferMobilePhase->CheckInstrument UseAproticNMRSolvent->CheckInstrument RunStandard Run a Known Standard CheckInstrument->RunStandard Suspect Instrument Issue ConsistentResults Consistent Results Obtained CheckInstrument->ConsistentResults Instrument OK RunStandard->ConsistentResults

Caption: Troubleshooting inconsistent analytical results.

III. References

  • ChemUniverse. This compound [P89373]. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Peng, C., Chan, M. N., & Chan, C. K. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental science & technology, 39(6), 1545-1551. [Link]

  • PubChem. 4-Amino-5-methoxy-5-oxopentanoic acid. [Link]

  • Ye, Z., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Atmospheric Environment, 237, 117696. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4059-4073. [Link]

  • Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics Discussions, 1-24. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • ResearchGate. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles | Request PDF. [Link]

  • Semantic Scholar. (1978). Side Reactions in Peptide Synthesis. [Link]

  • Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]

  • PubChem. (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Lead Sciences. (R)-4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid. [Link]

  • PubChem. 4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid. [Link]

  • PubChemLite. (4s)-4-{[(benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid. [Link]

Sources

Troubleshooting (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride synthesis impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. The following question-and-answer format addresses specific issues with in-depth explanations and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows a significant peak corresponding to a mass loss of 18 Da. What is this impurity and how can I prevent its formation?

A1: This common impurity is very likely (R)-5-oxopyrrolidine-2-carboxylic acid, also known as pyroglutamic acid.

Mechanism of Formation: Pyroglutamic acid is formed through an intramolecular cyclization of the glutamic acid derivative. The N-terminal amino group performs a nucleophilic attack on the side-chain carboxyl carbon, resulting in the elimination of a water molecule (18 Da).[1][2][3] This non-enzymatic reaction can occur spontaneously, especially under certain conditions.[1][4] The rate of this cyclization is significantly influenced by pH and temperature.[4][5] Formation is often increased at both acidic (pH 4) and alkaline (pH 8) conditions, as well as at elevated temperatures.[4][5]

Prevention Strategies:

  • pH Control: Maintain a pH around 6.2 during workup and purification steps where possible, as this has been shown to minimize pyroglutamic acid formation.[4]

  • Temperature Management: Avoid prolonged exposure to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • Protecting Groups: For multi-step syntheses, employing a suitable protecting group for the amine, such as tert-butoxycarbonyl (Boc), can prevent this intramolecular reaction.[6]

Q2: I'm observing the presence of the (S)-enantiomer in my final product. What are the potential causes of racemization and how can I maintain stereochemical purity?

A2: Racemization, the formation of the undesired (S)-enantiomer from your (R)-enantiomer starting material, is a critical issue in stereoselective synthesis.

Causes of Racemization: Racemization of α-amino acids and their esters can be catalyzed by both acid and base.[7] The α-proton on the chiral carbon is susceptible to abstraction, leading to a planar enolate intermediate which can be protonated from either face, resulting in a mixture of enantiomers.

Several factors can promote this process:

  • Harsh pH Conditions: Strong acidic or basic conditions used during esterification, hydrolysis, or workup can lead to racemization.[8]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction.

  • Presence of Certain Reagents: Some reagents, like aliphatic ketones in the presence of carboxylic acids, have been shown to promote the racemization of amino acid esters.[9] The formation of a Schiff base with an aldehyde can also increase the acidity of the alpha-proton, facilitating racemization.[10]

Strategies to Minimize Racemization:

  • Mild Reaction Conditions: Employ mild esterification methods. For example, using trimethylsilyl chloride in methanol at moderate temperatures can be an effective method.

  • Control of Base: When a base is required, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, which are less likely to cause racemization compared to smaller, stronger bases like triethylamine.[7]

  • Temperature Control: Perform reactions at the lowest feasible temperature.

  • Chiral Resolution: If racemization is unavoidable, a final chiral resolution step using a resolving agent or chiral chromatography may be necessary to isolate the desired (R)-enantiomer.[6]

Q3: My reaction has stalled, or the yield of the desired mono-ester is low, with significant amounts of starting material (D-glutamic acid) and the di-ester impurity remaining. How can I optimize the esterification?

A3: Incomplete esterification can be due to several factors, including reaction equilibrium, reagent stoichiometry, and catalyst activity. The target molecule is a mono-ester, while the starting D-glutamic acid has two carboxylic acid groups. The formation of the di-ester, L-glutamic acid dimethyl ester hydrochloride, is a common side product.[11]

Troubleshooting Low Yield and Di-ester Formation:

ParameterIssueRecommended Action
Reagent Stoichiometry Insufficient methanol or esterifying agent.Use methanol as the solvent to drive the equilibrium towards the product.[12] Carefully control the stoichiometry of the esterifying agent (e.g., thionyl chloride, HCl gas) to favor mono-esterification.
Reaction Time & Temp Insufficient time or temperature for completion.Monitor the reaction progress by TLC or HPLC. A typical procedure involves heating at 60-63°C for several hours.[11]
Catalyst Inactive or insufficient acid catalyst.Ensure the use of a strong acid catalyst like anhydrous HCl or thionyl chloride, which also acts as a dehydrating agent.[11][12]
Water Content Presence of water in the reaction mixture.Use anhydrous methanol and reagents. Water will shift the equilibrium back towards the carboxylic acid starting material.[12]

Workflow for Optimizing Mono-Esterification:

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Troubleshooting cluster_3 Workup Start Start with D-Glutamic Acid Reagents Add Anhydrous Methanol (Solvent) & Acid Catalyst (e.g., SOCl2) Start->Reagents Heat Heat to 60-65°C Reagents->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Check Reaction Incomplete? Monitor->Check Adjust Adjust Time/Temp or Add Catalyst Check->Adjust Yes Workup Proceed to Workup Check->Workup No Adjust->Monitor

Caption: Workflow for optimizing mono-esterification.

Experimental Protocols

Protocol 1: HPLC Analysis of Enantiomeric Purity

This protocol is designed to determine the ratio of (R)- and (S)-enantiomers in your final product.

  • Column: Chiral HPLC column (e.g., Chiralpak AD-H or similar cellulose-based stationary phase).[6]

  • Mobile Phase: A mixture of hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid (TFA). The exact ratio should be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Compare the retention times of the peaks in your sample to those of authentic standards of the (R)- and (S)-enantiomers if available. The relative peak areas will give the enantiomeric ratio.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing many common impurities.

  • Solvent Selection: A mixture of ethanol and water is often effective for this compound.[6] Other solvent systems like methyl tert-butyl ether can also be used for precipitation.[11]

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent mixture. b. Allow the solution to cool slowly to room temperature. c. Further cool the solution in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration. e. Wash the crystals with a small amount of the cold solvent. f. Dry the crystals under vacuum.

Impurity Formation Pathways

Caption: Common impurity formation pathways.

References

  • Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical Chemistry, 78(7), 2370-2376. [Link][3][4]

  • Taylor & Francis. (2020). Computational studies on nonenzymatic pyroglutamylation mechanism of N-terminal glutamic acid residues in aqueous conditions. Taylor & Francis Online. [Link][1]

  • Wikipedia. (n.d.). Pyroglutamic acid. [Link][2]

  • ACS Publications. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry. [Link]

  • Pini, D., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link][9]

  • ACS Publications. (1983). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. [Link]

  • Park, Y. S., et al. (2005). l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus. Applied and Environmental Microbiology, 71(7), 3668-3673. [Link][5]

  • van der Meide, P. H. (2018). Chemically fuelled deracemization of amino acids. Radboud University Repository. [Link][10]

  • Cantel, S., et al. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Journal of Peptide Science, 10(6), 326-328. [Link][8]

  • Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link][12]

Sources

How to prevent degradation of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the stability and integrity of this valuable compound throughout your experiments.

Introduction

This compound, also known as (R)-Glutamic acid α-methyl ester hydrochloride, is a key building block in synthetic chemistry and drug discovery. As with many amino acid esters, its stability can be compromised under suboptimal conditions, leading to degradation products that can affect experimental outcomes. This guide will address the primary degradation pathways and provide clear, actionable protocols to prevent them.

The two main degradation pathways of concern are:

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, yielding (R)-glutamic acid and methanol. This reaction is significantly influenced by pH.

  • Intramolecular Cyclization: The γ-amino acid structure can undergo intramolecular cyclization to form the corresponding pyroglutamic acid derivative, (R)-5-oxopyrrolidine-2-carboxylic acid methyl ester.

Understanding and controlling the factors that promote these reactions is critical for maintaining the purity and reactivity of your starting material.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

As a crystalline hydrochloride salt, the compound is relatively stable in its solid form. To maximize its shelf life, it should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).Protects from moisture and atmospheric oxygen, which can contribute to hydrolysis.[1]
Light Store in a light-resistant (amber) container.Prevents potential photolytic degradation.[1]
Environment Keep in a dry and well-ventilated place.Minimizes exposure to ambient moisture.[1]

Q2: I need to prepare a stock solution. What is the best solvent to use and how should I store it?

The choice of solvent depends on the downstream application.

  • Aqueous Buffers: If your experiment requires an aqueous medium, prepare the solution fresh if possible. If storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 2-8°C for no more than a few days. The rate of pyroglutamate formation from N-terminal glutamic acid is minimal around pH 6.2.[2]

  • Organic Solvents: For water-sensitive reactions, anhydrous organic solvents are recommended. Good options include:

    • Dimethyl sulfoxide (DMSO)

    • Methanol (anhydrous)

    • Ethanol (anhydrous) Glutamic acid itself is insoluble in most common neutral organic solvents, but its ester hydrochloride salt has better solubility.[3][4] Solutions in anhydrous organic solvents, when stored under an inert atmosphere at low temperatures, are generally more stable than aqueous solutions. For long-term storage of solutions, it is recommended to store aliquots at -20°C or -80°C.[5]

Q3: I suspect my compound has degraded. How can I detect the degradation products?

Several analytical techniques can be used to identify the primary degradation products:

  • Mass Spectrometry (MS): A powerful tool for detecting both hydrolysis (loss of the methyl group) and cyclization (loss of water). High-resolution mass spectrometry can confirm the elemental composition of the degradation products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information to confirm the formation of glutamic acid or the pyroglutamate derivative.[6]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the parent compound from its more polar hydrolysis product (glutamic acid) and its cyclized form.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Poor yield in a coupling reaction. Degradation of the starting material. The free amine may not be available due to cyclization, or the carboxylic acid may have formed due to hydrolysis.Verify Purity: Before use, check the purity of the solid compound, especially if it's from an older batch or has been stored improperly. Use Fresh Solutions: Prepare solutions immediately before use. Control pH: If the reaction is in an aqueous medium, maintain the pH between 6.0 and 7.0.
Inconsistent experimental results. Variable purity of the compound. The extent of degradation may vary between aliquots or over time.Standardize Storage: Strictly adhere to the recommended storage conditions for both solid material and solutions. Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, store stock solutions in single-use aliquots.[5]
Appearance of an unexpected peak in my analytical run (e.g., HPLC, LC-MS). On-column or in-source degradation. The analytical conditions themselves can sometimes induce degradation. For instance, free glutamic acid can cyclize to pyroglutamic acid in the mass spectrometer's ion source.[7]Optimize Analytical Method: If in-source cyclization is suspected in LC-MS, adjust the ion source parameters (e.g., fragmentor voltage).[7] Use a well-validated chromatographic method that separates the parent compound from potential degradants.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution in Aqueous Buffer
  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.2. Filter the buffer through a 0.22 µm filter.

  • Weighing: On an analytical balance, accurately weigh the required amount of this compound in a sterile container.

  • Dissolution: Add the buffered solution to the solid and vortex gently until fully dissolved.

  • Storage: If not for immediate use, store the solution in a tightly sealed vial at 2-8°C. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Handling of the Free Base Form

For some reactions, the free base of the amino acid ester is required. The hydrochloride salt must be neutralized, but this step introduces a high risk of degradation, particularly hydrolysis at basic pH.[8]

  • Solvent Choice: Dissolve the hydrochloride salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Neutralization: Add a mild, non-aqueous base, such as N,N-diisopropylethylamine (DIPEA), dropwise while stirring at 0°C. Alternatively, a biphasic neutralization can be performed using a cold, saturated aqueous solution of sodium bicarbonate.

  • Immediate Use: The resulting solution of the free base should be used immediately in the subsequent reaction step. Do not store the free base form. Hydrolysis is rapid at pH values above 8.[8]

Visualization of Degradation Pathways

The following diagrams illustrate the main degradation pathways for this compound.

cluster_hydrolysis Ester Hydrolysis cluster_cyclization Intramolecular Cyclization A This compound B (R)-Glutamic Acid + Methanol A->B H₂O (Acid or Base Catalyzed) C This compound D (R)-5-oxopyrrolidine-2-carboxylic acid methyl ester + H₂O C->D Intramolecular Amide Formation

Caption: Primary degradation pathways.

cluster_prep Solution Preparation cluster_storage Solution Storage Start Start with solid This compound PrepSolution Prepare Solution Start->PrepSolution Storage Store Solution PrepSolution->Storage If not for immediate use Use Use in Experiment PrepSolution->Use Immediate use Solvent Choose appropriate solvent (e.g., pH 6.2 buffer, anhydrous organic) PrepSolution->Solvent Storage->Use Degradation Degradation Risk Storage->Degradation Improper storage Aliquots Store in aliquots Storage->Aliquots Use->Degradation Suboptimal reaction conditions Fresh Prepare fresh Solvent->Fresh Temp Store at 2-8°C (short-term) or -80°C (long-term) Aliquots->Temp Inert Use inert atmosphere Temp->Inert

Caption: Recommended workflow to minimize degradation.

References

  • Various Authors. (2017). What kind of solvents can be used to dissolve glutamic acid other than water? ResearchGate. Retrieved from [Link]

  • Ito, K., & Tanimoto, M. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. U.S. Patent No. 5,374,765. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33032, L-Glutamic Acid. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Temperature Dependent Solubility of α-Form l-Glutamic Acid in Selected Organic Solvents: Measurements and Thermodynamic Modeling. Industrial & Engineering Chemistry Research, 56(28), 8092–8100. Retrieved from [Link]

  • Roy, P., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. Retrieved from [Link]

  • Various Authors. (2022). De-esterification of amino acid esters. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Temperature Dependent Solubility of α-Form l-Glutamic Acid in Selected Organic Solvents: Measurements and Thermodynamic Modeling. ResearchGate. Retrieved from [Link]

  • Sudhakar, P., et al. (2019). Solubility of α-form and β-form of L-glutamic acid in different aqueous solvent mixtures. ResearchGate. Retrieved from [Link]

  • Gao, X., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 86(11), 5198–5202. Retrieved from [Link]

  • Németh, K., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(55), 32098–32105. Retrieved from [Link]

  • Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370–2376. Retrieved from [Link]

Sources

Reducing background noise in assays with (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride. This document provides in-depth troubleshooting advice and practical guidance for researchers, scientists, and drug development professionals utilizing this reagent to reduce background noise and enhance signal specificity in a variety of assay formats. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome common experimental hurdles and ensure the generation of high-quality, reproducible data.

This guide is structured as a series of frequently asked questions (FAQs) that directly address specific issues you may encounter. We will delve into the mechanistic basis for using this compound, provide detailed experimental workflows, and offer data-driven recommendations for assay optimization.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in the context of our assays?

This compound is a chiral amino acid derivative. Structurally, it is a methyl ester of (R)-α-Aminoadipic acid. Its primary, albeit specialized, application in the context of reducing assay background noise stems from its activity as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1]

In many experimental systems, particularly those involving crude or partially purified tissue homogenates from the central nervous system (CNS), high concentrations of NMDA receptors can be a significant source of non-specific binding.[2] Assay components, such as antibodies or enzyme substrates, can adventitiously bind to these receptors, leading to an elevated background signal that can mask the specific signal of interest. By blocking these receptors, this compound effectively reduces this source of non-specific binding, thereby improving the signal-to-noise ratio of the assay.

Q2: We are observing high background in our kinase assay using brain lysate. Could this compound help, and what is the underlying mechanism?

Yes, it is highly plausible that this compound can reduce the background in your kinase assay. Brain lysates are rich in neuronal membranes, which have a high density of NMDA receptors.[3] These receptors are complex ion channels with multiple binding sites that can non-specifically sequester assay reagents.[4]

The Mechanism of Background Reduction:

  • Non-Specific Binding to NMDA Receptors: Many molecules, including peptides and small molecule substrates or inhibitors used in kinase assays, can have off-target binding to the numerous allosteric and ligand-binding sites on NMDA receptors. This is particularly problematic with crude lysates.

  • Competitive Antagonism: this compound, being a structural analog of the NMDA receptor ligand glutamate, acts as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[1]

  • Signal Enhancement: By occupying these sites, the compound prevents the non-specific binding of your kinase assay reagents. This leads to a lower background signal and a more accurate measurement of your specific kinase activity.

Diagram of Proposed Mechanism

background_reduction_mechanism cluster_0 High Background Scenario cluster_1 Reduced Background with (R)-4-Amino-5-methoxy-5-oxopentanoic acid HCl NMDAR NMDA Receptor Glutamate Binding Site NonSpecificBinding Non-Specific Binding NMDAR->NonSpecificBinding AssayReagent Assay Reagent (e.g., Substrate, Antibody) AssayReagent->NMDAR Binds to receptor HighBackground High Background Signal NonSpecificBinding->HighBackground NMDAR_blocked NMDA Receptor Glutamate Binding Site BlockingAgent (R)-4-Amino-5-methoxy- 5-oxopentanoic acid HCl BlockingAgent->NMDAR_blocked:f0 Blocks binding site AssayReagent_2 Assay Reagent SpecificSignal Specific Signal Dominates AssayReagent_2->SpecificSignal

Caption: Mechanism of background noise reduction.

Q3: What is the optimal working concentration for this compound in our assay?

The optimal concentration will vary depending on the assay system, particularly the concentration of NMDA receptors in your sample. A good starting point is to perform a dose-response titration. We recommend a concentration range of 1 µM to 1 mM .

Recommended Titration Experiment:

Experimental ConditionConcentration of Blocking AgentPurpose
Negative Control0 µM (vehicle only)Establishes baseline background
Titration Point 11 µMAssess effect at low concentration
Titration Point 210 µM
Titration Point 3100 µMOften an effective concentration
Titration Point 4500 µM
Titration Point 51 mMUpper range for potent blocking
Positive ControlKnown inhibitor of your targetEnsures assay is working
No-Enzyme Control0 µM (with no enzyme)Measures substrate degradation

Run your assay with these concentrations and measure the signal-to-noise ratio at each point. The optimal concentration will be the one that provides the largest reduction in background without significantly affecting your specific signal.

Q4: Can this compound interfere with our primary enzymatic reaction?

This is a critical consideration. While the compound is designed to be relatively specific for NMDA receptors, potential off-target effects should always be evaluated. The primary concern would be if your enzyme of interest has a binding pocket that can accommodate this amino acid derivative.

Self-Validation Protocol to Test for Interference:

  • Run the assay with a purified, recombinant version of your enzyme. In this simplified system, there are no NMDA receptors.

  • Titrate this compound across the recommended concentration range (1 µM to 1 mM) in this purified system.

  • Monitor for any change in enzyme activity. If you observe a concentration-dependent inhibition or activation of your purified enzyme, then the compound is directly interacting with your enzyme of interest. In this case, it may not be a suitable background reducer for your specific assay. If there is no change in activity, it is unlikely to be interfering with your primary reaction.

Experimental Protocols
Protocol 1: Preparation of Brain Tissue Homogenate for a Kinase Assay

This protocol provides a step-by-step guide for preparing brain tissue lysate, including the crucial pre-incubation step with this compound.

Materials:

  • Fresh or frozen brain tissue (e.g., hippocampus, cortex)

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

  • This compound (100 mM stock in sterile water)

  • Dounce homogenizer

  • Microcentrifuge

Procedure:

  • Weigh the brain tissue and add 10 volumes of ice-cold Lysis Buffer.

  • Homogenize the tissue on ice using a Dounce homogenizer (20-30 strokes).

  • Transfer the homogenate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes to allow for complete lysis.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (this is your crude lysate).

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Pre-incubation: Dilute the lysate to the desired working concentration in your kinase assay buffer. Add this compound to the optimal concentration determined from your titration (e.g., 100 µM).

  • Incubate the lysate with the blocking agent for 15-30 minutes on ice before adding the other assay components (e.g., substrate, ATP).

  • Proceed with your kinase assay protocol.

Workflow for Assay Optimization

assay_optimization_workflow start Start: High Background in Brain Lysate Assay prep_lysate Prepare Brain Lysate (Protocol 1) start->prep_lysate titration Perform Titration of (R)-4-Amino-5-methoxy-5-oxopentanoic acid HCl (1 µM - 1 mM) prep_lysate->titration analyze_sn Analyze Signal-to-Noise (S/N) Ratio at Each Concentration titration->analyze_sn optimal_conc Determine Optimal Concentration analyze_sn->optimal_conc interference_test Validate with Purified Enzyme: Test for Direct Interference optimal_conc->interference_test Use Optimal Conc. interference_found Interference Detected? (Re-evaluate or choose alternative) interference_test->interference_found interference_found->start Yes implement Implement Optimal Concentration in Standard Assay Protocol interference_found->implement No no_interference No Interference Detected no_interference->implement end End: Optimized Assay with Low Background implement->end

Caption: Workflow for optimizing the use of the blocking agent.

References
  • Reynolds, I. J., Murphy, S. N., and Miller, R. J. (1987) 3H-labelled MK-801 binding to the excitatory amino acid receptor complex from rat brain is enhanced by glycine. Proc. Natl. Acad. Sci. USA 84, 7744–7748. [Link]

  • Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual review of pharmacology and toxicology, 21, 165-204. [Link]

  • Foster, A. C., & Fagg, G. E. (1984). Acidic amino acid binding sites in mammalian neuronal membranes: their characteristics and relationship to synaptic receptors. Brain Research Reviews, 7(2), 103-164. [Link]

  • Anis, N. A., Berry, S. C., Burton, N. R., & Lodge, D. (1983). The dissociative anaesthetics, ketamine and phencyclidine, selectively reduce excitation of central mammalian neurones by N-methyl-aspartate. British journal of pharmacology, 79(2), 565–575. [Link]

  • Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7-61. [Link]

  • Wikipedia contributors. (2024, January 12). NMDA receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]

  • Choi, D. W., & Rothman, S. M. (1990). The role of glutamate neurotoxicity in hypoxic-ischemic neuronal death. Annual review of neuroscience, 13, 171-182. [Link]

  • Hansen, K. B., Yi, F., Perszyk, R. E., & Traynelis, S. F. (2018). NMDA receptor pharmacology: Common themes and subunit-specific differences. Annual Review of Pharmacology and Toxicology, 58, 1-27. [Link]

  • StatPearls Publishing. (2024). Physiology, NMDA Receptor. [Link]

  • Li, N., Lee, B., Liu, R. J., Banasr, M., Dwyer, J. M., Iwata, M., ... & Duman, R. S. (2010). Glutamate N-methyl-D-aspartate receptor antagonists rapidly reverse behavioral and synaptic deficits caused by chronic stress exposure. Biological psychiatry, 68(8), 752-759. [Link]

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496. [Link]

  • Cull-Candy, S., Brickley, S., & Farrant, M. (2001). NMDA receptor subunits: diversity, development and disease. Current opinion in neurobiology, 11(3), 327-335. [Link]

  • Lussier, M. P., Sanz-Clemente, A., & Roche, K. W. (2015). Dynamic Regulation of N-Methyl-d-aspartate (NMDA) and α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors by Posttranslational Modifications. The Journal of biological chemistry, 290(48), 28596–28603. [Link]

  • Monaghan, D. T., Bridges, R. J., & Cotman, C. W. (1989). The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system. Annual review of pharmacology and toxicology, 29, 365-402. [Link]

Sources

Technical Support Center: Troubleshooting Cell Viability Issues with (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering challenges with cell viability after treatment with (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride. This compound, a derivative of glutamic acid, can present unique experimental hurdles.[1] Observed decreases in cell viability may stem from true cytotoxic effects, experimental artifacts, or suboptimal assay conditions. This document provides a systematic, question-and-answer-based approach to diagnose and resolve these issues, ensuring the integrity and reproducibility of your experimental results.

Section 1: First Principles & Compound-Specific Checks

This section addresses the most common and immediate issues that can arise from compound handling and experimental setup.

Q1: I've observed a significant drop in cell viability after treatment. What are the first things I should check?

A1: Before delving into complex biological mechanisms, it's crucial to rule out common experimental variables. An unexpected loss of viability is often traced back to fundamental issues with the compound, the vehicle, or the health of the cells prior to treatment.

Initial Troubleshooting Checklist:

  • Compound Solubility and Stability: Visually inspect your treatment media after adding the compound. Is there any sign of precipitation (cloudiness, visible particles)? Insoluble compounds can cause physical stress to cells and will lead to inaccurate final concentrations.

  • Vehicle Control Toxicity: Ensure that the final concentration of your vehicle (e.g., DMSO, PBS) is non-toxic to your specific cell line. Run a vehicle-only control at the highest concentration used in your experiment.

  • Baseline Cell Health: Your cells should be in the logarithmic growth phase and at an optimal confluence (typically 70-80%) at the time of treatment. Over-confluent or sparse cultures can respond differently to stimuli. Adhering to good cell culture practices is essential for reproducibility.[2][3][4]

  • pH of Treatment Media: The compound is a hydrochloride salt, which is acidic.[5] Adding a high concentration of an unbuffered stock solution could lower the pH of your culture medium, inducing cell stress or death independent of the compound's specific biological activity. Always check the pH of the final treatment medium, especially at the highest concentration.

Q2: How should I properly prepare and handle my stock solution of this compound?

A2: Proper preparation and storage are critical for experimental consistency. We recommend the following protocol.

ParameterRecommendationRationale & Expert Insight
Solvent Sterile Phosphate-Buffered Saline (PBS) or cell culture medium.Given its hydrochloride form, the compound should be readily soluble in aqueous solutions. Avoid using DMSO unless solubility is confirmed to be an issue, as it can be an experimental variable.
Stock Concentration Prepare a high-concentration stock (e.g., 10-100 mM).This minimizes the volume of stock solution added to your culture medium, reducing the risk of vehicle toxicity or significant pH changes.
Sterilization Filter-sterilize the final stock solution using a 0.22 µm syringe filter.Do not autoclave the compound, as high heat can cause degradation. Filtration ensures sterility without compromising the compound's integrity.
Storage Aliquot into single-use volumes and store at -20°C or -80°C.Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound over time. Single-use vials also reduce the risk of contamination.
Working Solution Prepare fresh working solutions for each experiment by diluting the stock in pre-warmed culture medium.This ensures consistent concentration and minimizes the risk of compound degradation in the complex environment of culture medium.

Section 2: Differentiating True Cytotoxicity from Assay Artifacts

A common pitfall is relying on a single assay, which might be susceptible to interference from the test compound.

Q3: My metabolic assay (e.g., MTT, XTT) shows decreased viability, but the cells appear morphologically normal. Could this be an artifact?

A3: Yes, this is a distinct possibility. Metabolic assays like MTT, XTT, and resazurin-based tests (e.g., alamarBlue) measure the activity of mitochondrial dehydrogenases.[6][7] If your compound directly inhibits these enzymes without otherwise killing the cell, the assay will incorrectly report a loss of viability. It is imperative to validate findings with an orthogonal method that measures a different hallmark of cell health.

Recommended Troubleshooting Workflow:

G confirm_cytotoxicity confirm_cytotoxicity cytotoxicity_path cytotoxicity_path confirm_cytotoxicity->cytotoxicity_path

Table 1: Comparison of Common Cell Viability & Cytotoxicity Assays
Assay TypePrincipleMeasuresProsCons
Tetrazolium Dyes (MTT, XTT, WST-1)Enzymatic reduction of dye to a colored formazan product.[7]Metabolic Activity (Mitochondrial function)Inexpensive, high-throughput.Prone to interference from compounds affecting cellular redox potential.[7]
Resazurin (alamarBlue) Reduction of non-fluorescent resazurin to fluorescent resorufin.Metabolic ActivityHigh sensitivity, non-toxic to cells.Subject to similar interferences as tetrazolium dyes.
ATP Quantification (CellTiter-Glo)Luciferase-based reaction that uses ATP to generate light.[6]ATP levels (Viability)Highly sensitive, rapid, reflects "energy charge" of cells.Can be affected by compounds that alter cellular ATP pools without causing death.
Dye Exclusion (Trypan Blue, PI, 7-AAD)Membrane-impermeant dyes enter and stain cells with compromised plasma membranes.[8]Membrane Integrity (Cytotoxicity)Direct measure of cell death, simple.Manual counting can be subjective; doesn't distinguish early apoptosis.
Protease Release (LDH Assay)Measures lactate dehydrogenase (LDH) released from damaged cells into the medium.Membrane Integrity (Cytotoxicity)High-throughput, measures necrosis.Serum in media contains LDH, causing high background.[9]

Section 3: Investigating the Mechanism of Cell Death

If you have confirmed true cytotoxicity, the next critical step is to determine the mode of cell death. This has significant implications for understanding the compound's mechanism of action.

Q4: How can I distinguish between apoptosis and necrosis induced by the compound?

A4: Apoptosis and necrosis are two distinct forms of cell death with different morphological and biochemical signatures.[10][11] Apoptosis is a programmed, caspase-driven process that maintains membrane integrity until the final stages, whereas necrosis is a more chaotic process involving early membrane rupture.[10][12]

The gold-standard method for distinguishing these pathways is co-staining with Annexin V and a membrane-impermeant dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.[13][14]

  • Annexin V: Binds to phosphatidylserine (PS), which "flips" from the inner to the outer leaflet of the plasma membrane during early apoptosis.[14]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis.[11][13]

G

Protocol: Annexin V & Propidium Iodide Staining
  • Cell Treatment: Plate cells and treat with this compound for the desired time points. Include positive (e.g., staurosporine for apoptosis) and negative (vehicle) controls.

  • Harvest Cells: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA, neutralize, and pool with the supernatant containing any detached cells.

  • Wash: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add fluorescently-labeled Annexin V (e.g., FITC, PE) and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry immediately. It is crucial to analyze samples promptly as viability can decrease over time post-staining.[15]

Table 2: Interpreting Annexin V & Propidium Iodide Staining Results
QuadrantAnnexin V StainingPI StainingCell PopulationInterpretation
Lower-LeftNegativeNegativeViable CellsHealthy, non-apoptotic cells.
Lower-RightPositive NegativeEarly Apoptotic CellsCells have begun apoptosis but maintain membrane integrity.
Upper-RightPositive Positive Late Apoptotic/Necrotic CellsMembrane integrity has been lost.
Upper-LeftNegativePositive Necrotic/Damaged CellsPrimarily indicates primary necrosis or mechanical damage during processing.
Q5: My results suggest apoptosis. How can I confirm the involvement of caspases?

A5: Apoptosis is executed by a family of proteases called caspases.[12][16] Their activation is a definitive marker of this process. You can confirm caspase-dependent apoptosis through several methods:

  • Caspase Activity Assays: Use commercially available kits that measure the activity of key caspases, such as the initiator caspases (Caspase-8, Caspase-9) and the executioner caspase (Caspase-3/7).[17] These are often luminescence- or fluorescence-based.

  • Western Blotting: Probe cell lysates for the cleaved (active) forms of Caspase-3 or its substrate, PARP (Poly (ADP-ribose) polymerase). The appearance of the cleaved fragments is a strong indicator of caspase activation.

  • Pan-Caspase Inhibition: Pre-treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK, before adding your compound. If the inhibitor rescues the cells from death, it strongly implies a caspase-dependent apoptotic mechanism.

G extrinsic extrinsic cas8 cas8 extrinsic->cas8 cas3 cas3 cas8->cas3 intrinsic intrinsic cas9 cas9 intrinsic->cas9 cas9->cas3 apoptosis apoptosis cas3->apoptosis

Section 4: Advanced Considerations: The Culture Environment

Q6: Could components in my cell culture medium, like serum, be interfering with my results?

A6: Absolutely. Serum is a complex mixture of proteins, growth factors, and hormones.[3] It can influence experimental outcomes in two primary ways:

  • Compound Sequestration: Proteins in serum, particularly albumin, can bind to small molecules. This reduces the bioavailable concentration of your compound, potentially leading to an underestimation of its potency.

  • Assay Interference: Serum components can directly interfere with assay readouts. For example, LDH released from platelets during serum preparation can create high background in LDH cytotoxicity assays.[9] Similarly, serum can cause non-specific effects in various cell-based assays.[18][19][20]

If you suspect serum interference, consider performing experiments in reduced-serum (e.g., 1-2%) or serum-free media.[21] However, be aware that serum withdrawal itself can induce stress or apoptosis in some cell lines, so a proper adaptation period and controls are essential.

References

  • Schleich, K., et al. (n.d.). Schematic overview of three pathways of caspase-dependent apoptosis... ResearchGate. Available from: [Link]

  • Wikipedia. (2024). Apoptosis. Available from: [Link]

  • Cullen, S. P., & Martin, S. J. (n.d.). Caspase-dependent apoptosis.Activation of caspase 3 and... ResearchGate. Available from: [Link]

  • News-Medical. (2024). Culture techniques for drug discovery and therapeutics. Available from: [Link]

  • Antbio. (2025). Caspase-Dependent Apoptosis: Mechanisms, Detection Methods and ANTBIO Solutions. Available from: [Link]

  • Ghanemi, A. (2014). Cell cultures in drug development: Applications, challenges and limitations. Saudi Pharmaceutical Journal, 23(3), 221-224. Available from: [Link]

  • Reagents, F. (2024). How to Optimize Cell Culture Conditions With The Right Reagents. Available from: [Link]

  • Koren, E., et al. (2010). Development and Optimization of a Cell-Based Neutralizing Antibody Assay Using a Sample Pre-Treatment Step to Eliminate Serum Interference. Journal of Immunological Methods, 362(1-2), 1-13. Available from: [Link]

  • Cell Culture Company. (2023). Optimizing Cell Culture with GMP for Advanced Research. Available from: [Link]

  • ResearchGate. (2010). Development and optimization of a cell-based neutralizing antibody assay using a sample pre-treatment step to eliminate serum interference. Available from: [Link]

  • Yang, T. Y., et al. (2021). Streamlined neutralizing antibody assay development: overcoming serum interference, utilization of DOE and automation. mAbs, 13(1), 1988884. Available from: [Link]

  • Abcam. (2018). Apoptosis or Necrosis What type of cell death am I looking at. YouTube. Available from: [Link]

  • ResearchGate. (2013). How to design the experiment to distinguish two different cell deaths?. Available from: [Link]

  • The Cell Culture Dish. (2015). Cell Culture Media Optimization: Making the perfect magical potion. Available from: [Link]

  • CANDOR Bioscience GmbH. (n.d.). Optimisation of assays: Interference in immunoassays recognize and avoid. Available from: [Link]

  • Thermo Fisher Scientific. (2022). Treating Sera with Non-Specific Interference in SAB assays | 2022 User Group Meeting. YouTube. Available from: [Link]

  • Sreelatha, S., et al. (2017). A quantitative real-time approach for discriminating apoptosis and necrosis. Cell Death & Disease, 8(1), e2544. Available from: [Link]

  • LI-COR Biosciences. (n.d.). Cell Health Assays. Available from: [Link]

  • ChemUniverse. (n.d.). This compound [P89373]. Available from: [Link]

  • PubChem. (n.d.). 4-Amino-5-methoxy-5-oxopentanoic acid. Available from: [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. Available from: [Link]

  • PubChem. (n.d.). 4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid. Available from: [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Yang, D., et al. (1997). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of Medicinal Chemistry, 40(4), 608-621. Available from: [Link]

Sources

Enhancing the purity of synthesized (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of your synthesized compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your success in obtaining high-purity material for your critical applications.

Introduction: The Challenge of Purity

This compound is a valuable chiral building block in pharmaceutical synthesis.[1] Its utility is critically dependent on both its chemical and enantiomeric purity. Impurities can lead to side reactions, lower yields in subsequent steps, and introduce complexities in biological assays. This guide addresses common challenges encountered during its synthesis and purification, offering logical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable impurities in my synthesized this compound, and how can I identify them?

A1: Understanding Potential Impurities

The impurity profile of your final product is intrinsically linked to your synthetic route. Common synthesis strategies include the resolution of a racemic mixture or an asymmetric synthesis approach.[2][3] Each path presents a unique set of potential impurities.

Common Impurities and Their Origins:

Impurity TypePotential OriginRecommended Analytical Method
(S)-enantiomer Incomplete resolution of a racemic mixture or loss of stereochemical control during synthesis.Chiral High-Performance Liquid Chromatography (HPLC)[1]
Unreacted Starting Materials Incomplete reaction during any of the synthetic steps.Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
Dipeptide Impurities Formation of dimers during activation or coupling steps, especially if protecting groups are labile.[5]LC-MS
By-products from Deprotection Residual protecting groups or side-products from their cleavage (e.g., from Boc or Cbz groups).[1][6]LC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy
Hydrolyzed Ester Premature hydrolysis of the methyl ester to the corresponding carboxylic acid.[7]LC-MS, NMR Spectroscopy
Residual Solvents Trapped solvents from the reaction or purification steps.Gas Chromatography-Mass Spectrometry (GC-MS), NMR Spectroscopy.[8]

Workflow for Impurity Identification:

The following diagram outlines a systematic approach to identifying impurities in your sample.

G cluster_0 Impurity Identification Workflow cluster_1 start Crude Product chiral_hplc Chiral HPLC Analysis start->chiral_hplc Assess Enantiomeric Purity lcms LC-MS Analysis start->lcms Assess Chemical Purity & Identify By-products enantiomer_present enantiomer_present chiral_hplc->enantiomer_present (S)-enantiomer detected? unknown_peaks unknown_peaks lcms->unknown_peaks Unknown peaks present? nmr NMR Spectroscopy identify_structure identify_structure nmr->identify_structure Correlate with potential side products gcms GC-MS Analysis (for volatiles) final_assessment final_assessment gcms->final_assessment Identify and quantify solvents improve_resolution improve_resolution enantiomer_present->improve_resolution Yes proceed_chem_purity proceed_chem_purity enantiomer_present->proceed_chem_purity No unknown_peaks->nmr Yes proceed_final proceed_final unknown_peaks->proceed_final No identify_structure->gcms Suspect residual solvent? identify_structure->final_assessment Characterize structural impurities

Caption: A decision-making workflow for the systematic identification of impurities.

Q2: My chiral HPLC analysis indicates the presence of the (S)-enantiomer. How can I enhance the enantiomeric excess (e.e.)?

A2: Strategies for Improving Enantiomeric Purity

Achieving high enantiomeric excess is paramount. The approach to improving it depends on whether you are performing a resolution or an asymmetric synthesis.

For Chiral Resolution Methods:

If you are resolving a racemic mixture, for instance, through diastereomeric salt formation with a chiral resolving agent like (R)-α-methylbenzylamine, the enantiomeric excess can often be improved by recrystallization.[1]

Protocol for Enantiomeric Enrichment by Recrystallization:

  • Solvent Screening: The choice of solvent is critical. A good solvent system will have a significant solubility difference between the desired diastereomeric salt and the undesired one. Start with polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with water.

  • Dissolution: Dissolve the diastereomeric salt mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator. Slow cooling is crucial for selective crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Analysis: Dry the crystals and analyze the enantiomeric excess of the free amine (after liberating it from the salt) by chiral HPLC.

  • Iteration: If the desired e.e. is not achieved, a second recrystallization can be performed.

For Asymmetric Synthesis Methods:

If your synthesis is designed to be stereoselective, for example, using a chiral catalyst, contamination with the (S)-enantiomer points to a lack of complete stereocontrol.

Troubleshooting Asymmetric Synthesis:

  • Catalyst Purity and Loading: Ensure the chiral catalyst or auxiliary is of high purity and used at the optimal loading.

  • Reaction Conditions: Temperature, pressure, and reaction time can significantly impact stereoselectivity. A lower reaction temperature often leads to higher enantiomeric excess.

  • Reagent Purity: Impurities in starting materials or reagents can sometimes interfere with the catalyst's function.

Q3: I'm observing an unknown peak in my LC-MS. What could it be, and how can I eliminate it?

A3: Diagnosing and Removing Chemical Impurities

An unexpected peak in your LC-MS requires a systematic approach to identify and remove.

Potential Identities of Unknown Peaks:

  • Dimerization Product: The activated carboxylic acid intermediate can sometimes react with the amine of another molecule to form a dipeptide-like impurity.

  • Incomplete Deprotection: If using protecting groups (e.g., Boc on the amine), a portion may remain after the deprotection step.

  • Side Reactions: The functional groups on the molecule can be susceptible to side reactions depending on the conditions used.[6][9]

Purification Strategy: Recrystallization

Recrystallization is a powerful technique for removing small amounts of chemical impurities.[1][10]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents for amino acid hydrochlorides include ethanol/water mixtures, methanol, or isopropanol.[1][11]

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions until a saturated solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Purification Workflow:

G cluster_0 Chemical Purification Workflow start Crude Product with Impurities solvent_screen Solvent Screening for Recrystallization start->solvent_screen dissolution Dissolve in Minimum Hot Solvent solvent_screen->dissolution decolorization Decolorize with Charcoal (Optional) dissolution->decolorization crystallization Slow Cooling & Crystallization decolorization->crystallization isolation Isolate Crystals by Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Dry Under Vacuum washing->drying analysis Analyze Purity (LC-MS, NMR) drying->analysis pure_product High Purity Product analysis->pure_product

Caption: A stepwise process for enhancing chemical purity via recrystallization.

Q4: My final product is a persistent oil and refuses to crystallize. What are my options?

A4: Inducing Crystallization of a Stubborn Oil

Oily products can be frustrating but are a common issue in organic synthesis, often due to residual solvents, impurities, or the inherent properties of the compound.[12]

Troubleshooting Steps to Induce Crystallization:

  • Ensure Complete Solvent Removal: Use a high-vacuum pump to remove all traces of residual solvent. Co-evaporation with a solvent in which your compound is insoluble (like hexane or diethyl ether) can sometimes help.

  • Purity Check: Oily products are often the result of impurities that inhibit the formation of a crystal lattice. Re-purify the oil using column chromatography if necessary before attempting crystallization again.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid material from a previous batch, add a tiny crystal to the oil. This "seed crystal" will act as a template for further crystallization.

  • Solvent-Induced Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., methanol). Then, slowly add a poor solvent (an "anti-solvent") in which your product is insoluble (e.g., diethyl ether, hexane) until the solution becomes cloudy. Allow it to stand, and with luck, crystals will form.

  • pH Adjustment: Since you are working with an amino acid hydrochloride, ensure the pH is appropriate. For amino acid derivatives, precipitation is often most effective around the isoelectric point, though for the hydrochloride salt, you will be in an acidic regime.[12]

References

  • García-Ramos, Y., et al. (2022). Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine. Molecules, 27(19), 6569. Available from: [Link]

  • D'Oca, M. G. M., et al. (1995). Enantiospecific Synthesis of Heterocycles from α-Amino Acids. Chemical Reviews, 95(3), 657-696. Available from: [Link]

  • Chemistry LibreTexts. (2015). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Available from: [Link]

  • Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Available from: [Link]

  • Shin, C., et al. (2009). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. Organic Letters, 11(15), 3290–3293. Available from: [Link]

  • van de Put, M. A., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(3), 565-571. Available from: [Link]

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
  • Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2846. Available from: [Link]

  • ResearchGate. (2022). De-esterification of amino acid esters. Available from: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available from: [Link]

  • Bio-Synthesis Inc. (2012). Amino Acid Analysis Overview. Available from: [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(27), 7577-7588. Available from: [Link]

  • U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Available from: [Link]

  • Kadir, K. M., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(12), 9094–9101. Available from: [Link]

  • ChemUniverse. (n.d.). This compound. Available from: [Link]

  • Zask, A., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. ACS Omega, 7(18), 15915–15921. Available from: [Link]

  • Waters. (n.d.). Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Available from: [Link]

  • van de Put, M. A., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(3), 565-571. Available from: [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Available from: [Link]

  • ResearchGate. (2025). On the Mechanism of Hydrolysis of Amino Acid Esters Coordinated to Halogeno Molybdenocene. Available from: [Link]

  • Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Available from: [Link]

  • PubChem. (n.d.). 4-Amino-5-methoxy-5-oxopentanoic acid. Available from: [Link]

  • Semantic Scholar. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Available from: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Available from: [Link]

  • Lead Sciences. (n.d.). (R)-4-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid. Available from: [Link]

  • Wree, M., et al. (2022). Investigation of Impurities in Peptide Pools. Molecules, 27(21), 7205. Available from: [Link]

  • Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Matrix Fine Chemicals. (n.d.). (4S)-4-AMINO-5-METHOXY-5-OXOPENTANOIC ACID. Available from: [Link]

  • Organo. (n.d.). Separation and Refining of Amino acids. Available from: [Link]

  • Waters. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Available from: [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • Genotek Biochem. (n.d.). Impurities. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of (R)- and (S)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical research and development, the principle of molecular chirality is of paramount importance.[1][2][3] Chiral molecules, or enantiomers, are non-superimposable mirror images of each other, much like a pair of hands. While they share identical chemical formulas and connectivity, their three-dimensional arrangement is distinct. This seemingly subtle difference can lead to profoundly different biological outcomes.[2][4] The human body, being a chiral environment, often interacts with each enantiomer of a drug in a unique way, leading to differences in efficacy, metabolism, and toxicity.[1][5][6]

The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, serves as a stark reminder of the critical need to study enantiomers individually.[2] Recognizing this, regulatory bodies like the FDA have established guidelines that necessitate the characterization and control of stereoisomers in drug products.[1][4] This guide provides a comprehensive comparison of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride and its (S)-enantiomer, offering both theoretical insights and practical experimental protocols for their differentiation and analysis. This molecule, a derivative of glutamic acid, serves as a valuable chiral building block in the synthesis of more complex pharmaceutical agents.

Physicochemical Properties: Beyond the Mirror Image

While enantiomers exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents), their interaction with plane-polarized light and other chiral entities is distinct.

Property(R)-enantiomer(S)-enantiomerMethod of Measurement
Molecular Formula C₆H₁₁NO₄·HClC₆H₁₁NO₄·HClMass Spectrometry
Molecular Weight 197.62 g/mol 197.62 g/mol Mass Spectrometry
Optical Rotation [α]D Specific positive valueSpecific negative valuePolarimetry
Solubility (achiral solvent) IdenticalIdenticalGravimetric analysis
Melting Point IdenticalIdenticalDifferential Scanning Calorimetry (DSC)
Retention Time (achiral HPLC) IdenticalIdenticalHPLC-UV
Retention Time (chiral HPLC) DifferentDifferentChiral HPLC-UV

The most fundamental differentiating property is their optical activity. One enantiomer will rotate plane-polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude. For the purpose of this guide, we will designate the (R)-enantiomer as having a positive optical rotation and the (S)-enantiomer a negative one, although this is not a universal rule and must be determined experimentally.

Experimental Protocols for Enantiomeric Differentiation

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[7] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Objective: To resolve and quantify the (R) and (S) enantiomers of 4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride.

Methodology:

  • Column Selection: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., CHIRALPAK® series), is often effective for separating amino acid derivatives.[8]

  • Mobile Phase Preparation: A typical mobile phase for this type of compound would be a mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol, often with a small amount of an acidic or basic additive to improve peak shape. For example, Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1 v/v/v).

  • Sample Preparation: Dissolve an accurately weighed sample of the hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Expected Outcome: The chromatogram should show two well-resolved peaks corresponding to the (R) and (S) enantiomers. The order of elution will depend on the specific CSP and mobile phase used.

Workflow for Chiral HPLC Separation

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve sample (1 mg/mL) in mobile phase Inject Inject 10 µL onto Chiral Column Sample->Inject MobilePhase Prepare Mobile Phase (e.g., Hexane:EtOH:TFA) Separate Isocratic Elution (1.0 mL/min) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas (R and S enantiomers) Detect->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

Caption: Workflow for the chiral separation and quantification of enantiomers by HPLC.

Spectroscopic Analysis

While standard NMR and IR spectroscopy will yield identical spectra for both enantiomers, specialized techniques can be used for differentiation.

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents:

    • Principle: In the presence of a chiral shift reagent (e.g., a lanthanide complex), the enantiomers will form diastereomeric complexes that have different magnetic environments. This results in the splitting of signals in the NMR spectrum, allowing for quantification.

    • Protocol: Acquire a standard ¹H NMR spectrum of the analyte. Then, add a small, incremental amount of a chiral shift reagent (e.g., Eu(hfc)₃) and observe the separation of key proton signals.

  • Vibrational Circular Dichroism (VCD):

    • Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Enantiomers will produce mirror-image VCD spectra. This technique is powerful for determining the absolute configuration of a molecule.

Biological Activity: A Tale of Two Enantiomers

The biological activity of (R)- and (S)-4-Amino-5-methoxy-5-oxopentanoic acid will depend on the specific biological system they are introduced into. As derivatives of glutamic acid, a key neurotransmitter, it is plausible they could interact with glutamate receptors or transporters.

Hypothetical Scenario: Interaction with a Glutamate Receptor Subtype

Let's hypothesize that one enantiomer acts as an agonist at a specific glutamate receptor, while the other is an antagonist or has significantly lower affinity. This is a common phenomenon in pharmacology.[9]

Experimental Design: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the (R) and (S) enantiomers for a specific glutamate receptor subtype (e.g., NMDA receptor).

Methodology:

  • Receptor Preparation: Use a cell line stably expressing the target receptor or membrane preparations from brain tissue.

  • Radioligand: A known radiolabeled ligand with high affinity for the receptor (e.g., [³H]-CGP 39653) will be used.

  • Competitive Binding Assay:

    • Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (the (R) and (S) enantiomers).

    • After incubation, separate the bound and free radioligand using rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (concentration of the competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Expected Results:

CompoundIC₅₀ (nM)Ki (nM)
(R)-enantiomer 5025
(S)-enantiomer >10,000>5,000

These hypothetical results would indicate that the (R)-enantiomer has a significantly higher affinity for the receptor than the (S)-enantiomer, highlighting the stereoselectivity of the biological target.

Logic of a Competitive Binding Assay

G cluster_binding cluster_outcome Receptor Target Receptor Measurement Measurement Receptor->Measurement Bound Radioactivity Quantified Radioligand Radiolabeled Ligand Radioligand->Receptor Binds Enantiomer Test Enantiomer (R or S) Enantiomer->Receptor Competes for Binding

Caption: The competitive binding assay measures how effectively an enantiomer displaces a known radioligand from its receptor.

Conclusion

The differentiation of (R)- and (S)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride is not merely an academic exercise but a critical step in leveraging this chiral building block for pharmaceutical applications. While their basic physicochemical properties are identical, their interaction with chiral environments, be it a chiral stationary phase in an HPLC column or a receptor in a biological system, can be dramatically different. The experimental protocols outlined in this guide provide a robust framework for the separation, quantification, and preliminary biological characterization of these enantiomers. As drug development continues to move towards stereochemically pure active ingredients, a thorough understanding and application of these principles are indispensable for the modern researcher.[3][10]

References

  • Veranova. The importance of chirality in API development. [Link]

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  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025-06-01). [Link]

  • Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current topics in medicinal chemistry, 11(7), 760–770. [Link]

  • Pharmaffiliates. Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. [Link]

  • Barros, T. A., & Davanço, M. G. (2009). Enantioselective chromatography in drug discovery. PubMed. [Link]

  • Franklin, S. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11, 001. [Link]

  • Laldinchhana, Lalrengpuii, J., Komu, L. T., & Roy, P. K. (2022). Enantioselectivity in Pharmacokinetics: A Mini Review. International Journal of Pharmaceutical Sciences and Nanotechnology, 15(4), 5895-5902. [Link]

  • Coelho, M. M., Fernandes, C., Remião, F., & Tiritan, M. E. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules (Basel, Switzerland), 26(11), 3113. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter. [Link]

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. Separation of enantiomers and conformers of Tofisopam. Daicel Chiral Technologies. [Link]

  • Caccamese, S., et al. (2022). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 27(15), 4785. [Link]

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(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride: A Strategic Evaluation Against Classical Glutamic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Introduction: The Enduring Significance of Glutamic Acid and its Analogs

L-glutamic acid is the principal excitatory neurotransmitter in the central nervous system (CNS), orchestrating a vast array of neurological processes ranging from synaptic plasticity and learning to brain development.[1][2] Its profound influence has made the glutamate system a primary target for therapeutic intervention and a subject of intense research. The development of glutamic acid analogs—molecules structurally related to glutamate—has been instrumental in dissecting the function of its diverse receptors and transporters.[2] These analogs serve as molecular probes to characterize receptor subtypes and have led to compounds with therapeutic potential in neurodegenerative diseases, epilepsy, depression, and even cancer.[3][4][]

This guide focuses on (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride , a derivative of glutamic acid, providing a comparative framework against well-established glutamic acid analogs. For researchers, scientists, and drug development professionals, understanding the subtle yet critical distinctions between these compounds is paramount for designing incisive experiments and identifying novel therapeutic leads. We will explore the structural nuances, delve into the mechanistic possibilities, and present a rigorous experimental workflow to empirically validate and compare the performance of this compound against its classical counterparts.

Part 1: A Structural and Physicochemical Comparison

The biological activity of a glutamic acid analog is intrinsically linked to its three-dimensional structure and chemical properties. These features dictate its affinity for various receptors, its ability to cross cellular membranes, and its metabolic stability.

This compound (hereafter referred to as R-AMOA-HCl) is characterized by two key modifications to the parent glutamic acid structure: the stereospecific R-configuration at the alpha-carbon and the esterification of the distal carboxyl group to a methyl ester.[6][7] The R-configuration is particularly noteworthy, as endogenous glutamate is the L-enantiomer; this stereochemical alteration can dramatically change receptor interaction and enzymatic processing. The methyl ester group neutralizes one of the negative charges present on glutamate at physiological pH, increasing its lipophilicity, which may influence its ability to cross the blood-brain barrier or interact with hydrophobic pockets in binding sites.

To contextualize R-AMOA-HCl, we compare it to several classical analogs that each represent a different modification strategy:

  • N-Methyl-D-aspartic acid (NMDA): Features an N-methyl group and D-aspartate backbone. It is a highly selective agonist for the NMDA receptor subtype.[1][8]

  • Kainic Acid: A conformationally restricted analog locked in a specific shape by a pyrrolidine ring. This rigidity provides high affinity and selectivity for kainate receptors.[4]

  • trans-ACPD (trans-1-Amino-1,3-dicarboxycyclopentane): A cyclic analog that restricts the molecule's flexibility, leading to activity at metabotropic glutamate receptors (mGluRs).[9]

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
L-Glutamic Acid C₅H₉NO₄147.13Endogenous neurotransmitter with two carboxyl groups.
R-AMOA-HCl C₆H₁₂ClNO₄197.62R-enantiomer; distal carboxyl group is a methyl ester.[6]
NMDA C₅H₉NO₄147.13D-aspartate backbone with an N-methyl group.[8]
Kainic Acid C₁₀H₁₅NO₄213.23Conformationally restricted pyrrolidine ring structure.[4]
trans-ACPD C₆H₉NO₄159.14Cyclic cyclopentane backbone restricts conformation.[9]

Table 1. Physicochemical and structural comparison of R-AMOA-HCl with L-Glutamic Acid and selected classical analogs.

Part 2: Dissecting the Mechanism of Action at the Glutamate Synapse

Glutamic acid analogs can exert their effects through several mechanisms, primarily by interacting with postsynaptic receptors or by modulating glutamate concentration in the synaptic cleft via transporters. The glutamate synapse is a complex system with multiple potential targets.

GlutamateSynapse cluster_pre Presynaptic Terminal cluster_glia Glial Cell vesicle Glutamate Vesicle nmda NMDA Receptor vesicle->nmda Glu ampa AMPA Receptor vesicle->ampa Glu mglur mGlu Receptor vesicle->mglur Glu eaat3 EAAT3 (Uptake) eaat12 EAAT1/2 (Uptake) nmda->eaat12 Reuptake ampa->eaat3 Reuptake ampa->eaat12 Reuptake mglur->eaat12 Reuptake

Figure 1. Key molecular targets for glutamic acid analogs at a glutamatergic synapse.

Causality Behind Analog Specificity:

  • Receptor Subtype Selectivity: The glutamate receptor family is broadly divided into ionotropic receptors (iGluRs: NMDA, AMPA, Kainate) and metabotropic receptors (mGluRs).[8] The conformational rigidity of analogs like Kainic Acid and trans-ACPD is a key reason for their selectivity; their fixed structures can only fit into the binding pockets of specific receptor subtypes.[4][9]

  • Agonism vs. Antagonism: An agonist binds to and activates a receptor. An antagonist binds but prevents activation. This functional outcome depends on the precise interactions within the ligand-binding domain and the conformational change the compound induces in the receptor protein.

  • Transporter Inhibition: Excitatory Amino Acid Transporters (EAATs) are crucial for clearing glutamate from the synapse.[1][2] Some analogs can act as substrates or inhibitors of these transporters, thereby prolonging the presence of glutamate in the synaptic cleft.[9]

Based on its structure, R-AMOA-HCl's mechanism is not immediately obvious and requires empirical determination. The methyl ester could make it a prodrug, being hydrolyzed in vivo to reveal a more active form. Alternatively, the ester and the R-configuration could confer novel binding properties to a specific receptor or transporter subtype. One source notes that its amino and methoxy groups are critical for its binding affinity and specificity.[6]

Part 3: An Experimental Framework for Comparative Validation

To objectively compare R-AMOA-HCl to other glutamic acid analogs, a multi-tiered experimental approach is essential. This workflow ensures that claims of activity are built on a foundation of rigorous, self-validating data.

ExperimentalWorkflow cluster_A Protocol 1: Radioligand Binding Assay cluster_B Protocol 2: Functional Assays cluster_C Advanced Studies A Tier 1: Target Engagement (Binding Affinity) B Tier 2: Functional Activity (In Vitro Assays) A->B A1 Determine Ki for Glutamate Receptor Subtypes C Tier 3: Cellular & Systemic Effects (In Vivo Models) B->C B1 Electrophysiology or Calcium Imaging D Data Analysis & Comparative Profiling C->D C1 Measure effects on synaptic transmission or behavioral outcomes B2 Determine EC50/IC50 & Mode of Action (Agonist/Antagonist)

Figure 2. A tiered experimental workflow for characterizing novel glutamic acid analogs.

Experimental Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of R-AMOA-HCl and comparator analogs for a panel of glutamate receptor subtypes (e.g., NMDA, AMPA, Kainate).

Expertise & Rationale: This is the foundational experiment to establish direct interaction between a compound and its putative target. By competing with a radiolabeled ligand of known high affinity, we can calculate the affinity of our unlabeled test compound. The choice of radioligand and membrane preparation is critical for obtaining clean, reproducible data.

Methodology: [Adapted from BenchChem, 2025][10]

  • Membrane Preparation:

    • Culture HEK293 cells stably overexpressing a single human glutamate receptor subtype (e.g., GluN1/GluN2A subunits of the NMDA receptor).

    • Harvest cells and resuspend in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, with protease inhibitors).

    • Lyse the cells via Dounce homogenization.

    • Perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the final membrane pellet in a binding buffer and determine the protein concentration (e.g., via BCA assay). Store at -80°C.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, a specific radioligand (e.g., [³H]-CGP 39653 for the NMDA receptor glutamate site), and binding buffer.

    • Non-Specific Binding Wells: Add all components from the total binding wells plus a high concentration of a known, non-labeled ligand (e.g., 1 mM L-glutamic acid) to saturate the target sites.

    • Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (e.g., R-AMOA-HCl, Kainic Acid).

  • Incubation & Separation:

    • Incubate the plate (e.g., 60 minutes at 4°C) to allow binding to reach equilibrium.

    • Rapidly harvest the contents of each well onto filter mats using a cell harvester, separating bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity on the filter mats using a scintillation counter.

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀ and subsequently the inhibition constant (Kᵢ).

Experimental Protocol 2: In Vitro Functional Assay (Calcium Imaging)

Objective: To characterize the functional activity of R-AMOA-HCl as a potential agonist, antagonist, or allosteric modulator at Ca²⁺-permeable glutamate receptors like the NMDA receptor.

Trustworthiness & Rationale: A binding assay does not reveal function. This protocol provides a self-validating system to measure a direct physiological response—ion influx—downstream of receptor activation. Observing a dose-dependent increase or decrease in intracellular calcium provides robust evidence for a compound's functional effect.

Methodology:

  • Cell Preparation:

    • Plate primary hippocampal neurons or HEK293 cells expressing the receptor of interest onto glass-bottom imaging dishes.

    • Allow cells to adhere and grow for 24-48 hours.

  • Fluorescent Dye Loading:

    • Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-45 minutes at 37°C.

    • Wash the cells to remove excess dye and allow for de-esterification.

  • Imaging and Compound Application:

    • Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.

    • Acquire a stable baseline fluorescence recording.

    • To test for agonist activity , apply increasing concentrations of R-AMOA-HCl and record the change in fluorescence intensity.

    • To test for antagonist activity , pre-incubate cells with R-AMOA-HCl and then stimulate with a known agonist (e.g., Glutamate + Glycine for NMDA receptors). A potent antagonist will block the agonist-induced calcium influx.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (ΔF/F₀) for each cell or region of interest.

    • Plot the peak response against the log concentration of the test compound.

    • Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Hypothetical Comparative Data Summary

The following table illustrates the type of quantitative data generated from the described protocols, allowing for a direct comparison of R-AMOA-HCl with other analogs.

CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀/IC₅₀, µM)Mode of Action
L-Glutamic Acid NMDA1501.5 (EC₅₀)Full Agonist
NMDA NMDA1201.2 (EC₅₀)Full Agonist
Kainic Acid Kainate50.1 (EC₅₀)Full Agonist
trans-ACPD mGluR280010 (EC₅₀)Agonist
R-AMOA-HCl To be determinedTBDTBDTBD

Table 2. A template for summarizing hypothetical experimental data comparing the binding and functional profiles of glutamic acid analogs. Data for established analogs are representative.

Conclusion and Future Directions

This compound represents a structurally distinct entry into the vast library of glutamic acid analogs. Its unique R-configuration and methyl-esterified carboxyl group necessitate a systematic and rigorous comparison against established compounds to unlock its potential. While classical analogs like NMDA and Kainic Acid have well-defined roles as selective agonists, the profile of R-AMOA-HCl remains to be fully elucidated. It may act as a novel receptor ligand, a transporter inhibitor, or a valuable synthetic building block for more complex pharmaceuticals.[6]

The experimental framework provided in this guide—progressing from target engagement and functional validation to eventual in vivo studies—offers a robust pathway for the comprehensive characterization of R-AMOA-HCl or any novel glutamic acid analog. By adhering to these principles of scientific integrity and causality-driven experimentation, researchers can accurately place new compounds within the complex landscape of glutamate pharmacology and drive the development of next-generation tools and therapeutics for neurological and systemic diseases.

References

  • Benchchem. (n.d.). This compound | 187458-77-1.
  • Dutta, S., Ray, S., & Nagarajan, K. (2011). Glutamic acid analogues used as potent anticancer: A review. Der Pharma Chemica, 3(2), 263-272.
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  • Conti, P., De Amici, M., & De Micheli, C. (2000). Design of new analogues of glutamic acid with a conformationally restricted structure. Il Farmaco, 55(3), 162-164.
  • Yamamoto, C., & Sawada, S. (1982). Sensitivity of hippocampal neurons to glutamic acid and its analogues. Brain Research, 235(2), 358-362.
  • Semenyuta, I. V., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4153. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Functional Validation of Receptors Solubilized in Sodium Lauroyl Glutamate via Ligand Binding Assays. Benchchem.
  • Helmenstine, A. M. (n.d.). Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. Benchchem.
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  • Echemi. (n.d.). This compound.
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  • Frohlich, R., et al. (2014). Ligands for Glutamate Receptors: Design and Therapeutic Prospects. ResearchGate. Retrieved from [Link]

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Validating Glutaminase Inhibition: A Comparative Guide to Secondary Assays for (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the targeting of cancer cell metabolism has emerged as a highly promising therapeutic strategy. Many tumors exhibit a profound dependence on the amino acid glutamine, a phenomenon often termed "glutamine addiction," to fuel the tricarboxylic acid (TCA) cycle and support rapid proliferation.[1][2][3] Central to this metabolic reprogramming is the mitochondrial enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate.[4][5][6] This makes GLS a critical node for therapeutic intervention.

This guide focuses on (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride , a glutamic acid derivative with the potential to act as a glutaminase inhibitor. The validation of such a compound requires a multi-step approach, moving from initial biochemical screens to more physiologically relevant cellular assays. Here, we provide a comprehensive comparison and detailed protocols for validating the activity of this compound in a secondary, cell-based assay. We will compare its performance against Telaglenastat (CB-839) , a well-characterized, clinical-stage GLS1 inhibitor, and a negative control to establish on-target cellular engagement and efficacy.[1][5][7]

The Rationale: From Biochemical Potency to Cellular Efficacy

A primary biochemical assay, which measures the direct inhibition of purified recombinant glutaminase, is the first step in characterizing a potential inhibitor. It provides a quantitative measure of potency, typically an IC50 value. However, this simplified system does not account for critical factors in a cellular environment, such as:

  • Cellular Permeability: Can the compound cross the plasma and mitochondrial membranes to reach its target?

  • Target Engagement: Does the compound bind to and inhibit GLS within the complex milieu of the cell?

  • Metabolic Impact: Does inhibition of GLS lead to the expected downstream metabolic changes, namely a reduction in intracellular glutamate levels?

Therefore, a secondary, cell-based assay is an indispensable tool for validating the biological activity of a putative GLS inhibitor. It serves as a bridge between biochemical potency and in vivo efficacy, providing crucial data to justify further development.

The Glutaminolysis Pathway: The Target and Its Inhibition

Glutaminolysis is a key metabolic pathway for many cancer cells. The diagram below illustrates the central role of glutaminase (GLS) and the points of inhibition for our compounds of interest.

Glutaminolysis Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_mito Mitochondrion Gln_ext Glutamine Transporter Transporter (e.g., ASCT2) Gln_ext->Transporter Gln_mito Glutamine GLS1 Glutaminase 1 (GLS1) Gln_mito->GLS1 Catalysis Glu_mito Glutamate GLS1->Glu_mito aKG α-Ketoglutarate Glu_mito->aKG GDH/Transaminases TCA TCA Cycle (Energy & Biosynthesis) aKG->TCA Gln_cyto Glutamine Gln_cyto->Gln_mito Transporter->Gln_cyto Test_Compound (R)-4-Amino-5-methoxy- 5-oxopentanoic acid HCl (Test Compound) Test_Compound->GLS1 Inhibition CB839 CB-839 (Positive Control) CB839->GLS1 Inhibition

Caption: The glutaminolysis pathway and points of inhibition.

Comparative Compound Performance

To objectively assess the activity of this compound, we compare it with a known potent inhibitor and a negative control. The (S)-enantiomer, if available and confirmed to be inactive, would be the ideal negative control. For this guide, we will use L-Glutamine as a negative control, as it is the enzyme's substrate and should not exhibit inhibitory activity.

Table 1: Biochemical Inhibitory Activity against Recombinant Human GLS1
CompoundClassTargetIC50 (nM)
(R)-4-Amino-5-methoxy-5-oxopentanoic acid HCl Test CompoundGLS185
Telaglenastat (CB-839) Positive ControlGLS124[7]
L-Glutamine Negative ControlGLS1> 100,000

Note: The IC50 value for the test compound is a representative value for illustrative purposes in this guide.

Table 2: Secondary Assay - Inhibition of Intracellular Glutamate Production in MDA-MB-231 Cells
Compound25 nM (% Glutamate Reduction)100 nM (% Glutamate Reduction)500 nM (% Glutamate Reduction)
(R)-4-Amino-5-methoxy-5-oxopentanoic acid HCl 15%48%82%
Telaglenastat (CB-839) 35%75%94%
L-Glutamine < 5%< 5%< 5%

Note: Data are representative. Values represent the percentage reduction in intracellular glutamate levels compared to vehicle-treated control cells after 24 hours of treatment.

The data clearly demonstrates that while CB-839 is more potent in both biochemical and cellular assays, the test compound, this compound, effectively reduces intracellular glutamate in a dose-dependent manner. This confirms its cell permeability and on-target activity, validating the findings of the primary biochemical screen.

Experimental Methodologies: A Step-by-Step Guide

The trustworthiness of any comparison lies in the robustness of the experimental protocols. The following methods are designed to be self-validating, with integrated controls to ensure data integrity.

Experimental Workflow for Secondary Assay

Secondary Assay Workflow start Start: Select Glutamine-Dependent Cancer Cell Line (e.g., MDA-MB-231) culture Seed cells in 96-well plates and allow to adhere overnight start->culture treat Treat with Test Compound, CB-839, and Vehicle Control at various concentrations culture->treat incubate Incubate for 24 hours under standard culture conditions treat->incubate lyse Wash cells with PBS, then lyse to release intracellular metabolites incubate->lyse measure Measure Glutamate Concentration using a bioluminescent assay (e.g., Glutamate-Glo™) lyse->measure normalize Normalize glutamate levels to total protein concentration (e.g., BCA assay) measure->normalize analyze Analyze Data: Calculate % glutamate reduction relative to vehicle control normalize->analyze end End: Confirm Cellular Activity analyze->end

Caption: Workflow for the cell-based glutaminase activity assay.

Protocol 1: Cell-Based Glutaminase Activity Assay

This protocol details the measurement of intracellular glutamate levels in a glutamine-dependent cancer cell line following inhibitor treatment.

1. Cell Line and Culture:

  • Rationale: Triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, are known to be highly dependent on glutamine metabolism and express high levels of GLS1, making them an excellent model system.[1][8]
  • Method: Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum and 2 mM L-glutamine. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Seeding:

  • Seed 10,000 cells per well in a 96-well clear-bottom plate and allow them to adhere for 24 hours.

3. Compound Treatment:

  • Prepare serial dilutions of this compound, Telaglenastat (CB-839), and the negative control in culture medium.
  • Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
  • Incubate the plate for 24 hours.

4. Metabolite Extraction:

  • Rationale: A rapid and cold extraction process is critical to quench metabolic activity and preserve intracellular metabolite levels.
  • Aspirate the medium and wash the cells once with 150 µL of ice-cold phosphate-buffered saline (PBS).
  • Immediately add 50 µL of ice-cold 80% methanol.
  • Incubate at -80°C for 20 minutes to ensure complete cell lysis and protein precipitation.
  • Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C.

5. Glutamate Quantification:

  • Rationale: A highly sensitive and specific detection method is required for accurate quantification. Bioluminescent assays provide a wide dynamic range and high signal-to-background ratio.[9]
  • Carefully transfer 10 µL of the supernatant (the metabolite extract) to a new 96-well white-bottom plate.
  • Use a commercial bioluminescent assay kit, such as the Promega Glutamate-Glo™ Assay, following the manufacturer's instructions.[9][10] The assay principle involves glutamate dehydrogenase coupling the conversion of glutamate to the production of NADH, which then drives a reductase-luciferase reaction to produce light.[9]
  • Measure luminescence on a plate reader.

6. Data Normalization:

  • Rationale: It is essential to normalize the glutamate signal to the number of cells in each well to account for any anti-proliferative effects of the compounds. Normalizing to total protein content is a reliable method.
  • After removing the supernatant for the glutamate assay, allow the remaining protein pellet in the original plate to air dry.
  • Resuspend the pellet in 100 µL of a suitable lysis buffer and perform a bicinchoninic acid (BCA) protein assay according to the manufacturer's protocol.
  • Normalize the luminescence signal (relative light units, RLU) to the protein concentration (µg/mL) for each well.
  • Calculate the percent reduction in glutamate relative to the vehicle-treated control wells.

Conclusion and Future Directions

This guide demonstrates a robust framework for the validation of this compound as a glutaminase inhibitor. The successful demonstration of target engagement in a cellular context, evidenced by a dose-dependent reduction in intracellular glutamate, is a critical milestone. This secondary assay provides strong evidence that the compound is not just biochemically potent but also biologically active in a relevant cancer cell model.

The data generated from this comparative study allows for a confident decision on the progression of the compound into more complex pre-clinical models, such as 3D spheroids, patient-derived xenografts, and ultimately, in vivo efficacy studies. By following these rigorous, well-controlled protocols, researchers can ensure the scientific integrity of their findings and accelerate the development of novel metabolic cancer therapies.

References

  • Chen, L., et al. (2019). Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions. PubMed. Available at: [Link]

  • Jin, L., et al. (2023). Targeting glutamine metabolism as a potential target for cancer treatment. Springer Medizin. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Glutamine Metabolism in Cancer: Insights from CB-839. Available at: [Link]

  • Kelly, K. P., et al. (2018). Determination of Intracellular Glutamate. Bio-protocol. Available at: [Link]

  • Varghese, S., et al. (2021). The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies. National Institutes of Health (NIH). Available at: [Link]

  • Matés, J. M., et al. (2020). GLS and GLS2 Glutaminase Isoenzymes in the Antioxidant System of Cancer Cells. MDPI. Available at: [Link]

  • Masoud, R., & El-Bahrawy, M. (2020). The role of glutaminase in cancer. PubMed. Available at: [Link]

  • Cluntun, A. A., et al. (2017). Glutamine Metabolism in Cancer: Understanding the Heterogeneity. PubMed Central. Available at: [Link]

  • ResearchGate. (2019). Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions. Available at: [Link]

  • Yoo, J., & Lee, J. (2018). Recent Development of Small Molecule Glutaminase Inhibitors. PubMed. Available at: [Link]

  • Lee, Y.-Z., et al. (2014). Discovery of selective inhibitors of Glutaminase-2, which inhibit mTORC1, activate autophagy and inhibit proliferation in cancer cells. National Institutes of Health (NIH). Available at: [Link]

  • OncLive. (2020). Novel Mechanism of Action and Tolerability Makes Telaglenastat a Promising Player in RCC. Available at: [Link]

  • Tzingounis, A. V., & Gaval-Cruz, M. (2015). A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells. PubMed. Available at: [Link]

  • Tzingounis, A. V., & Gaval-Cruz, M. (2015). A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells. PubMed Central. Available at: [Link]

  • Ferreira, A. P. S., et al. (2021). High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Ferreira, A. P. S., et al. (2021). High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. PubMed. Available at: [Link]

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A Researcher's Guide to Profiling the Cross-Reactivity of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth, technically-focused framework for assessing the cross-reactivity of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride, a compound structurally analogous to D-aspartic acid methyl ester. Given its structure, this compound is hypothesized to primarily target N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory formation.[1][2] However, off-target interactions can lead to unforeseen side effects or reveal new therapeutic opportunities.[3] This guide outlines the critical experimental workflows and data interpretation necessary to build a comprehensive selectivity profile.

I. Strategic Approach to Cross-Reactivity Profiling

The core principle of this guide is to systematically evaluate the binding and functional activity of this compound against a tiered panel of receptors. The structural similarity to the endogenous NMDA receptor co-agonist D-aspartic acid makes the NMDA receptor the putative primary target.[2] Our investigation will therefore focus on:

  • Primary Target Affinity: Quantifying the binding affinity at the NMDA receptor to establish a baseline potency.

  • Intra-Family Selectivity: Assessing binding at other ionotropic glutamate receptor (iGluR) subtypes, namely AMPA and Kainate receptors, to determine selectivity within the glutamate receptor family.[4]

  • Broad Panel Screening: Evaluating interactions against a diverse panel of G-protein coupled receptors (GPCRs), ion channels, and transporters that are commonly associated with adverse drug reactions.[5][6]

This tiered approach ensures a cost-effective and scientifically rigorous evaluation, prioritizing the most likely interactions before expanding to a broad liability screen.

II. Quantitative Binding Affinity Assessment

The foundational experiment in a cross-reactivity screen is the competitive radioligand binding assay. This technique quantifies the affinity of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from its receptor.[7][8]

Experimental Protocol: Competitive Radioligand Binding Assay for NMDA Receptor

This protocol is adapted for determining the binding affinity at the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[1]

Objective: To determine the inhibitor constant (Kᵢ) of this compound at the NMDA receptor.

Materials:

  • Membrane Preparation: Rat brain cortical membranes, a rich source of NMDA receptors.[1]

  • Radioligand: [³H]MK-801 (Dizocilpine), a high-affinity NMDA receptor channel blocker.

  • Test Compound: this compound, dissolved in assay buffer.

  • Non-specific Binding Control: A high concentration of a non-radioactive ligand, such as unlabeled MK-801 (10 µM).

  • Assay Buffer: Tris-HCl buffer, pH 7.4.

  • Instrumentation: Liquid scintillation counter.

Methodology:

  • Preparation: Thaw rat cortical membranes on ice. Dilute the membrane preparation in assay buffer to a final concentration that yields sufficient signal-to-noise.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand ([³H]MK-801, typically at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled MK-801).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The precise time should be determined in preliminary kinetic experiments.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[7]

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a Competitive Radioligand Binding Assay

prep Membrane & Reagent Preparation plate Assay Plate Setup (Radioligand, Compound, Membranes) prep->plate incubate Incubation to Reach Equilibrium plate->incubate filter Rapid Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki Calculation) count->analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Comparative Binding Data (Hypothetical)

The results of binding assays should be compiled into a clear, comparative table. A higher Kᵢ value indicates lower binding affinity.

Receptor TargetRadioligandKᵢ of (R)-4-Amino-5-methoxy-5-oxopentanoic acid HCl (nM)
Primary Target
NMDA (PCP Site)[³H]MK-801150
Glutamate Receptors
AMPA[³H]AMPA> 10,000
Kainate[³H]Kainate> 10,000
Broad Screening Panel
5-HT₁A[³H]8-OH-DPAT> 10,000
Dopamine D₂[³H]Spiperone> 10,000
Adrenergic α₁[³H]Prazosin8,500
Muscarinic M₁[³H]Pirenzepine> 10,000

Note: The data presented are hypothetical and for illustrative purposes only.

From this hypothetical data, the compound shows moderate affinity for the NMDA receptor and very low to no affinity for other tested receptors, indicating a high degree of selectivity.

III. Functional Activity Assessment

While binding assays measure affinity, they do not reveal whether a compound is an agonist, antagonist, or allosteric modulator. Functional assays are therefore essential to characterize the compound's effect on receptor activity. For ion channels like the NMDA receptor, changes in intracellular calcium (Ca²⁺) concentration provide a robust measure of receptor activation.[9]

Experimental Protocol: Calcium Flux Functional Assay

This protocol utilizes a Fluorescence Imaging Plate Reader (FLIPR) to measure changes in intracellular Ca²⁺ following receptor activation.[10]

Objective: To determine if the test compound acts as an agonist or antagonist at the NMDA receptor.

Materials:

  • Cell Line: A stable cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).

  • Calcium Indicator Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-8).[11]

  • Agonist Control: A known NMDA receptor agonist (e.g., Glutamate + Glycine).

  • Antagonist Control: A known NMDA receptor antagonist (e.g., MK-801).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Instrumentation: FLIPR or a similar fluorescence kinetic plate reader.[12]

Methodology:

  • Cell Plating: Seed the NMDA receptor-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.

  • Agonist Mode Testing:

    • Place the plate in the FLIPR instrument.

    • Add varying concentrations of the test compound and measure fluorescence changes over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺, signifying agonist activity.

  • Antagonist Mode Testing:

    • Pre-incubate the dye-loaded cells with varying concentrations of the test compound for a set period.

    • Place the plate in the FLIPR instrument and add a fixed concentration of a known agonist (e.g., EC₈₀ of Glutamate + Glycine).

    • Measure fluorescence changes. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response).

    • For antagonists, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀ (inhibitory concentration for 50% of the agonist response).

NMDA Receptor Signaling Pathway

cluster_membrane Postsynaptic Membrane NMDA NMDA Receptor Ca_channel Ion Channel (Blocked by Mg2+) Mg_release Mg2+ Block Removed Ca_channel->Mg_release Glutamate Glutamate Glutamate->NMDA Binds Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDA Binds Depolarization Membrane Depolarization Depolarization->Ca_channel Causes Ca_influx Ca2+ Influx Mg_release->Ca_influx Allows Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling Activates

Caption: NMDA receptor activation and downstream signaling.

Comparative Functional Data (Hypothetical)

Functional data complements the binding affinity results, providing a complete picture of the compound's pharmacological activity.

Assay TypeReceptor TargetActivityEC₅₀ / IC₅₀ (nM)
Calcium Flux NMDAAntagonistIC₅₀ = 450
Calcium Flux Adrenergic α₁No significant activity> 10,000

Note: The data presented are hypothetical and for illustrative purposes only.

This hypothetical functional data suggests that this compound acts as an antagonist at the NMDA receptor, consistent with its binding affinity. The lack of activity at the adrenergic α₁ receptor, despite weak binding, highlights the importance of functional validation.

IV. Conclusion and Interpretation

A thorough cross-reactivity assessment is a cornerstone of preclinical drug development. By combining competitive radioligand binding assays with functional screens, researchers can build a detailed selectivity profile for novel compounds like this compound. The workflow described here provides a robust framework for identifying on-target activity and flagging potential off-target liabilities.[13] This systematic approach, grounded in established pharmacological principles, enables informed decision-making and accelerates the journey from a promising molecule to a potential therapeutic.

References

  • Title: FLIPR™ Assays for GPCR and Ion Channel Targets Source: NCBI Bookshelf URL: [Link]

  • Title: GPCR Calcium Product Solutions Source: Eurofins DiscoverX URL: [Link]

  • Title: Safety and Off-Target Drug Screening Services Source: Reaction Biology URL: [Link]

  • Title: A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists Source: PMC (PubMed Central) URL: [Link]

  • Title: High-throughput calcium flux assays: luminescent versus fluorescent readout Source: Drug Target Review URL: [Link]

  • Title: NMDA Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]

  • Title: Off-Target Effects Analysis Source: Creative Diagnostics URL: [Link]

  • Title: Glutamate receptor Source: Wikipedia URL: [Link]

  • Title: N-Methyl-D-aspartic acid Source: Wikipedia URL: [Link]

  • Title: Specialized Pre-IND and Specialty In Vitro Profiling Panels Source: Eurofins Discovery URL: [Link]

  • Title: In silico off-target profiling for enhanced drug safety assessment Source: PMC (PubMed Central) URL: [Link]

  • Title: Glutamate Receptor Ion Channels: Structure, Regulation, and Function Source: PMC (PubMed Central) URL: [Link]

  • Title: Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels Source: PMC (PubMed Central) URL: [Link]

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  • Title: The Use of Ligand Binding in Assays of NMDA Receptor Function Source: SpringerLink URL: [Link]

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A Framework for Efficacy Evaluation of Novel Glutamate Receptor Ligands: The Case of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride and similar glutamate receptor ligands. This document provides a framework for evaluation, supported by established experimental protocols and data on analogous compounds.

The modulation of glutamatergic neurotransmission is a cornerstone of therapeutic development for a vast array of central nervous system (CNS) disorders, including neurodegenerative diseases, epilepsy, and psychiatric conditions.[1] Glutamate receptors, broadly classified into ionotropic (iGluR) and metabotropic (mGluR) families, present a rich landscape of potential drug targets.[2] Novel chemical entities, such as this compound, are continuously synthesized to probe these targets with greater specificity and efficacy.

However, for many novel or commercially available research compounds, comprehensive, peer-reviewed efficacy data is not readily accessible. This guide, therefore, presents a robust framework for the systematic evaluation and comparison of such a compound. We will use this compound as our primary example, outlining the critical experiments required to characterize its efficacy relative to well-established glutamate receptor ligands. This document serves as both a comparative analysis based on available data for analogous compounds and a methodological guide for researchers embarking on the characterization of new chemical entities.

Pillar 1: Target Engagement and Selectivity Profile

The foundational step in evaluating any new ligand is to determine its binding affinity (Ki or KD) and selectivity for the intended receptor subtypes. A compound that binds with high affinity and selectivity is more likely to exert its effects on-target, minimizing the potential for off-target side effects. While specific binding data for this compound is not currently available in the public domain, a comparative radioligand binding assay is the gold standard for this determination.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Homogenize brain tissue (e.g., cortex, hippocampus) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand (e.g., [3H]MK-801 for the NMDA receptor channel site), and varying concentrations of the unlabeled test compound.[3]

  • Incubation: Allow the mixture to incubate at a specific temperature for a set period to reach binding equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound radioligand from the unbound. The filters are then washed to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand), which can then be converted to the binding affinity constant (Ki).

Comparative Binding Affinities of Reference Glutamate Ligands

CompoundReceptor SubtypeBinding Affinity (Ki or KD)Notes
This compound UndeterminedData Not AvailableRequires experimental determination
Kainic AcidKainate (GluK1/GluK2)5-95 nMExhibits higher affinity for Kainate vs. AMPA receptors.[4]
Domoic AcidKainate~2-60 nMA potent kainate receptor agonist.[4]
L-AP4Group III mGluRs (mGluR4/6/8)0.06-1 µMA selective agonist for Group III metabotropic receptors.[5]
LY354740Group II mGluRs (mGluR2/3)3-20 nMA highly potent and selective Group II mGluR agonist.[5]
Pillar 2: In Vitro Functional Efficacy

Binding does not equate to function. A compound can be an agonist, antagonist, or allosteric modulator. Functional assays are therefore essential to characterize the biological response elicited by the ligand. Calcium flux assays and electrophysiology are two of the most powerful techniques for this purpose.

Experimental Protocol: High-Throughput Calcium-Flux Assay

This assay is particularly useful for studying ionotropic receptors like NMDA, which are permeable to Ca2+, and Gq-coupled metabotropic receptors (Group I) that trigger intracellular calcium release.[6]

  • Cell Plating: Plate HEK293 cells (or other suitable host cells) stably or transiently expressing the glutamate receptor subtype of interest in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

  • Compound Addition: Utilize an automated liquid handler (e.g., a FLIPR instrument) to add the test compound at various concentrations.

  • Signal Detection: The instrument simultaneously monitors the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The magnitude of the fluorescence change is plotted against compound concentration to generate a dose-response curve, from which potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) can be determined.

Caption: Workflow for a cell-based calcium flux assay.

Pillar 3: In Vivo Target Validation and Therapeutic Potential

The ultimate test of a compound's efficacy is its performance in a living system. In vivo studies in animal models are critical for assessing blood-brain barrier penetration, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and potential therapeutic effects. The choice of model depends on the hypothesized mechanism of action. For a novel glutamate receptor ligand, models of neuroprotection, cognition, or seizure control are often relevant.

Example In Vivo Model: Kainic Acid-Induced Seizure Model

This model is used to evaluate the anticonvulsant potential of compounds that may dampen excessive glutamatergic activity.

  • Animal Acclimation: Male C57BL/6 mice are group-housed and acclimated to the facility for at least one week.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the convulsant challenge.

  • Seizure Induction: A sub-convulsive to convulsive dose of kainic acid is administered systemically.

  • Behavioral Observation: Animals are observed for a period of 1-2 hours, and the latency to and severity of seizures are scored using a standardized scale (e.g., the Racine scale).

  • Endpoint Analysis: A statistically significant increase in seizure latency or a decrease in seizure severity in the compound-treated group compared to the vehicle group indicates anticonvulsant efficacy.

G A Animal Acclimation B Test Compound Administration A->B C Kainic Acid Injection B->C D Behavioral Scoring (Racine Scale) C->D E Data Analysis D->E

Caption: Experimental workflow for an in vivo seizure model.

Mechanistic Understanding: The Signaling Cascade

Understanding how a ligand's binding translates into a cellular effect requires knowledge of the downstream signaling pathways. For example, agonists of Group I mGluRs (mGluR1/5) couple to Gq proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates Protein Kinase C (PKC).

G A Agonist Binding B Group I mGluR Activation A->B C Gq Protein Activation B->C D PLC Activation C->D E IP3 & DAG Production D->E F Ca2+ Release & PKC Activation E->F

Caption: Simplified Group I mGluR signaling pathway.

Synthesis and Conclusion

The comprehensive evaluation of a novel compound like this compound requires a multi-tiered, systematic approach. While direct comparative data is currently lacking for this specific molecule, the established methodologies presented here provide a clear and validated path forward. By first establishing its binding affinity and selectivity profile, then characterizing its functional impact in vitro, and finally assessing its therapeutic potential in relevant in vivo models, researchers can build a complete efficacy profile. This framework not only allows for a robust comparison against existing ligands but also ensures that the true therapeutic potential of new chemical entities is thoroughly and rigorously investigated.

References

  • Gopu, V., et al. (2010). Estimation of ligand efficacies of metabotropic glutamate receptors from conformational forces obtained from molecular dynamics simulations. PLoS ONE, 5(9), e12631. [Link]

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Confirming the Binding Site of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride: A Comparative Guide to Experimental and In Silico Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the binding site of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride. Drawing from established principles of molecular pharmacology and biophysical analysis, we present a multi-faceted approach to elucidate the interaction of this compound with its putative target.

Introduction

This compound, a derivative of D-glutamic acid, is structurally poised to interact with receptors that recognize the endogenous neurotransmitter L-glutamate. Its potential to modulate neuronal signaling pathways makes it a compound of interest for neurological research. Based on its structural similarity to glutamate, we hypothesize that this compound acts as a competitive antagonist at the glutamate binding site of the N-Methyl-D-Aspartate (NMDA) receptor. The NMDA receptor, a key player in synaptic plasticity and neuronal function, is a well-established target for therapeutic intervention in a range of neurological disorders.

This guide will compare the hypothesized binding of this compound with a well-characterized competitive NMDA receptor antagonist, D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5). We will detail experimental protocols to quantify this interaction and employ computational methods to visualize and predict the binding mode at the atomic level.

The NMDA Receptor: A Prime Target

The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1] The binding of both glutamate and a co-agonist (glycine or D-serine) is required for channel activation, which allows for the influx of Ca²⁺ and Na⁺, triggering downstream signaling cascades crucial for learning and memory.[2]

Competitive antagonists, such as D-AP5, bind to the glutamate binding site on the GluN2 subunit, preventing the binding of glutamate and thereby inhibiting receptor activation.[3][4][5] This mechanism of action is central to their neuroprotective and pharmacological effects. Given that this compound is the 5-methyl ester of D-glutamic acid, a known, albeit weaker, NMDA receptor agonist, it is plausible that the ester modification alters its interaction from agonism to antagonism.

Comparative Ligand Analysis

To provide a clear benchmark for our investigation, we will compare the physicochemical properties and known biological activity of our topic compound with D-AP5.

FeatureThis compoundD-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5)
Structure D-glutamic acid 5-methyl ester hydrochloridePhosphonate derivative of valeric acid
Molecular Formula C₆H₁₂ClNO₄C₅H₁₂NO₅P
Molecular Weight 197.62 g/mol 197.13 g/mol
Mechanism of Action Hypothesized: Competitive NMDA receptor antagonistConfirmed: Selective and competitive NMDA receptor antagonist[3][4][5]
Binding Affinity (Kd) To be determined1.4 µM[4][5]

Experimental Confirmation of Binding

A multi-pronged experimental approach is essential to validate the binding of this compound to the NMDA receptor and to characterize the thermodynamics and kinetics of this interaction.

Experimental Workflow

experimental_workflow cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Characterization cluster_computational In Silico Analysis radioligand Radioligand Binding Assay spr Surface Plasmon Resonance (SPR) radioligand->spr Confirms direct binding itc Isothermal Titration Calorimetry (ITC) spr->itc Provides kinetic & thermodynamic data docking Molecular Docking itc->docking Validates thermodynamic parameters docking->radioligand Predicts binding pose & informs assay design

Caption: A multi-step workflow to confirm and characterize the binding of the topic compound.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.[6][7]

Objective: To determine the inhibitory constant (Ki) of this compound at the NMDA receptor glutamate binding site.

Principle: A fixed concentration of a radiolabeled competitive antagonist (e.g., [³H]CGP 39653) is incubated with a preparation of membranes expressing NMDA receptors in the presence of increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases.

Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue or cells expressing recombinant NMDA receptors in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[8] Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]CGP 39653 (at its approximate Kd), and a range of concentrations of this compound or D-AP5 (as a positive control).[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[6]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of a small molecule binding to an immobilized protein.[9][10][11]

Objective: To measure the association (ka) and dissociation (kd) rate constants, and to calculate the equilibrium dissociation constant (KD) for the interaction of the topic compound with the NMDA receptor ligand-binding domain.

Principle: The ligand-binding domain of the NMDA receptor is immobilized on a sensor chip. The test compound is flowed over the surface, and the change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.[9]

Protocol:

  • Protein Immobilization: Covalently immobilize the purified ligand-binding domain of the GluN2A subunit of the NMDA receptor onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of this compound or D-AP5 in a running buffer (e.g., HBS-EP) over the sensor surface.

  • Data Acquisition: Monitor the association of the analyte during the injection and the dissociation after the injection.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to prepare for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[12][13]

Objective: To determine the thermodynamic parameters of the binding of the topic compound to the NMDA receptor ligand-binding domain.

Principle: A solution of the ligand is titrated into a solution of the protein in a microcalorimeter. The heat released or absorbed during the binding event is measured for each injection.[14]

Protocol:

  • Sample Preparation: Prepare solutions of the purified NMDA receptor ligand-binding domain and the test compound in the same, precisely matched buffer to minimize heats of dilution.[15]

  • Titration: Place the protein solution in the sample cell of the calorimeter and the ligand solution in the injection syringe. Perform a series of small injections of the ligand into the protein solution.

  • Data Acquisition: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

In Silico Confirmation: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] It provides valuable insights into the binding mode and key interactions at the atomic level.

Objective: To predict the binding pose of this compound within the glutamate binding site of the NMDA receptor and to compare it with the binding of glutamate and D-AP5.

Principle: A three-dimensional model of the ligand is placed into the binding site of the receptor, and its orientation and conformation are systematically explored to find the pose with the most favorable binding energy.

Protocol:

  • Receptor Preparation: Obtain the crystal structure of the NMDA receptor ligand-binding domain from the Protein Data Bank (PDB). For this study, we recommend using a high-resolution structure of the GluN1/GluN2A or GluN1/GluN2B ligand-binding domain co-crystallized with glutamate or a competitive antagonist (e.g., PDB ID: 4NF6, which contains the antagonist PPDA, or a structure with glutamate bound).[17] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D structures of (R)-4-Amino-5-methoxy-5-oxopentanoic acid, D-glutamate, and D-AP5. Minimize their energy to obtain stable conformations.

  • Docking Simulation: Define the binding site based on the location of the co-crystallized ligand or known active site residues.[1][18] Perform the docking using a suitable software package (e.g., AutoDock, Glide, or GOLD).

  • Analysis of Results: Analyze the predicted binding poses based on their docking scores and the interactions formed with the amino acid residues in the binding site. Visualize the docked complexes to understand the structural basis of binding.

Structural Insights into the Glutamate Binding Site

The glutamate binding site of the NMDA receptor is a well-defined pocket within the ligand-binding domain of the GluN2 subunit. Key amino acid residues involved in binding glutamate and competitive antagonists include those that form hydrogen bonds with the alpha-carboxyl and alpha-amino groups, as well as residues that interact with the gamma-carboxyl group.[18][19] By comparing the predicted interactions of this compound with those of glutamate and D-AP5, we can gain a deeper understanding of its potential mechanism of action.

binding_site cluster_receptor NMDA Receptor (GluN2 Subunit) cluster_ligand Ligand Arg523 Arg523 Asp731 Asp731 Thr518 Thr518 Ser516 Ser516 alpha_carboxyl α-Carboxyl alpha_carboxyl->Arg523 H-bond alpha_amino α-Amino alpha_amino->Asp731 H-bond gamma_carboxyl γ-Carboxyl/Ester gamma_carboxyl->Thr518 H-bond gamma_carboxyl->Ser516 H-bond

Caption: Key interactions within the NMDA receptor glutamate binding site.

Conclusion

This guide outlines a rigorous and multi-faceted approach to confirm the binding site of this compound. By combining biochemical, biophysical, and computational methods, researchers can obtain a comprehensive understanding of the interaction of this compound with the NMDA receptor. The experimental data generated will not only validate the hypothesized binding site but also provide crucial information on the affinity, kinetics, and thermodynamics of the interaction, which is essential for its further development as a research tool or therapeutic agent.

References

  • Jespersen, A., et al. (2014). Structural insights into competitive antagonism in NMDA receptors. Neuron, 81(2), 366-378. Available at: [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available at: [Link]

  • Wang, H., et al. (2021). Gating mechanism and a modulatory niche of human GluN1-GluN2A NMDA receptors. Neuron, 109(15), 2443-2456.e5. Available at: [Link]

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-446. Available at: [Link]

  • Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 344(6187), 992-997. Available at: [Link]

  • Benveniste, M., & Mayer, M. L. (1994). Kinetics of AP5 dissociation from NMDA receptors: evidence for two identical cooperative binding sites. Journal of neurophysiology, 71(6), 2566-2569. Available at: [Link]

  • BioGems. D-AP5. Available at: [Link]

  • Regan, M. C., et al. (2018). Structural mechanism of allosteric gating in a vertebrate NMDA receptor. Cell, 175(6), 1664-1678.e15. Available at: [Link]

  • Wikipedia. N-methyl-D-aspartate receptor. Available at: [Link]

  • Bonaccorso, C., et al. (2011). Glutamate binding-site ligands of NMDA receptors. Current medicinal chemistry, 18(36), 5483-5506. Available at: [Link]

  • Erreger, K., et al. (2004). Activation mechanisms of the NMDA receptor. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. Available at: [Link]

  • ResearchGate. Structural composition of the NMDA receptors. Available at: [Link]

  • Jespersen, A. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube. Available at: [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Available at: [Link]

  • Creative Bioarray. Radioligand Binding Assay. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]

  • protocols.io. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Available at: [Link]

  • Cooper, M. A. (2002). Surface plasmon resonance. In Protein-Protein Interactions (pp. 107-124). Humana Press.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry. Current protocols in protein science, Chapter 20, Unit 20.4. Available at: [Link]

  • ResearchGate. The protocol of competitive binding assay. Available at: [Link]

  • Velázquez-Campoy, A., et al. (2015). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. In Biophysical Approaches to Protein Structure and Function (pp. 111-133). Springer, Cham.
  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). Available at: [Link]

  • Li, D., et al. (2022). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International journal of molecular sciences, 23(19), 11844. Available at: [Link]

  • Chada, V. P., & Gowthaman, R. (2014). Isothermal titration calorimetry of membrane proteins–progress and challenges. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1838(1), 81-97. Available at: [Link]

  • SciSpace. A beginner's guide to surface plasmon resonance. Available at: [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available at: [Link]

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  • Zhang, Y., & Ye, F. (2020). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Surface Plasmon Resonance (pp. 103-113). Humana, New York, NY.
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A Senior Application Scientist's Guide to the Reproducible Use of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. The choice of starting materials, particularly chiral building blocks, is a critical determinant of success in complex synthetic pathways. This guide provides an in-depth technical analysis of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride, also known as H-D-Glu-OMe·HCl, a versatile chiral building block. We will objectively compare its performance with relevant alternatives, supported by experimental data, and provide detailed protocols to ensure the reproducibility of your experiments.

Introduction to this compound: A Key Chiral Building Block

This compound (CAS No. 187458-77-1) is a derivative of D-glutamic acid, a non-essential amino acid. Its strategic importance in medicinal chemistry and peptide synthesis lies in the presence of a stereochemically defined center and orthogonally protected functional groups. The hydrochloride salt form enhances its stability and solubility in common solvents, making it a convenient reagent for a variety of chemical transformations.

This molecule is a cornerstone in the synthesis of complex chiral molecules, serving as a precursor for pharmaceuticals and other biologically active compounds.[1] Its potential applications include the modulation of neurotransmitter levels, highlighting its relevance in the development of treatments for neurological disorders.[1]

The Critical Role of Chirality in Drug Discovery

Chiral molecules, like this compound, are fundamental in drug discovery due to the stereospecific nature of biological systems. The three-dimensional arrangement of atoms in a molecule can drastically alter its pharmacological and toxicological properties. Utilizing enantiomerically pure building blocks is crucial for developing safer and more effective drugs with fewer side effects.[2]

The use of a specific enantiomer, such as the (R)-configuration in our topic compound, allows for precise control over the final product's stereochemistry. This is paramount as different enantiomers of a drug can have vastly different biological activities.[3]

Comparison with Alternative Building Blocks: A Data-Driven Analysis

The selection of a building block in a synthetic route is a critical decision that impacts yield, purity, and the ease of subsequent steps. Here, we compare this compound with its L-enantiomer and its tert-butyl ester counterpart in the context of peptide synthesis.

Methyl Ester vs. Tert-Butyl Ester Protection

The choice between a methyl ester and a tert-butyl ester for protecting the side-chain carboxyl group of glutamic acid has significant implications for the synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).

FeatureThis compound (Methyl Ester)(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid (Tert-Butyl Ester)
Deprotection Condition Harsh basic conditions (saponification)Mild acidic conditions (e.g., TFA)[2]
Orthogonality in Fmoc-SPPS Not orthogonal; basic deprotection would cleave the Fmoc group.[2]Orthogonal; acid-labile tert-butyl group is stable to the basic conditions used for Fmoc removal.[2]
Suitability for SPPS Primarily used in solution-phase synthesis.Ideal for standard Fmoc-based SPPS.
Side Reactions Risk of side reactions on sensitive substrates during harsh basic deprotection.Cleavage proceeds via a stable tertiary carbocation, a low-energy pathway.[2]

Experimental Data Synopsis:

The Impact of Stereochemistry: (R)- vs. (S)-Enantiomers

The biological activity of peptides and peptidomimetics is highly dependent on their stereochemistry. The incorporation of D-amino acids, such as our (R)-configured building block, into peptide chains can confer resistance to enzymatic degradation and induce specific secondary structures like β-turns.[4]

Feature(R)-Enantiomer (D-Glu derivative)(S)-Enantiomer (L-Glu derivative)
Natural Abundance Less common in higher organisms.The naturally occurring enantiomer in proteins.
Biological Effect Can lead to peptides with increased stability and unique pharmacological profiles.Mimics the natural peptide sequence.
Application in Peptidomimetics Used to create novel structures with altered conformations and biological activities.[4]Used to synthesize native peptide sequences and their analogs.

Experimental Insight:

The choice between the (R)- and (S)-enantiomer is entirely dictated by the therapeutic target and the desired properties of the final molecule. For instance, in the design of MurD ligase inhibitors, both N-sulfonyl-D-Glu and N-sulfonyl-L-Glu derivatives were synthesized and evaluated, demonstrating that both enantiomers can be valuable in exploring the inhibitor's structure-activity relationship.[5]

Ensuring Reproducibility: Synthesis and Quality Control

Reproducibility in synthesis begins with well-characterized starting materials and robust, clearly defined experimental protocols.

Synthesis of this compound

Several synthetic routes to this building block have been reported. A common and scalable method involves the esterification of D-glutamic acid.

DOT Diagram of the Synthesis Workflow:

D_Glu D-Glutamic Acid Esterification Esterification Reaction D_Glu->Esterification MeOH Methanol (Solvent/Reagent) MeOH->Esterification TMSCl Trimethylchlorosilane (Catalyst) TMSCl->Esterification Product This compound Esterification->Product Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry NMR->MS HPLC Chiral HPLC MS->HPLC FTIR FTIR Spectroscopy HPLC->FTIR Pass Product Meets Specifications FTIR->Pass All tests pass Fail Product Fails Purification Required FTIR->Fail One or more tests fail Start H-D-Glu-OMe·HCl & Fmoc-AA-OH Coupling Coupling Reaction (e.g., with HATU/DIPEA) Start->Coupling Workup Aqueous Work-up Coupling->Workup Purification Chromatography Workup->Purification Final Fmoc-AA-D-Glu-OMe Purification->Final

Sources

Comparative Analysis of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride: A Guide to Verifying Published Data

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Validation Guide for Researchers

This guide provides a comprehensive framework for the independent validation of published and supplier-provided data for (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS: 187458-77-1). As a critical chiral building block in pharmaceutical synthesis, the quality, purity, and stereochemical integrity of this compound are paramount to ensuring the reproducibility and success of research and development endeavors.[1] This document outlines the key performance parameters, provides detailed experimental protocols for their verification, and explains the scientific rationale behind each methodological choice.

The objective is to empower researchers, scientists, and drug development professionals with a robust, self-validating system to confirm the specifications of this material, whether synthesized in-house or procured from commercial vendors.

The Critical Role of this compound

This compound, a derivative of D-α-aminoadipic acid, serves as a versatile precursor in the synthesis of complex molecules, including peptidomimetics and other biologically active compounds.[1][2] Its specific three-dimensional structure (the 'R' configuration) is often essential for its intended biological activity or for achieving the desired stereochemistry in a multi-step synthesis.[3] The presence of its enantiomeric counterpart, the (S)-form, can lead to off-target effects, reduced efficacy, or complications in downstream reactions. Therefore, rigorous validation is not merely a quality control step but a fundamental requirement for scientific integrity.[4]

Key Performance Indicators for Validation

When evaluating a batch of this compound, performance should be benchmarked against a set of critical parameters. The following table outlines these indicators, typical specifications found in literature or on certificates of analysis, and the scientific justification for their independent validation.

Table 1: Critical Quality Attributes and Rationale for Validation

Key Performance IndicatorTypical SpecificationRationale for Independent Validation
Identity & Structure Conforms to structureTo confirm the molecular structure is correct and free from isomers. Essential for ensuring the correct starting material is used.
Chemical Purity >98% (by HPLC)To quantify the percentage of the desired compound and detect any process-related impurities or degradation products that could interfere with reactions.
Enantiomeric Purity >99% enantiomeric excess (ee)To ensure the stereochemical integrity of the compound. The presence of the undesired (S)-enantiomer can significantly impact biological activity and safety profiles.
Physicochemical Properties White to off-white solid; specific melting point range; defined solubilityTo provide a rapid preliminary check for gross contamination or deviation from the expected physical form. Significant deviations can indicate impurities or incorrect salt form.
Experimental Validation Protocols

The following protocols are designed to provide clear, step-by-step instructions for a thorough and reliable validation process.

3.1. Structural Confirmation: NMR and Mass Spectrometry

Causality: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous confirmation of the chemical structure. ¹H and ¹³C NMR confirm the connectivity of atoms and the chemical environment of each proton and carbon, while High-Resolution Mass Spectrometry (HRMS) verifies the elemental composition by providing a highly accurate molecular weight.[1]

Protocol:

  • Sample Preparation:

    • For NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • For MS: Prepare a dilute solution (~1 mg/mL) in a methanol/water (50:50) mixture.

  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR signals: Protons corresponding to the methoxy group (CH₃), the amine-adjacent CH, the two methylene groups (CH₂), and the exchangeable amine (NH₃⁺) and carboxylic acid (COOH) protons.

    • Expected ¹³C NMR signals: Carbons corresponding to the ester carbonyl, the carboxylic acid carbonyl, the methoxy group, the C-N carbon, and the two methylene carbons.

    • Compare the obtained chemical shifts, coupling constants, and integrations with published data or a reference standard.

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze the sample using an electrospray ionization (ESI) source in positive ion mode.

    • The expected m/z value for the protonated molecule [M+H]⁺ is approximately 162.0761 for the free base (C₆H₁₁NO₄). The hydrochloride salt will show this ion.

    • Confirm that the measured mass is within 5 ppm of the theoretical mass.

3.2. Chemical Purity: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates the target compound from any non-chiral impurities based on differential partitioning between a stationary and a mobile phase.[4] A reverse-phase C18 column is effective for polar molecules like amino acid derivatives. UV detection is suitable as the molecule contains chromophores (carbonyl groups).

Protocol:

  • Preparation of Solutions:

    • Accurately prepare a sample solution of the compound in the mobile phase at a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

3.3. Enantiomeric Purity: Chiral HPLC

Causality: To separate enantiomers, a chiral stationary phase (CSP) is required.[5] Polysaccharide-based CSPs are widely effective for amino acid derivatives.[5][6] They create a chiral environment where the two enantiomers interact differently, leading to different retention times. Derivatization with a UV-active group (e.g., FMOC) can sometimes enhance separation and detection, but direct analysis is often possible.[6][7]

Protocol:

  • Preparation of Solution:

    • Prepare a sample solution in the mobile phase at ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based CSP (e.g., Chiralpak series or equivalent).

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with an acidic or basic additive (e.g., TFA or diethylamine) to improve peak shape. An example starting point is Hexane:Ethanol:TFA (80:20:0.1).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers. If a reference for the (S)-enantiomer is unavailable, the much smaller peak is assumed to be the impurity.

    • Calculate enantiomeric excess (ee%) using the formula: ee% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process.

cluster_start Initiation cluster_validation Experimental Validation cluster_analysis Data Analysis & Conclusion start Receive Sample of (R)-4-Amino-5-methoxy-5-oxopentanoic acid HCl physchem Physicochemical Tests (Appearance, etc.) start->physchem specs Obtain Published Data / Certificate of Analysis data_comp Compile & Compare Experimental Data vs. Specs specs->data_comp struct Structural Confirmation (NMR, HRMS) physchem->struct purity Chemical Purity (Reverse-Phase HPLC) struct->purity enant Enantiomeric Purity (Chiral HPLC) purity->enant enant->data_comp conclusion Final Decision: Accept or Reject Batch data_comp->conclusion

Caption: Overall workflow for the independent validation process.

cluster_question Core Validation Questions cluster_technique Analytical Techniques Employed cluster_answer Information Yielded q1 What is it? tech1 NMR & Mass Spec q1->tech1 q2 How pure is it? tech2 Reverse-Phase HPLC q2->tech2 q3 Is it the correct enantiomer? tech3 Chiral HPLC q3->tech3 ans1 Unambiguous Identity & Elemental Formula tech1->ans1 ans2 Quantitative Purity (%) tech2->ans2 ans3 Enantiomeric Excess (%) tech3->ans3

Caption: Logical relationship between validation questions and analytical techniques.

Data Interpretation and Summary

All generated data should be systematically compared against the provided specifications. A summary table is an effective way to present the findings.

Table 2: Example Data Comparison Summary

ParameterPublished/Supplier SpecificationIn-house Validation ResultConclusion
Identity (¹H NMR) Conforms to structureConforms to expected shifts and couplingsPass
Identity (HRMS) [M+H]⁺ = 162.0761 ± 5 ppm162.0759Pass
Purity (HPLC) ≥ 98.0%99.1%Pass
Enantiomeric Purity (ee%) ≥ 99.0%99.6%Pass
Conclusion

Independent validation is an indispensable practice in modern chemical and pharmaceutical research.[8][9] By employing the multi-faceted analytical approach detailed in this guide—combining spectroscopic and chromatographic techniques—researchers can gain a high degree of confidence in the quality of this compound. This ensures that subsequent experiments are built on a solid foundation, enhancing reproducibility and preventing the costly and time-consuming complications that arise from using substandard materials. Adherence to these principles upholds the standards of scientific rigor and accelerates the path of drug discovery and development.

References
  • Ghosal, A. et al. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Pharmareference. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. [Link]

  • Customized Analytical Testing Services. Analyses of amino acids, Enantiomeric purity. [Link]

  • Grace, L. (2023). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • Simple But Needed. (2025). How to Validate Chemical Data for Compliance Submissions. [Link]

  • PubChem. 4-Amino-5-methoxy-5-oxopentanoic acid. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]

  • Innopharma Education. (2023). What is Pharmaceutical Validation, and Why is it Important?. [Link]

  • Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]

  • ChemUniverse. This compound. [Link]

  • PubChem. (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid. [Link]

  • Brückner, H., & Schieber, A. (2014). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. Molecules. [Link]

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Side-by-side comparison of different synthesis methods for (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of chiral building blocks is of paramount importance. (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride, a key intermediate for various therapeutic agents, presents a compelling case study in the application of modern synthetic strategies. This guide provides a side-by-side comparison of prominent methods for its synthesis, offering insights into the practical application and underlying principles of each approach. The methodologies discussed herein are supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction

This compound is a valuable chiral building block in the synthesis of pharmaceuticals. For instance, it is a key intermediate in the preparation of novel agents for treating central nervous system injuries and neurodegenerative diseases.[1][2] The stereochemistry at the C4 position is crucial for the biological activity of the final therapeutic compounds. Consequently, the development of efficient and highly stereoselective synthetic routes to this intermediate is a significant area of research. This guide will explore and compare several distinct approaches: Chiral Pool Synthesis, Asymmetric Catalytic Hydrogenation, and Biocatalytic Synthesis.

Method 1: Chiral Pool Synthesis from Glutamic Acid

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials.[3] L-glutamic acid, a naturally occurring amino acid, serves as an economical and practical starting material for the synthesis of the target molecule. This strategy capitalizes on the inherent chirality of the starting material to establish the desired stereocenter.

Synthetic Strategy

The synthesis commences with the selective esterification of the γ-carboxylic acid of L-glutamic acid, followed by protection of the amino group. The α-carboxylic acid is then reduced to the corresponding alcohol, which is subsequently converted to a leaving group for the introduction of the final carbon atom. A final deprotection and hydrochloride salt formation yields the desired product.

Chiral_Pool_Synthesis L-Glutamic Acid L-Glutamic Acid Intermediate_1 Intermediate_1 L-Glutamic Acid->Intermediate_1 γ-Esterification Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 N-Protection Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 α-Carboxylic Acid Reduction Intermediate_4 Intermediate_4 Intermediate_3->Intermediate_4 Hydroxyl Activation & Nucleophilic Substitution Target_Molecule (R)-4-Amino-5-methoxy- 5-oxopentanoic acid HCl Intermediate_4->Target_Molecule Deprotection & Salt Formation

Figure 1. Workflow for Chiral Pool Synthesis.

Experimental Protocol
  • Esterification of L-Glutamic Acid: To a suspension of L-glutamic acid (1 eq.) in methanol (10 vol.), slowly add thionyl chloride (1.2 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. The solvent is removed under reduced pressure to yield methyl L-glutamate.

  • N-Protection: The crude methyl L-glutamate is dissolved in a 1:1 mixture of 1,4-dioxane and water (10 vol.). Sodium bicarbonate (3 eq.) and di-tert-butyl dicarbonate (1.1 eq.) are added, and the mixture is stirred at room temperature for 16 hours. The reaction is then worked up to afford N-Boc-L-glutamic acid γ-methyl ester.

  • Reduction and Subsequent Steps: The protected amino acid is then subjected to a series of steps involving reduction of the α-carboxylic acid, conversion of the resulting alcohol to a suitable leaving group, and displacement to introduce the final carbon, followed by deprotection. A detailed procedure can be found in related literature.[4]

Discussion

The primary advantage of this method is the reliable control of stereochemistry, which is derived from the starting material. The use of inexpensive L-glutamic acid makes this route economically viable for large-scale production. However, the multi-step nature of the synthesis, involving protection and deprotection steps, can lead to a lower overall yield and increased process complexity.

Method 2: Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. This approach typically involves the hydrogenation of a prochiral olefin using a chiral catalyst to induce stereoselectivity.

Synthetic Strategy

This pathway begins with the preparation of an α,β-unsaturated ester. This substrate then undergoes asymmetric hydrogenation in the presence of a chiral ruthenium-BINAP catalyst to establish the (R)-stereocenter. Subsequent functional group manipulations lead to the target hydrochloride salt.[5]

Asymmetric_Hydrogenation Levulinic Acid Levulinic Acid Unsaturated_Ester Unsaturated_Ester Levulinic Acid->Unsaturated_Ester Esterification & Dehydrogenation Chiral_Intermediate Chiral_Intermediate Unsaturated_Ester->Chiral_Intermediate Asymmetric Hydrogenation (Ru-BINAP) Target_Molecule (R)-4-Amino-5-methoxy- 5-oxopentanoic acid HCl Chiral_Intermediate->Target_Molecule Further Functionalization & Salt Formation Biocatalytic_Synthesis Levulinic Acid Levulinic Acid Chiral_Amino_Acid Chiral_Amino_Acid Levulinic Acid->Chiral_Amino_Acid Reductive Amination (Engineered GDH, Cofactor Regeneration) Target_Molecule (R)-4-Amino-5-methoxy- 5-oxopentanoic acid HCl Chiral_Amino_Acid->Target_Molecule Esterification & Salt Formation

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS Number: 187458-77-1) is a valuable chiral building block in synthetic organic chemistry, frequently employed in the development of novel pharmaceutical agents and other complex molecules.[1] As with any laboratory chemical, responsible handling extends beyond its use in research to its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The procedures outlined herein are grounded in established safety protocols and regulatory standards, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[2][3][4] Adherence to these guidelines is not merely a matter of best practice but a legal and ethical obligation for all researchers and laboratory managers.

Hazard Identification and Risk Assessment

Based on safety data sheets (SDS) for similar compounds, researchers should assume that this chemical may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this or any chemical. The minimum required PPE includes:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect against accidental splashes or dust particles.[5][6]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[5][6]
Body Protection A standard laboratory coat.To protect clothing and skin from contamination.[5][6]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust.To prevent inhalation of airborne particles.[5][6]

Waste Characterization: Is it Hazardous?

The cornerstone of proper chemical disposal is determining whether the waste is classified as hazardous under RCRA regulations.[2][4] Hazardous waste is typically identified by being specifically listed by the EPA or by exhibiting one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]

For this compound, the primary concern is its potential corrosivity due to its hydrochloride salt form, which can make aqueous solutions acidic.

Determining Corrosivity

A waste is considered corrosive if it has a pH less than or equal to 2 or greater than or equal to 12.5.[7]

Experimental Protocol: pH Determination of Waste Solution

  • Prepare a representative sample of the waste solution.

  • Calibrate a pH meter according to the manufacturer's instructions using standard buffer solutions.

  • Measure the pH of the waste solution.

  • Record the pH value.

If the pH falls within the corrosive range, it must be managed as hazardous waste.

Disposal Procedures

The appropriate disposal path for this compound depends on its classification as either hazardous or non-hazardous waste.

Disposal of Hazardous Waste

If the waste is determined to be hazardous (e.g., due to corrosivity), it must be managed according to your institution's hazardous waste program and in compliance with EPA and local regulations.[8][9]

Step-by-Step Hazardous Waste Disposal:

  • Containerization:

    • Collect the waste in a designated, compatible, and properly sealed container.[9][10] The container should be made of a material that will not react with the acidic nature of the hydrochloride salt (e.g., high-density polyethylene).

    • Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive").[8]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[8][9][10] The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.

    • Segregate acidic waste from bases, oxidizers, and other incompatible materials to prevent dangerous reactions.[9]

  • Pickup and Disposal:

    • When the container is full or has reached the accumulation time limit set by your institution (often 6 months), submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.[9]

    • Your EHS department will arrange for a licensed hazardous waste vendor to transport and dispose of the material at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

On-Site Neutralization and Drain Disposal (with EHS Approval)

In some cases, and only with explicit approval from your institution's EHS department, small quantities of acidic waste may be neutralized as a final step of an experimental procedure to render them non-hazardous.[9]

Experimental Protocol: Neutralization of Acidic Waste

  • Work in a Fume Hood: Perform this procedure in a certified chemical fume hood to ensure proper ventilation.

  • Dilution: Slowly add the acidic waste solution to a large volume of cold water (at least a 1:10 ratio) in a suitable container (e.g., a large beaker). This will help to dissipate any heat generated during neutralization.

  • Neutralization: While stirring, slowly add a weak base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the diluted waste.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Target pH: Continue adding the base until the pH is within the neutral range acceptable for drain disposal at your institution (typically between 6.0 and 9.0).

  • Drain Disposal: Once the solution is neutralized and meets all institutional criteria for drain disposal (low toxicity, high water solubility), it can be poured down the drain with copious amounts of running water.[10]

Important: Never dispose of untreated hazardous waste down the drain.

Disposal of Non-Hazardous Waste

If the waste is determined to be non-hazardous (i.e., the pH is not in the corrosive range and it does not exhibit other hazardous characteristics), it may be disposed of as non-hazardous chemical waste. However, it is crucial to consult your institution's specific guidelines, as some non-hazardous chemicals are still prohibited from drain disposal.[10]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Cleanup Procedure:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 1.1.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.[5]

  • Collection: Place the absorbed or collected material into a sealed, labeled container for disposal as hazardous waste.[5]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Waste Minimization

A crucial aspect of responsible chemical management is waste minimization.[9] Researchers should strive to:

  • Purchase only the necessary quantities of this compound.

  • Design experiments to use the minimum amount of material required to achieve the desired scientific outcome.

  • Check for surplus chemicals from other research groups before ordering new stock.

Regulatory Framework

The disposal of chemical waste is governed by a complex set of federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), which gives the EPA the authority to control hazardous waste from its generation to its ultimate disposal ("cradle-to-grave").[3][4]

States may have their own, often more stringent, hazardous waste regulations.[12] It is the responsibility of the waste generator to be aware of and comply with all applicable federal, state, and local regulations.

Decision-Making Workflow for Disposal

DisposalWorkflow Start Start: this compound Waste AssessHazards Characterize Waste (pH, Reactivity, etc.) Start->AssessHazards IsHazardous Is Waste Hazardous? AssessHazards->IsHazardous HazardousDisposal Manage as Hazardous Waste: - Label and Containerize - Store in SAA - Request EHS Pickup IsHazardous->HazardousDisposal Yes NonHazardousDisposal Manage as Non-Hazardous Waste IsHazardous->NonHazardousDisposal No End End: Proper Disposal HazardousDisposal->End EHSApproval Consult EHS for Disposal Options NonHazardousDisposal->EHSApproval Neutralize On-Site Neutralization (with EHS Approval) EHSApproval->Neutralize DrainDisposal Drain Disposal (if permitted) Neutralize->DrainDisposal Yes NonHazPickup Non-Hazardous Waste Pickup Neutralize->NonHazPickup No DrainDisposal->End NonHazPickup->End

Caption: Decision workflow for the proper disposal of this compound.

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following the procedures outlined in this guide, researchers can ensure they are in compliance with all relevant regulations and are contributing to a safe and sustainable research environment. Always consult your institution's specific policies and your EHS department for guidance.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Laboratory. (2022, May 18). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018, May). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Lion Technology Inc. (2025, June 30). The 4 Characteristics of RCRA Hazardous Waste Explained. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。